2-Bromo-3-(methoxymethoxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-(methoxymethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATUEJFGWSUPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(N=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468997 | |
| Record name | 2-bromo-3-(methoxymethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162271-10-5 | |
| Record name | 2-bromo-3-(methoxymethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-3-(methoxymethoxy)pyridine: A Core Heterocyclic Building Block in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry and pharmaceutical development, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyridine derivatives are of paramount importance, prized for their versatile reactivity and their presence in numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth technical overview of 2-Bromo-3-(methoxymethoxy)pyridine, a specialized pyridine-based building block. Our focus extends beyond a simple recitation of its properties to an exploration of its synthesis, the strategic rationale for its use, and its applications for researchers, scientists, and drug development professionals. The strategic placement of a bromine atom and a methoxymethyl (MOM) protected hydroxyl group makes this reagent a highly valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.
Section 1: Core Physicochemical and Molecular Characteristics
A precise understanding of a molecule's fundamental properties is the starting point for all subsequent experimental design. This compound is a solid at room temperature with a defined set of characteristics essential for its handling and use in synthesis.[4][5]
Key Properties Summary
The quantitative data for this compound are summarized below. The molecular weight of 218.05 g/mol is a critical parameter for all stoichiometric calculations in reaction planning.[4][6]
| Property | Value | Source |
| Molecular Weight | 218.05 g/mol | [4][5][6] |
| Molecular Formula | C₇H₈BrNO₂ | [4][6][7] |
| CAS Number | 162271-10-5 | [4][6] |
| Monoisotopic Mass | 216.97384 Da | [5][7] |
| Melting Point | 35-37 °C | [4][5] |
| Boiling Point (Predicted) | 279.1 ± 30.0 °C | [5] |
| IUPAC Name | This compound | [4] |
| SMILES | COCOC1=C(N=CC=C1)Br | [4][7] |
Molecular Structure Visualization
The structure of this compound is defined by a pyridine ring substituted at the 2-position with a bromine atom and at the 3-position with a methoxymethyl ether. This arrangement is foundational to its utility.
Caption: Molecular structure of this compound.
Section 2: Synthetic Protocol and Mechanistic Considerations
The synthesis of this compound is not commonly detailed as a final product but as a crucial intermediate. A logical and field-proven approach involves the protection of the hydroxyl group of a commercially available precursor, 2-bromo-3-pyridinol.
Causality in Experimental Design
The choice of the methoxymethyl (MOM) group as a protecting agent is deliberate. The MOM ether is stable under a wide range of reaction conditions, particularly those employed in organometallic cross-coupling reactions where a free hydroxyl group would be problematic due to its acidity. Furthermore, it can be readily removed under acidic conditions that are often compatible with the final stages of a complex synthesis. The synthesis of the precursor, 2-bromo-3-methoxypyridine, often involves the methylation of 2-bromo-3-pyridinol, highlighting the importance of this starting material.[8]
Detailed Step-by-Step Methodology
This protocol describes the synthesis of this compound from 2-bromo-3-pyridinol.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add 2-bromo-3-pyridinol (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely. The choice of THF is critical as it is an aprotic solvent that will not interfere with the strong base.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form a sodium alkoxide. This increases the nucleophilicity of the oxygen, preparing it for reaction with the electrophile. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
-
Addition of Protecting Group: While maintaining the temperature at 0 °C, add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise via syringe.
-
Caution: MOM-Cl is a carcinogen and must be handled with extreme care in a chemical fume hood.[9]
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis.
Caption: Use of this compound in drug synthesis.
Section 4: Safety, Handling, and Storage
As with all chemical reagents, proper handling of this compound is essential for laboratory safety. While a specific Safety Data Sheet (SDS) is not detailed in the provided context, best practices for related brominated and pyridine-based compounds should be rigorously followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [10][11]* Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors. [9][11]* Handling: Avoid direct contact with skin, eyes, and clothing. [12]Do not eat, drink, or smoke in the handling area. [10][11]Wash hands thoroughly after handling. [10][11]* Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon). [6]Keep the container tightly sealed and store in a cool, dry, and well-ventilated place, as recommended at 2-8°C. [6][11]Store away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound, with a molecular weight of 218.05 g/mol , is far more than a simple chemical. It is a strategically designed building block that empowers medicinal chemists to synthesize novel and complex molecules with therapeutic potential. Its combination of a stable protecting group and a versatile reactive handle in a privileged heterocyclic scaffold makes it an invaluable tool in the ongoing quest for new drugs, particularly in the fields of oncology and inflammatory diseases. A thorough understanding of its properties, synthesis, and safe handling is crucial for any research professional aiming to leverage its full potential in their drug discovery programs.
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Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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An In-Depth Technical Guide to 2-Bromo-3-(methoxymethoxy)pyridine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of 2-Bromo-3-(methoxymethoxy)pyridine in Modern Synthesis
In the landscape of pharmaceutical and agrochemical research, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel chemical entities. This compound, a protected form of 2-bromo-3-hydroxypyridine, has emerged as a versatile and valuable intermediate. Its unique arrangement of a reactive bromine atom, a protected hydroxyl group, and the pyridine nitrogen atom offers medicinal chemists a powerful tool for molecular elaboration. The bromine atom at the 2-position serves as a key handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. The methoxymethyl (MOM) ether at the 3-position provides a stable protecting group for the hydroxyl functionality, which can be selectively removed under acidic conditions to reveal a site for further modification or to act as a crucial pharmacophoric element. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical Properties and Data
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 162271-10-5 | [1] |
| Molecular Formula | C₇H₈BrNO₂ | [1][2] |
| Molecular Weight | 218.05 g/mol | [1] |
| Appearance | Off-white to yellow solid | Inferred from related compounds |
| Melting Point | 35-37 °C | [1] |
| Boiling Point | 279.1 ± 30.0 °C (Predicted) | [3] |
| Purity | Typically ≥96% | [1][2] |
| SMILES | COCOC1=C(N=CC=C1)Br | [1][2] |
| InChIKey | CATUEJFGWSUPBV-UHFFFAOYSA-N | [1] |
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the MOM group, and the methyl protons of the MOM group. The pyridine protons will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The methylene protons (O-CH₂-O) would likely be a singlet around δ 5.2-5.4 ppm, and the methyl protons (O-CH₃) would be a singlet around δ 3.4-3.6 ppm.
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR would display signals for the five distinct pyridine carbons, as well as the methylene and methyl carbons of the MOM group.
-
IR (KBr): The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyridine ring, and strong C-O stretching bands associated with the ether linkages of the MOM group.
-
Mass Spectrometry (ESI-MS): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with major peaks corresponding to the protonated molecule [M+H]⁺ at m/z 218 and 220.[4]
Synthesis and Manufacturing: A Self-Validating Protocol
The synthesis of this compound is a multi-step process that begins with the bromination of 3-hydroxypyridine, followed by the protection of the hydroxyl group as a MOM ether. The following protocols are based on established and reliable methodologies for these transformations.
Step 1: Synthesis of 2-Bromo-3-hydroxypyridine
This initial step involves the regioselective bromination of 3-hydroxypyridine. The hydroxyl group directs the electrophilic bromine to the ortho position.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxypyridine in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in aqueous sodium hydroxide dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by TLC.
-
Carefully adjust the pH of the reaction mixture to ~7 using a suitable acid (e.g., hydrochloric acid).
-
The product, 2-bromo-3-hydroxypyridine, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization.
Step 2: Methoxymethyl (MOM) Protection of 2-Bromo-3-hydroxypyridine
The hydroxyl group of 2-bromo-3-hydroxypyridine is protected as a MOM ether to prevent its interference in subsequent reactions.
Protocol:
-
To a solution of 2-bromo-3-hydroxypyridine in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[5]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloromethyl methyl ether (MOM-Cl) dropwise to the reaction mixture. Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is primarily derived from its ability to participate in a variety of cross-coupling reactions, leveraging the reactive C-Br bond. The MOM-protected hydroxyl group allows for these transformations to be carried out with high chemoselectivity.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for several key palladium-catalyzed cross-coupling reactions that are cornerstones of modern medicinal chemistry.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine core and a variety of aryl or heteroaryl boronic acids or esters. This is a widely used method for constructing biaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.[6]
-
Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring. This is a critical transformation for the synthesis of many biologically active molecules.
-
Sonogashira Coupling: The Sonogashira reaction allows for the coupling of terminal alkynes with the bromo-pyridine, creating a C(sp²)-C(sp) bond. The resulting alkynyl-pyridines are versatile intermediates that can be further elaborated.
Caption: Key reactions of this compound.
Application in Kinase Inhibitor Synthesis
The pyridine and pyrimidine scaffolds are privileged structures in the design of kinase inhibitors, as they can effectively mimic the hinge-binding interactions of ATP.[7] this compound is an ideal starting material for the synthesis of kinase inhibitors. For example, a Suzuki coupling can be used to introduce a substituted aryl group at the 2-position, followed by deprotection of the MOM group to reveal the 3-hydroxy functionality, which can act as a key hydrogen bond donor or be further functionalized. This strategy allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.[6][8]
Deprotection of the MOM Group
The methoxymethyl ether is stable to a wide range of reaction conditions, including those employed in many cross-coupling reactions. However, it can be readily cleaved under acidic conditions to unmask the hydroxyl group.[9]
Protocol for MOM Deprotection:
-
Dissolve the MOM-protected pyridine derivative in a suitable solvent such as methanol or dichloromethane.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or trifluoroacetic acid.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected 3-hydroxypyridine derivative.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. As with all chemical reagents, a comprehensive review of the Safety Data Sheet (SDS) is recommended before use.
Conclusion
This compound is a strategically important and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, combined with the stability and selective cleavability of the MOM protecting group, provides chemists with a reliable and efficient tool for the construction of novel pyridine-based compounds. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, will enable researchers to fully leverage its potential in the development of next-generation therapeutics and other advanced materials.
References
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Organic Chemistry Portal. MOM Ethers. [Link]
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MySkinRecipes. 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine. [Link]
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ResearchGate. A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). [Link]
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AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Bromo-3-(methoxymethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-Bromo-3-(methoxymethoxy)pyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, beginning with the bromination of 3-hydroxypyridine to yield the key intermediate, 2-bromo-3-hydroxypyridine. This is followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a thorough and practical understanding for the executing scientist.
I. Strategic Overview: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence. This approach allows for the controlled introduction of the bromo and methoxymethoxy functionalities onto the pyridine ring.
Caption: Overall synthetic strategy for this compound.
II. Step 1: Synthesis of 2-Bromo-3-hydroxypyridine
The initial step involves the regioselective bromination of 3-hydroxypyridine at the 2-position. The hydroxyl group directs the electrophilic bromine to the ortho position.
A. Underlying Chemistry and Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In the case of 3-hydroxypyridine, the 2- and 6-positions are activated. The use of controlled temperature and stoichiometry favors the mono-bromination at the 2-position.
B. Detailed Experimental Protocol
-
Reagents and Materials:
-
3-Hydroxypyridine
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment
-
Ethanol (for recrystallization)
-
Ice-salt bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
-
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool it to between -10 °C and 0 °C using an ice-salt bath in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add liquid bromine to the cold sodium hydroxide solution via a dropping funnel while maintaining the low temperature.
-
In a separate beaker, dissolve 3-hydroxypyridine in an aqueous solution of sodium hydroxide.
-
Add the 3-hydroxypyridine solution dropwise to the bromine solution. It is crucial to maintain the reaction temperature between 10 °C and 15 °C during this addition to ensure selective bromination.[1][2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2.5 to 3 hours.[1][2]
-
Carefully adjust the pH of the solution to 7 using an acid (e.g., HCl or H₂SO₄). This will precipitate the crude 2-bromo-3-hydroxypyridine.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from a suitable solvent, such as 75% aqueous ethanol, to obtain pure 2-bromo-3-hydroxypyridine. A yield of 70-75% can be expected for this step.[2]
-
C. Purification and Characterization of the Intermediate
-
Purification: Recrystallization is typically sufficient for purification.
-
Characterization: The structure of 2-bromo-3-hydroxypyridine can be confirmed by:
-
Melting Point: 185-188 °C
-
NMR Spectroscopy: Analysis of ¹H and ¹³C NMR spectra will confirm the substitution pattern on the pyridine ring.
-
Mass Spectrometry: To confirm the molecular weight.
-
III. Step 2: Methoxymethyl (MOM) Protection of 2-Bromo-3-hydroxypyridine
The second step involves the protection of the hydroxyl group of 2-bromo-3-hydroxypyridine as a methoxymethyl (MOM) ether. This is a common strategy in multi-step syntheses to prevent the acidic proton of the hydroxyl group from interfering with subsequent reactions.
A. Causality Behind Experimental Choices
The protection of the hydroxyl group is achieved by reacting the corresponding alkoxide with chloromethyl methyl ether (MOM-Cl). A non-nucleophilic base is used to deprotonate the hydroxyl group, forming the alkoxide in situ. The choice of an aprotic solvent is critical to prevent side reactions with the highly reactive MOM-Cl.
B. Detailed Experimental Protocol
-
Reagents and Materials:
-
2-Bromo-3-hydroxypyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or N,N-Diisopropylethylamine (DIPEA)
-
Chloromethyl methyl ether (MOM-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Syringe
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (a slight excess) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-bromo-3-hydroxypyridine in anhydrous DMF and add it dropwise to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, which is visually indicated by the cessation of hydrogen gas evolution.
-
Slowly add chloromethyl methyl ether (MOM-Cl, typically 1.1 to 1.5 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize any unreacted MOM-Cl and destroy excess sodium hydride.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
C. Purification and Characterization of the Final Product
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The final product's identity and purity can be confirmed by:
-
Melting Point: 35-37 °C[3]
-
NMR Spectroscopy:
-
¹H NMR: Expect characteristic signals for the pyridine ring protons, the methylene protons of the MOM group (around 5.2-5.4 ppm), and the methyl protons of the MOM group (around 3.4-3.5 ppm).
-
¹³C NMR: Will show the expected number of signals for the carbon atoms in the molecule.
-
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of 218.05 g/mol .[3] High-resolution mass spectrometry can be used to confirm the elemental composition.
-
IV. Quantitative Data Summary
| Compound | Starting Material | Key Reagents | Solvent | Typical Yield | Melting Point (°C) |
| 2-Bromo-3-hydroxypyridine | 3-Hydroxypyridine | Br₂, NaOH | Water | 70-75%[2] | 185-188 |
| This compound | 2-Bromo-3-hydroxypyridine | MOM-Cl, NaH | DMF/THF | - | 35-37[3] |
V. Safety and Handling
A critical aspect of this synthesis is the safe handling of hazardous reagents, particularly chloromethyl methyl ether (MOM-Cl).
-
Chloromethyl methyl ether (MOM-Cl):
-
Hazard: MOM-Cl is a known human carcinogen and is highly toxic if inhaled.[4][5][6][7] It is also a lachrymator and is flammable.
-
Precautions: All manipulations involving MOM-Cl must be conducted in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. An appropriate respirator should be used if there is a risk of inhalation. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][5] Keep away from heat, sparks, and open flames.[4][5]
-
-
Sodium Hydride (NaH):
-
Hazard: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas.
-
Precautions: Handle under an inert atmosphere. Use a mineral oil dispersion to reduce pyrophoricity. Quench slowly and carefully with a proton source at low temperature.
-
-
Bromine (Br₂):
-
Hazard: Bromine is highly corrosive and toxic. It can cause severe burns upon contact with skin and is harmful if inhaled.
-
Precautions: Handle in a fume hood with appropriate PPE.
-
VI. Conclusion
The synthesis of this compound is a robust two-step process that is accessible to researchers with a solid foundation in organic synthesis techniques. Careful attention to reaction conditions, particularly temperature control during the bromination and the inert atmosphere required for the MOM protection, is key to achieving good yields and purity. The paramount importance of adhering to strict safety protocols, especially when handling chloromethyl methyl ether, cannot be overstated. This guide provides the necessary framework for the successful and safe execution of this valuable synthetic protocol.
References
- CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents.
-
Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. Available at: [Link]
-
2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem. Available at: [Link]
-
(PDF) 2-Bromo-3-hydroxy-6-methylpyridine - ResearchGate. Available at: [Link]
-
SAFETY DATA SHEET 103680-Chloromethyl methyl ether. Available at: [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available at: [Link]
-
CHLOROMETHYL METHYL ETHER | Occupational Safety and Health Administration - OSHA. Available at: [Link]
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This compound (C7H8BrNO2) - PubChemLite. Available at: [Link]
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Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. Available at: [Link]
- CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents.
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Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
-
MOM Ethers - Organic Chemistry Portal. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-(methoxymethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-(methoxymethoxy)pyridine is a substituted pyridine derivative of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive bromine atom and a protective methoxymethyl (MOM) ether, makes it a valuable building block for the construction of more complex molecular architectures. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the MOM group offers a stable yet readily cleavable protecting group for the hydroxyl functionality. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.
This guide provides a detailed analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental spectra for this specific compound are not widely published, this document, written from the perspective of a Senior Application Scientist, will focus on the prediction and interpretation of its spectral characteristics based on fundamental principles and data from analogous structures.
Molecular Structure and Key Identifiers
| Identifier | Value | Source |
| CAS Number | 162271-10-5 | [1] |
| Molecular Formula | C₇H₈BrNO₂ | [1][2] |
| Molecular Weight | 218.05 g/mol | [1] |
| SMILES | COCOC1=C(N=CC=C1)Br | [1][2] |
| InChI Key | CATUEJFGWSUPBV-UHFFFAOYSA-N | [1] |
Predicted Spectroscopic Data and Interpretation
A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the predicted spectral data and provide an expert interpretation of the key features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals for the protons of the pyridine ring and the methoxymethyl group.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.15 | dd | 1H | H-6 | The proton at the 6-position is deshielded by the adjacent electronegative nitrogen atom and is expected to appear at the lowest field for the aromatic protons. It will be split by H-5 and H-4. |
| ~7.35 | dd | 1H | H-4 | The proton at the 4-position will be influenced by the adjacent C-Br and C-O bonds. It will be split by H-5 and H-6. |
| ~7.10 | dd | 1H | H-5 | The proton at the 5-position will couple to both H-4 and H-6, resulting in a doublet of doublets. |
| ~5.30 | s | 2H | -O-CH₂-O- | The two protons of the methylene bridge in the MOM group are chemically equivalent and are expected to appear as a sharp singlet. |
| ~3.50 | s | 3H | -O-CH₃ | The three protons of the methyl group in the MOM ether are also equivalent and will appear as a singlet, typically in the range of 3.4-3.6 ppm. |
Rationale for Predictions: The chemical shifts of the pyridine protons are influenced by the electronic effects of the substituents. The bromine atom at the 2-position and the MOM ether at the 3-position will exert both inductive and resonance effects, leading to the predicted shifts. The values are estimated based on known substituent effects in pyridine systems.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a series of singlets, each corresponding to a unique carbon environment.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 | C-3 | The carbon bearing the MOM ether is expected to be significantly downfield due to the deshielding effect of the attached oxygen atom. |
| ~145 | C-6 | Similar to the proton spectrum, the carbon adjacent to the nitrogen (C-6) will be deshielded and appear at a low field. |
| ~140 | C-2 | The carbon atom directly attached to the electronegative bromine atom will be deshielded, though the effect is generally less pronounced than that of oxygen. |
| ~125 | C-4 | This carbon is expected to resonate in the typical aromatic region for pyridines. |
| ~120 | C-5 | This carbon is also expected in the standard aromatic region. |
| ~95 | -O-CH₂-O- | The methylene carbon of the MOM group is characteristically found in the 90-100 ppm range. |
| ~56 | -O-CH₃ | The methyl carbon of the MOM group is expected to appear around 55-60 ppm. |
Causality in Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for many organic compounds due to its good solubilizing properties and the presence of a residual solvent peak that can be used for spectral calibration.[3] The use of a standard reference compound like tetramethylsilane (TMS) is crucial for establishing the 0 ppm point on the chemical shift scale.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation. For this compound, the mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Assignment | Rationale |
| 217/219 | [M]⁺ | The molecular ion peak, showing the characteristic isotopic pattern of a monobrominated compound (two peaks of roughly equal intensity separated by 2 m/z units). |
| 187/189 | [M - CH₂O]⁺ | Loss of formaldehyde from the MOM group is a common fragmentation pathway. |
| 172/174 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 157/159 | [M - C₂H₅O₂]⁺ | Fragmentation of the entire MOM group. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation, a common fragment in the mass spectra of pyridine derivatives. |
PubChem provides predicted m/z values for various adducts, which is particularly relevant for soft ionization techniques like electrospray ionization (ESI).[4] For example, the [M+H]⁺ ion would be expected at m/z 217.98113.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Aliphatic C-H (in MOM group) |
| ~1600-1450 | C=C and C=N stretch | Pyridine ring vibrations |
| ~1250-1000 | C-O stretch | C-O bonds of the MOM ether |
| ~1100-1000 | C-O-C stretch | Asymmetric and symmetric stretching of the ether linkages |
| Below 800 | C-Br stretch | Carbon-bromine bond |
The IR spectrum of pyridine and its derivatives can be complex, but the key absorptions for the aromatic ring and the C-O bonds of the ether should be clearly identifiable.[5][6]
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols should be followed.
General Sample Preparation
-
Ensure the sample of this compound is pure, as impurities can complicate spectral interpretation. The compound is a solid at room temperature.
-
For NMR analysis, accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
For IR analysis using an ATR (Attenuated Total Reflectance) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
For MS analysis, prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or synthesized compound like this compound.
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- 3. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
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Navigating the Spectral Landscape: An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3-(methoxymethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for providing detailed information about the molecular structure of organic compounds. This guide offers a comprehensive exploration of the ¹H NMR spectrum of 2-Bromo-3-(methoxymethoxy)pyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this document serves as a predictive and instructional manual. It provides a thorough analysis of the anticipated ¹H NMR spectrum based on established principles of chemical shifts, coupling constants, and substituent effects. Furthermore, it outlines a detailed, field-proven protocol for the acquisition and processing of a high-quality spectrum, and offers insights into potential spectral complexities and troubleshooting. This guide is designed to empower researchers to confidently acquire, interpret, and utilize ¹H NMR data for this and structurally related molecules in their research and development endeavors.
Introduction: The Crucial Role of ¹H NMR in Structural Elucidation
The journey of a drug from concept to clinic is paved with rigorous scientific validation, at the heart of which lies the unambiguous determination of molecular structure. ¹H NMR spectroscopy provides a non-destructive and highly informative window into the chemical environment of protons within a molecule. By analyzing the chemical shifts (δ), spin-spin coupling (J), and integration of the proton signals, researchers can piece together the intricate puzzle of molecular connectivity and stereochemistry. For a substituted pyridine derivative such as this compound, ¹H NMR is indispensable for confirming its identity, assessing its purity, and providing foundational data for further studies. The methoxymethyl (MOM) ether is a common protecting group in organic synthesis, and its characteristic signals in the ¹H NMR spectrum are crucial for monitoring its introduction and subsequent removal during synthetic campaigns[1][2].
Predicted ¹H NMR Spectrum of this compound: A Detailed Analysis
Molecular Structure and Proton Designations:
Figure 1: Molecular structure of this compound with proton designations.
Predicted ¹H NMR Data Summary:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H6 | ~8.2 - 8.4 | Doublet of doublets (dd) | JH6-H5 ≈ 4.5 - 5.0 Hz, JH6-H4 ≈ 1.5 - 2.0 Hz |
| H5 | ~7.3 - 7.5 | Doublet of doublets (dd) | JH5-H6 ≈ 4.5 - 5.0 Hz, JH5-H4 ≈ 7.5 - 8.0 Hz |
| H4 | ~7.1 - 7.3 | Doublet of doublets (dd) | JH4-H5 ≈ 7.5 - 8.0 Hz, JH4-H6 ≈ 1.5 - 2.0 Hz |
| -O-CH₂-O- | ~5.2 - 5.4 | Singlet (s) | N/A |
| -O-CH₃ | ~3.5 - 3.7 | Singlet (s) | N/A |
Rationale for Predictions:
-
Pyridine Ring Protons (H4, H5, H6): The chemical shifts of protons on a pyridine ring are influenced by the electron-withdrawing nature of the nitrogen atom, which deshields the α-protons (H6) and to a lesser extent the γ-proton (H4) and β-proton (H5) relative to benzene[3].
-
H6 (α-proton): This proton is adjacent to the nitrogen atom and is therefore expected to be the most downfield of the ring protons, likely in the range of 8.2-8.4 ppm.
-
H5 (β-proton): The bromine atom at the 2-position and the methoxymethoxy group at the 3-position will both influence the chemical shift of H5.
-
H4 (γ-proton): This proton will also be influenced by the substituents.
-
Coupling Constants: The coupling between adjacent protons on a pyridine ring typically follows the pattern Jortho > Jmeta > Jpara[4][5]. We would expect a JH5-H6 (ortho) of around 4.5-5.0 Hz, a JH4-H5 (ortho) of approximately 7.5-8.0 Hz, and a JH4-H6 (meta) of about 1.5-2.0 Hz[6][7]. This would result in all three pyridine protons appearing as distinct doublets of doublets.
-
-
Methoxymethyl (MOM) Group Protons:
-
-O-CH₂-O-: The two protons of the methylene group flanked by two oxygen atoms are significantly deshielded and typically appear as a sharp singlet in the region of 5.2-5.4 ppm[8].
-
-O-CH₃: The three protons of the methyl group are also deshielded by the adjacent oxygen and will appear as a singlet at approximately 3.5-3.7 ppm[8].
-
Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum is critical for accurate structural analysis. The following protocol is a field-proven methodology for small organic molecules like this compound.
Experimental Workflow:
Figure 2: A streamlined workflow for acquiring a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its good dissolving power and relatively simple residual solvent peak.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles.
-
-
Instrument Setup and Data Acquisition (using a 400 MHz NMR spectrometer as an example):
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which results in sharper spectral lines.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.
-
-
Acquisition: Initiate the acquisition to collect the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration and Peak Picking: Integrate the area under each peak to determine the relative number of protons. Identify the exact chemical shift of each peak.
-
Navigating Potential Complexities and Troubleshooting
Even with a well-defined protocol, challenges can arise during the acquisition and interpretation of ¹H NMR spectra.
Troubleshooting Logic Flow:
Figure 3: A decision-making flowchart for troubleshooting common ¹H NMR spectral issues.
-
Broad Peaks: Broadened spectral lines can be a result of poor shimming, the presence of paramagnetic impurities, or chemical exchange. Re-shimming the instrument is the first course of action. If broadening persists, filtering the sample through a small plug of silica gel or celite can remove paramagnetic species.
-
Impurity Signals: The presence of unexpected peaks indicates impurities. These could be residual solvents from the synthesis or purification (e.g., diethyl ether, ethyl acetate, hexanes), or byproducts from the reaction. For instance, the synthesis of this compound would likely start from 2-bromo-3-hydroxypyridine[9]. Incomplete reaction would result in signals corresponding to the starting material.
-
Complex Multiplets: If the pyridine ring protons are more strongly coupled than predicted (i.e., the chemical shift difference between two coupled protons is not significantly larger than their coupling constant), second-order effects can lead to more complex and less intuitive splitting patterns. In such cases, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) can be invaluable for definitively assigning proton-proton correlations.
Conclusion
This in-depth technical guide provides a comprehensive framework for understanding, predicting, and acquiring the ¹H NMR spectrum of this compound. By combining a theoretical understanding of NMR principles with a practical, step-by-step experimental protocol and troubleshooting strategies, researchers and drug development professionals can confidently approach the structural characterization of this and other novel heterocyclic compounds. The ability to accurately interpret ¹H NMR spectra is a fundamental skill that underpins the advancement of chemical and pharmaceutical sciences.
References
- Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337.
-
LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]
- Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1729.
-
Wuts, P. G. M. (n.d.). Methoxymethyl Ethers. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Methoxymethyl ether. In Wikipedia. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
- Nakagawa, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7334-7341.
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- 9. 2-Bromo-3-hydroxypyridine(6602-32-0) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the ¹³C NMR of 2-Bromo-3-(methoxymethoxy)pyridine
Abstract
This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 2-Bromo-3-(methoxymethoxy)pyridine. As this compound is a key intermediate in various synthetic applications, including pharmaceutical development, a thorough understanding of its spectral characteristics is paramount for structural verification and quality control. In the absence of a publicly available experimental spectrum, this document leverages foundational NMR principles and empirical data from analogous structures to present a robust prediction and interpretation framework. We will delve into the theoretical underpinnings of chemical shifts as influenced by the pyridine heterocycle and its substituents, provide a detailed, field-proven protocol for data acquisition, and present a logical workflow for spectral analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopy for complex heterocyclic molecules.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative featuring a bromine atom at the 2-position and a methoxymethyl (MOM) ether protecting group at the 3-position. This specific arrangement of functional groups makes it a versatile building block in organic synthesis. The bromine atom provides a handle for various cross-coupling reactions (e.g., Suzuki, Negishi), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The MOM group serves as a stable protecting group for the hydroxyl functionality, which can be selectively removed under specific conditions[1].
Accurate structural elucidation is non-negotiable in the synthesis and application of such intermediates. ¹³C NMR spectroscopy is one of the most powerful tools for this purpose, providing direct insight into the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct resonance (peak) in the spectrum, with its position (chemical shift, δ) being exquisitely sensitive to its local electronic environment. This guide will systematically deconstruct the factors governing these chemical shifts to build a reliable spectral prediction.
Molecular Structure and Predicted Carbon Environments
The structure of this compound contains seven unique carbon environments, which will result in seven distinct signals in a proton-decoupled ¹³C NMR spectrum. The numbering convention for the pyridine ring is standard, starting from the nitrogen atom.
Figure 1: Structure and numbering of this compound.
Theoretical Principles and Prediction of Chemical Shifts
The chemical shift (δ) of each carbon is determined by the interplay of several factors: the inherent electronic properties of the pyridine ring and the inductive and resonance effects of the bromine and methoxymethoxy substituents. Our prediction is built by starting with the known chemical shifts of unsubstituted pyridine and applying substituent chemical shift (SCS) effects derived from experimental data of closely related compounds.
Baseline Data: ¹³C NMR of Pyridine (in CDCl₃) Unsubstituted pyridine provides the foundational chemical shifts for our analysis. The signals are well-documented[2][3]:
-
C2 / C6: ~149.9 ppm
-
C4: ~135.9 ppm
-
C3 / C5: ~123.7 ppm
The significant deshielding (downfield shift) of C2, C6, and C4 relative to benzene (δ ≈ 128.5 ppm) is due to the electron-withdrawing nature of the nitrogen heteroatom.
Substituent Effects on the Pyridine Ring
A. The 2-Bromo Substituent: The bromine atom exerts two primary electronic effects:
-
Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density through the sigma bond, which generally deshields adjacent carbons.
-
Resonance Effect (+R): The lone pairs on the bromine can be donated into the aromatic system, which tends to shield ortho and para positions.
-
Heavy Atom Effect: A unique phenomenon with heavier halogens like bromine is the "heavy atom effect," which causes a significant shielding (upfield shift) of the directly attached carbon (the ipso-carbon)[4][5]. This effect often counteracts and dominates the inductive deshielding.
By comparing the spectrum of 2-bromopyridine (C2=142.4, C3=128.4, C4=138.6, C5=122.8, C6=150.3 ppm)[6] with that of pyridine, we can derive the empirical SCS values for a 2-bromo group.
B. The 3-Methoxymethoxy (MOM) Substituent: The MOM ether (-OCH₂OCH₃) is a strong electron-donating group primarily through resonance (+R) and moderately electron-withdrawing through induction (-I).
-
Resonance Effect (+R): The oxygen atom directly attached to the ring donates lone-pair electron density, strongly shielding the ortho (C2, C4) and para (C6) positions.
-
Inductive Effect (-I): The electronegative oxygen withdraws electron density, which has a deshielding effect, though this is generally weaker than the resonance donation.
The net effect is a significant shielding (upfield shift) of the ortho and para carbons. The ipso-carbon (C3) is deshielded due to the direct attachment of the electronegative oxygen.
Predicted ¹³C NMR Chemical Shifts
By applying the principles of additivity, we can estimate the chemical shifts for this compound. This involves starting with the base values for pyridine and adding the SCS effects for each substituent at each position. The chemical shifts for the MOM group carbons are predicted based on typical values for such functional groups[7].
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~135 - 140 | Shielded relative to pyridine's C2 by the heavy atom effect of bromine and the strong +R effect from the adjacent OMOM group. |
| C3 | ~150 - 155 | Strongly deshielded (ipso-effect) by the directly attached electronegative oxygen of the MOM group. |
| C4 | ~125 - 130 | Strongly shielded by the +R effect from the ortho OMOM group, but slightly deshielded by the bromine at the meta position. |
| C5 | ~120 - 125 | Minimally affected. Slightly shielded by the bromine (para), slightly deshielded by the OMOM group (meta). Expected to be near pyridine's C3/C5. |
| C6 | ~142 - 147 | Shielded by the +R effect from the para OMOM group, but deshielded by the meta bromine. Expected to be slightly upfield of pyridine's C2/C6. |
| C7 (-OCH₂O-) | ~94 - 98 | Characteristic chemical shift for the methylene carbon of a MOM ether, which is deshielded by two adjacent oxygen atoms[7]. |
| C8 (-OCH₃) | ~55 - 58 | Typical chemical shift for a methoxy group carbon[7]. |
Experimental Protocol: A Self-Validating System
Acquiring a high-quality, reliable ¹³C NMR spectrum requires careful attention to experimental parameters. The following protocol is designed to yield an unambiguous spectrum for structural confirmation.
Sample Preparation
-
Analyte: Weigh approximately 15-30 mg of this compound. The higher concentration is beneficial for ¹³C NMR due to its low natural abundance.
-
Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to a standard 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solubilizing power and relatively simple solvent signal (a triplet at ~77.16 ppm)[3].
-
Reference: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0.0 ppm). If not present, the CDCl₃ solvent peak can be used as a secondary reference.
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved, ensuring a homogenous solution.
Spectrometer Setup and Data Acquisition
The causality for these parameter choices is to maximize signal-to-noise in a reasonable timeframe while ensuring spectral accuracy. These are typical starting parameters on a 400 MHz (or similar) spectrometer.
-
Experiment: Standard 1D Carbon experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems).
-
Pulse Angle (p1): 30 degrees. Justification: A smaller flip angle allows for a shorter relaxation delay (d1) between scans without saturating the signals, which is crucial for carbons with long relaxation times (T₁), such as quaternary carbons (C2, C3).
-
Acquisition Time (aq): 1.0 - 1.5 seconds. Justification: This provides adequate digital resolution to distinguish closely spaced peaks.
-
Relaxation Delay (d1): 2.0 seconds. Justification: This delay allows for partial relaxation of the carbon nuclei back towards equilibrium, improving signal intensity for subsequent scans.
-
Number of Scans (ns): 1024 scans. Justification: Due to the low natural abundance (1.1%) of the ¹³C isotope, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio. This can be adjusted based on sample concentration.
-
Spectral Width (sw): 0 - 220 ppm. Justification: This range comfortably covers all expected carbon signals from aliphatic to aromatic and potential carbonyl impurities.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply an automatic baseline correction for a flat, clean spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.0 ppm.
Data Interpretation Workflow
Interpreting the acquired spectrum involves a logical process of matching the observed signals to the predicted chemical environments.
Figure 2: Logical workflow for the interpretation of the ¹³C NMR spectrum.
Conclusion
This guide establishes a comprehensive framework for the prediction, acquisition, and interpretation of the ¹³C NMR spectrum of this compound. By systematically analyzing the electronic contributions of the nitrogen heteroatom, the bromo-substituent, and the MOM-ether, we have generated a reliable set of predicted chemical shifts. The detailed experimental protocol provides a robust method for obtaining high-quality data, and the interpretation workflow offers a logical path to unambiguous signal assignment. This document serves as a vital resource for any scientist working with this molecule, ensuring confident structural verification and facilitating the advancement of synthetic projects that rely on its use.
References
-
Kaufman, T. S., Sindelar, R. D., & Jürgens, A. R. (1989). ¹³C NMR chemical shifts of the carbon atoms of the methoxymethyl group of di-ortho-substituted aromatic methoxymethyl ethers. Magnetic Resonance in Chemistry, 27(12), 1178–1181. [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information for ....
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Witanowski, M., Biedrzycka, Z., & Sicińska, W. (2010). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 15(3), 1704-1714. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Doc Brown's Chemistry. (n.d.). ¹³C NMR spectrum: 2-bromo-2-methylpropane. Retrieved January 27, 2026, from [Link]
- University of Wisconsin-Madison, Chemistry Department. (n.d.). Notes on NMR Solvents.
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved January 27, 2026, from [Link]
- University of Victoria, NMR Facility. (2020). Optimized Default 13C Parameters.
- Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons. (This is a general textbook on NMR principles).
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- 5. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
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Mass spectrometry of 2-Bromo-3-(methoxymethoxy)pyridine
An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-3-(methoxymethoxy)pyridine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (MOM-protected 2-bromo-3-hydroxypyridine), a heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of its ionization and fragmentation characteristics for unambiguous structural confirmation and purity assessment. We will explore the foundational principles of electron ionization mass spectrometry (EI-MS) as applied to this molecule, delineate its primary fragmentation pathways, provide a validated experimental protocol for its analysis, and offer insights into spectral interpretation.
Introduction: The Analytical Imperative
This compound is a key intermediate in the synthesis of complex pharmaceutical agents. The methoxymethyl (MOM) ether serves as a protecting group for the hydroxyl function of 2-bromo-3-hydroxypyridine, enabling selective reactions at other positions of the pyridine ring. Accurate characterization of this compound is critical to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive analytical tool for this purpose, offering high sensitivity and detailed structural information.[2] This guide elucidates the mass spectrometric signature of this compound, providing a robust framework for its identification.
Ionization Methodology: Electron Ionization (EI)
For a volatile, thermally stable small molecule like this compound, Electron Ionization (EI) is the preferred method.[3] In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), which is sufficient to dislodge a valence electron, creating a positively charged radical ion known as the molecular ion (M•+).[4]
The primary advantages of using 70 eV EI in this context are:
-
Reproducibility: EI mass spectra are highly reproducible and are suitable for comparison with established spectral libraries.[2]
-
Structural Information: The high energy of the electrons induces extensive and predictable fragmentation of the molecular ion. This fragmentation pattern serves as a molecular "fingerprint," providing rich structural information that is crucial for isomeric differentiation and confirmation of the compound's architecture.[3][5]
The Molecular Ion: A Halogen's Tale
The molecular weight of this compound (C₇H₈BrNO₂) is 218.05 g/mol .[6] A key feature in its mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[7]
This results in a characteristic doublet for the molecular ion peak:
-
M•+ peak: at m/z 217 (corresponding to the molecule containing ⁷⁹Br)
-
(M+2)•+ peak: at m/z 219 (corresponding to the molecule containing ⁸¹Br)
The relative intensity of these two peaks will be approximately 1:1, a pattern that is a clear and immediate indicator of the presence of a single bromine atom in the molecule.[8]
Primary Fragmentation Pathways: Deconstructing the Molecule
The energetically unstable molecular ion undergoes a series of predictable cleavage events to form more stable fragment ions. The fragmentation of this compound is dictated by the lability of the methoxymethyl ether linkage and the stability of the resulting fragments.
The most significant fragmentation processes are:
-
α-Cleavage of the Ether: The most characteristic fragmentation of ethers involves cleavage of the C-C bond adjacent (alpha) to the oxygen atom.[9][10] For the MOM group, this involves the cleavage of the O-CH₂ bond, leading to the formation of a highly stable methoxymethyl cation.
-
Loss of Key Radicals: Cleavage events result in the loss of neutral radicals, with the charge being retained by the most stable fragment.
-
Aromatic Ring Stability: The bromopyridine ring itself is relatively stable, meaning that many prominent fragments will retain this core structure.[9]
The proposed fragmentation pathways are visualized below.
Caption: Predicted EI fragmentation pathway for this compound.
Data Interpretation: Key Fragments and Their Significance
A comprehensive interpretation of the mass spectrum relies on identifying the key fragments and relating them back to the parent structure. The following table summarizes the expected prominent ions.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Fragment Lost | Significance |
| 217 / 219 | [C₇H₈BrNO₂]•+ (Molecular Ion) | - | Confirms molecular weight and the presence of one bromine atom (1:1 isotopic ratio).[7][8] |
| 186 / 188 | [M - •OCH₃]⁺ | •OCH₃ (Methoxy radical) | Indicates the loss of the terminal methyl group from the MOM ether, a common fragmentation for methyl ethers.[11] |
| 172 / 174 | [M - •CH₂OCH₃]⁺ | •CH₂OCH₃ (Methoxymethyl radical) | Cleavage of the bond between the pyridine ring and the ether oxygen. The resulting ion is the 2-bromo-3-oxopyridinium cation. |
| 138 | [M - •Br]⁺ | •Br (Bromine radical) | Loss of the bromine atom. The absence of an isotopic partner confirms the loss of the halogen.[12] |
| 45 | [CH₃OCH₂]⁺ | •C₅H₃BrNO₂ (Bromopyridinoxy radical) | Base Peak Candidate. The highly stable, resonance-stabilized methoxymethyl cation. A hallmark of MOM ethers.[13] |
Experimental Protocol: GC-MS Analysis
This section provides a self-validating, field-proven protocol for the analysis of this compound.
Workflow Overview
Caption: Standard workflow for GC-MS analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a 1:100 serial dilution in ethyl acetate to achieve a final concentration of 10 µg/mL for analysis.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: 250 °C, Split ratio 50:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
Conclusion
The mass spectrometric analysis of this compound is straightforward yet highly informative when approached with a foundational understanding of its structural components. The definitive 1:1 isotopic signature of the molecular ion at m/z 217/219 provides unequivocal evidence of a single bromine atom. The fragmentation pattern is dominated by the cleavage of the methoxymethyl protecting group, with the formation of the stable m/z 45 cation often representing the base peak. This guide provides the necessary framework, from experimental design to spectral interpretation, for scientists to confidently identify and characterize this important synthetic intermediate.
References
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Brown, W. P. (n.d.). Mass spectrum of methoxymethane (dimethyl ether). Doc Brown's Chemistry. Available at: [Link]
-
Ramana, D. V., & Mahalakshmi, P. (2009). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. Available at: [Link]
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Deakin, J., et al. (2020). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. Available at: [Link]
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Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Available at: [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]
-
Whitman College. (n.d.). GCMS Section 6.13: Fragmentation of Ethers. Available at: [Link]
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Van Bramer, S. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. Available at: [Link]
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Sridhar, B. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]
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MySkinRecipes. (n.d.). 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine. Available at: [Link]
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NIST. (n.d.). Pyridine. NIST WebBook. Available at: [Link]
-
MassBank. (2008). Pyridine Mass Spectrum. Available at: [Link]
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2-Bromo-3-(methoxymethoxy)pyridine safety and handling
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-3-(methoxymethoxy)pyridine
For professionals in research, discovery, and drug development, the ability to safely handle reactive chemical intermediates is paramount. This compound, a key building block in the synthesis of complex pharmaceutical agents, requires a nuanced understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established chemical safety principles and data from analogous structures.
Chemical and Physical Identity
This compound is a substituted pyridine derivative. The methoxymethyl (MOM) ether serves as a common protecting group for the hydroxyl functionality in its precursor, 2-Bromo-3-hydroxypyridine.[1] Understanding its basic properties is the first step in a thorough risk assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 162271-10-5 | [2] |
| Molecular Formula | C₇H₈BrNO₂ | [2] |
| Molecular Weight | 218.05 g/mol | [2] |
| Appearance | Solid | N/A |
| Melting Point | 35°C to 37°C | [2] |
Note: The melting point suggests that at or slightly above standard room temperature, this compound may exist as a liquid or a low-melting solid, which can affect handling procedures.
Hazard Identification and GHS Classification
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from suppliers and structurally related brominated pyridines provide a strong basis for hazard assessment.[2][3] The primary hazards are associated with its acute toxicity and irritant properties.[4]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [4] |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin | [4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][4] |
| Specific target organ toxicity - single exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation | [2][4] |
| Flammable Liquids | Category 4 | H227: Combustible liquid | [4] |
The GHS classifications highlight the critical need for stringent control measures to prevent any direct contact with the substance.
The Hierarchy of Controls: A Proactive Safety Framework
Effective management of the risks associated with this compound involves implementing a multi-layered safety strategy known as the hierarchy of controls. This framework prioritizes the most effective measures to eliminate or minimize hazards.
Caption: Fig. 1: Hierarchy of Controls
For a specialized intermediate like this compound, elimination and substitution are often not viable. Therefore, the focus lies on robust engineering controls, stringent administrative procedures, and appropriate Personal Protective Equipment (PPE).
Safe Handling and Experimental Protocols
Adherence to detailed, step-by-step protocols is essential to mitigate the risks of exposure and injury.
Engineering Controls
All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a properly functioning and certified chemical fume hood.[5] The high toxicity rating ("Fatal in contact with skin") necessitates this primary barrier to prevent inhalation of any vapors or dust and to contain potential spills.[4]
Personal Protective Equipment (PPE)
Given the severe dermal and eye irritation warnings, a comprehensive PPE ensemble is mandatory.[2][4]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Given that this is an organic compound, nitrile gloves may be suitable for incidental contact, but for extended handling, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult a glove compatibility chart.
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential. For transfers of larger quantities, a chemical-resistant apron is recommended.[6]
Caption: Fig. 2: PPE Donning and Doffing
Weighing and Transfer Protocol
-
Preparation: Designate an area within the fume hood for the procedure. Place a plastic-backed absorbent liner on the work surface.
-
Tare Container: Place a clean, dry, and sealed secondary container on the analytical balance within the fume hood and tare it.
-
Aliquot Transfer: Using a clean spatula, carefully transfer the required amount of this compound from the stock bottle to the tared container. Avoid generating dust.
-
Seal and Clean: Securely close both the stock bottle and the secondary container. Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., ethanol), collecting the waste for proper disposal.
-
Re-weigh: Measure the mass of the sealed secondary container to determine the exact amount transferred.
Storage and Stability
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[4]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7] Contact with these materials could lead to vigorous, exothermic reactions. Also, keep away from heat, sparks, and open flames.[4][7]
Emergency Procedures: A Self-Validating System
Preparedness is the cornerstone of laboratory safety. The following decision tree outlines the immediate actions required in an emergency.
Spill Response
Caption: Fig. 3: Spill Response Decision Tree
For small spills within a fume hood, trained personnel should use an inert absorbent material to collect the substance, then place it in a sealed container for hazardous waste disposal.[4] For large spills, evacuate the area immediately and contact your institution's emergency response team.
First Aid Measures
Immediate and correct first aid is critical. Always show the Safety Data Sheet to attending medical personnel.[4]
-
Skin Contact: Immediately take off all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5][7] Call a physician immediately.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[4]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3] If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[4] Seek immediate medical advice.[4]
Waste Disposal
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[5]
-
Containment: Collect waste in a clearly labeled, sealed, and compatible container.[5]
-
Disposal: Arrange for disposal through a licensed chemical destruction plant or a certified hazardous waste handler in accordance with all local, state, and federal regulations.[8] Do not discharge to sewer systems.[8]
By integrating these principles of hazard recognition, risk assessment, and procedural diligence, researchers can confidently and safely utilize this compound in their critical work, advancing the frontiers of drug discovery and development while maintaining the highest standards of laboratory safety.
References
- Sigma-Aldrich. (2024). Safety Data Sheet for a related bromopyridine derivative.
- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
- Fisher Scientific. (n.d.). This compound, 96%.
- Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-methoxypyridine.
- ECHEMI. (n.d.). 3-Bromo-2-methoxy-4-methylpyridine SDS.
- Jubilant Ingrevia Limited. (2024). 2-Bromo-3-methylpyridine Safety Data Sheet.
- Avantor. (2011). Material Safety Data Sheet for Pyridine.
- Google Patents. (2015). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- Google Patents. (2014). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-3-(trifluoromethyl)pyridine.
- Sigma-Aldrich. (n.d.). 2-Bromo-3-methoxypyridine 97%.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- National Center for Biotechnology Information. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Benchchem. (2025). A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals.
- Open Access Journals. (2024). A Brief View on Pyridine Compounds.
- RIKEN. (n.d.). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations.
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2-Bromo-3-(methoxymethoxy)pyridine storage conditions
An In-depth Technical Guide to the Storage of 2-Bromo-3-(methoxymethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the optimal storage conditions for this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these protocols is critical for maintaining the compound's purity, stability, and ensuring laboratory safety.
Compound Identity and Characteristics
This compound is a substituted pyridine derivative. Its structure, featuring a bromine atom, a pyridine ring, and a methoxymethyl (MOM) ether protecting group, dictates its reactivity and storage requirements.
| Property | Value | Source |
| CAS Number | 162271-10-5 | [1] |
| Molecular Formula | C₇H₈BrNO₂ | [1] |
| Molecular Weight | 218.05 g/mol | [1] |
| Appearance | Off-white to yellow fused solid | [2] |
| Melting Point | 35-37 °C | [1] |
Core Storage Directives: A Proactive Approach to Stability
The stability of this compound is primarily influenced by its two key functional moieties: the pyridine ring and the methoxymethyl (MOM) ether. The pyridine core can be susceptible to oxidation and microbial degradation, while the MOM group is notably sensitive to acidic conditions.[3][4] Therefore, the storage strategy must mitigate these vulnerabilities.
Temperature: The First Line of Defense
For long-term storage, it is recommended to store this compound at 2-8°C .[2] Refrigerated conditions are crucial for several reasons:
-
Minimizing Degradation: Lower temperatures slow down the rate of potential decomposition reactions.
-
Maintaining Physical State: With a melting point of 35-37°C, this compound can be a liquid at or near ambient laboratory temperatures.[1] Storing it in a refrigerated environment ensures it remains in a solid state, which can be easier to handle and less prone to volatilization.
-
Reducing Vapor Pressure: Cooling the compound reduces its vapor pressure, minimizing the concentration of potentially harmful vapors in the storage container's headspace.
For short-term benchtop use, the compound should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the solid.
Atmosphere: Controlling the Chemical Environment
An inert atmosphere is highly recommended for the long-term storage of this compound.
-
Inert Gas Blanket: The container should be flushed with an inert gas such as argon or nitrogen before sealing. This displaces oxygen and moisture, thereby preventing oxidative degradation of the electron-rich pyridine ring.
-
Moisture Exclusion: The MOM ether group, while generally stable, can be susceptible to hydrolysis under certain conditions, particularly in the presence of acidic impurities. A dry atmosphere minimizes this risk.
Container Selection: Ensuring Integrity
The choice of storage container is critical to prevent contamination and degradation.
-
Primary Container: A tightly sealed, amber glass bottle is the preferred primary container.[5] The amber color protects the compound from potential light-induced degradation.
-
Closure: The bottle should be fitted with a cap lined with an inert material, such as polytetrafluoroethylene (PTFE), to ensure a tight seal and prevent leaching of plasticizers. Polypropylene caps may not be suitable as they can be degraded by pyridine.[5]
-
Secondary Containment: It is good practice to store the primary container within a compatible, sealed secondary container to contain any potential leaks or spills.
Safe Handling and Incompatibility
Safe handling is paramount to ensure user safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (such as butyl rubber), safety goggles, and a lab coat.[6]
-
Hazard Profile: This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[1]
Chemical Incompatibilities
To prevent hazardous reactions and degradation of the product, this compound should be stored away from the following:
-
Strong Oxidizing Agents: These can react with the pyridine ring.
-
Strong Acids: The MOM ether is an acetal and is readily cleaved by acids.[3][7] Contact with even trace amounts of acid can lead to the deprotection of the hydroxyl group, resulting in the formation of 2-bromo-3-hydroxypyridine.
-
Strong Bases: While the MOM group is stable to bases, strong bases should still be avoided to prevent other potential side reactions.[3]
-
Heat and Ignition Sources: Pyridine derivatives can be flammable.[6][8] Store away from direct sunlight, heat, sparks, and open flames.
Experimental Protocols: A Self-Validating System
To ensure the integrity of your sample of this compound, periodic quality control is recommended, especially for older samples or those that have been handled frequently.
Protocol for Quality Control Check
-
Visual Inspection: Check for any change in color or physical state.
-
Melting Point Analysis: Determine the melting point of a small sample. A significant depression or broadening of the melting point range compared to the reference value (35-37°C) may indicate the presence of impurities.
-
Thin-Layer Chromatography (TLC):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light. The presence of multiple spots may indicate degradation or impurities.
-
-
¹H NMR Spectroscopy: For a definitive structural confirmation, acquire a proton NMR spectrum. The presence of new signals or changes in the integration of existing signals can indicate decomposition. The key signals to monitor are those of the MOM group protons.
Logical Workflow for Storage and Handling
The following diagram illustrates the decision-making process for the proper storage and handling of this compound.
Caption: Decision workflow for receiving, handling, and storing this compound.
References
-
AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]
-
Pipzine Chemicals. 6-Bromo-3-methoxy-2-methylpyridine Supplier & Manufacturer China. [Link]
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ResearchGate. A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. [Link]
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University of Washington. Standard Operating Procedure for: Pyridine. [Link]
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Carl ROTH. Pyridine - Safety Data Sheet. [Link]
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Organic Chemistry Portal. MOM Ethers. [Link]
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US Hazmat Rentals. Pyridine Chemical Storage Specifications - C5H5N. [Link]
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Sciencemadness Discussion Board. Storage of pyridine?. [Link]
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Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
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PubMed. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
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EPA. 2-bromo-3-(bromomethyl)pyridine - HTPP Summary. [Link]
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A Technical Guide to the Synthesis of 2-Bromo-3-(methoxymethoxy)pyridine: Strategic Selection of Starting Materials and Optimized Protocol
Introduction: The Strategic Importance of 2-Bromo-3-(methoxymethoxy)pyridine
In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of pharmacophore design. Among the vast array of substituted pyridines, this compound stands out as a particularly valuable building block. Its utility lies in the orthogonal reactivity of its substituents: the bromine atom at the 2-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the methoxymethyl (MOM) protected hydroxyl group at the 3-position offers a latent site for further functionalization or hydrogen bond interaction after deprotection. This guide provides an in-depth analysis of the most reliable and efficient synthetic route to this key intermediate, with a focus on the critical selection of starting materials and a detailed, field-proven experimental protocol.
Retrosynthetic Analysis and Starting Material Selection
The synthesis of this compound is most logically approached through a two-step sequence: the introduction of the bromine atom and the protection of the hydroxyl group. This retrosynthetic approach points towards 2-bromo-3-hydroxypyridine as the immediate precursor. The synthesis of this intermediate, in turn, can be achieved by the direct bromination of 3-hydroxypyridine.
Caption: Retrosynthetic analysis of this compound.
The choice of 3-hydroxypyridine as the starting material is predicated on its commercial availability and the well-established chemistry for its selective bromination at the 2-position. While alternative routes, such as those starting from 2-nitro-3-methoxypyridine, exist, they often involve more hazardous reagents or less favorable reaction conditions for large-scale synthesis.[1]
Synthetic Strategy: A Two-Step Approach
The chosen synthetic pathway involves two key transformations:
-
Electrophilic Bromination of 3-Hydroxypyridine: The hydroxyl group at the 3-position of the pyridine ring is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of 3-hydroxypyridine, the 2- and 6-positions are activated. Under controlled conditions, selective bromination at the 2-position can be achieved to yield 2-bromo-3-hydroxypyridine.
-
Protection of the Hydroxyl Group: The hydroxyl group of 2-bromo-3-hydroxypyridine is then protected as a methoxymethyl (MOM) ether.[2][3] This is a crucial step to prevent unwanted side reactions of the hydroxyl group in subsequent synthetic transformations where the bromine atom is to be functionalized. The MOM group is chosen for its stability under a wide range of reaction conditions, including those involving organometallic reagents, and its relatively straightforward removal under acidic conditions.[4]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Part 1: Synthesis of 2-Bromo-3-hydroxypyridine
This protocol is adapted from established procedures for the bromination of 3-hydroxypyridine.[5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium hydroxide (e.g., 40% aqueous solution). Cool the solution to between -10 °C and 0 °C using an ice-salt bath.
-
Bromine Addition: Slowly add liquid bromine to the cold sodium hydroxide solution via the dropping funnel, ensuring the temperature of the mixture is maintained below 0 °C.
-
Addition of 3-Hydroxypyridine: In a separate beaker, dissolve 3-hydroxypyridine in an aqueous solution of sodium hydroxide.
-
Reaction: Add the 3-hydroxypyridine solution dropwise to the bromine solution. During the addition, carefully control the temperature to keep it between 10-15 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2.5-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Carefully adjust the pH of the reaction mixture to 7 using a suitable acid (e.g., hydrochloric acid).
-
The crude product will precipitate out of the solution.
-
Collect the solid by filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-bromo-3-hydroxypyridine.
-
Part 2: Synthesis of this compound
This protocol employs a standard method for the protection of hydroxyl groups as MOM ethers.[2][3]
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-bromo-3-hydroxypyridine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH), to the solution. If using NaH, exercise appropriate caution.
-
MOM-Cl Addition: Cool the mixture to 0 °C and slowly add chloromethyl methyl ether (MOM-Cl). Caution: MOM-Cl is a carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield | Purity |
| 1 | 3-Hydroxypyridine | 2-Bromo-3-hydroxypyridine | Br₂, NaOH | 70-85% | >98% (after recrystallization) |
| 2 | 2-Bromo-3-hydroxypyridine | This compound | MOM-Cl, DIPEA or NaH | 85-95% | >96% (after chromatography)[6] |
Conclusion
The synthesis of this compound is reliably achieved through a robust two-step sequence starting from the readily available 3-hydroxypyridine. The selective bromination at the 2-position followed by the protection of the hydroxyl group as a MOM ether provides the target compound in high yield and purity. This guide has outlined a comprehensive and practical approach, emphasizing the rationale behind the chosen strategy and providing a detailed experimental protocol suitable for implementation in a research and development setting. The resulting this compound is a valuable and versatile intermediate, poised for use in a wide array of synthetic applications in the pursuit of novel therapeutics.
References
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-
Hyma Synthesis Pvt. Ltd. Available at: [Link]
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Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. Available at: [Link]
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2,3-Dihydropyridine synthesis - Organic Chemistry Portal. Available at: [Link]
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MOM Ethers - Organic Chemistry Portal. Available at: [Link]
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Methoxymethyl ether - Grokipedia. Available at: [Link]
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Kinetics and Mechanism of Bromination of 2-Pyridone and - American Chemical Society. Available at: [Link]
-
(PDF) 2-Bromo-3-hydroxy-6-methylpyridine - ResearchGate. Available at: [Link]
- US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents.
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry. Available at: [Link]
-
Hantzsch pyridine synthesis - overview - ChemTube3D. Available at: [Link]
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-
4.4 Alkoxymethyl Ethers + + +. Available at: [Link]
-
CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents. Available at: [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC - NIH. Available at: [Link]
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Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]
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The Strategic Reactivity of 2-Bromo-3-(methoxymethoxy)pyridine: A Comprehensive Guide for Synthetic Advancement
For Immediate Release
CAMBRIDGE, MA – January 27, 2026 – In the intricate landscape of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, pyridine derivatives hold a place of prominence due to their prevalence in a vast array of bioactive molecules and functional materials.[1] This in-depth technical guide, intended for researchers, scientists, and drug development professionals, elucidates the reactivity of a key synthetic intermediate: 2-Bromo-3-(methoxymethoxy)pyridine . We will explore the nuanced reactivity of its bromine atom, offering field-proven insights into its synthetic utility and the causal factors underpinning common experimental protocols.
Introduction: A Versatile Scaffold for Molecular Elaboration
This compound is a bifunctional building block offering a protected hydroxyl group and a reactive bromine atom on a pyridine core. The methoxymethyl (MOM) ether serves as a robust protecting group for the 3-hydroxy functionality, stable to a range of reaction conditions, yet readily removable when desired.[2] The bromine atom at the 2-position provides a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a valuable precursor for the synthesis of complex substituted pyridines.
Core Reactivity: The Bromine Atom as a Synthetic Linchpin
The reactivity of the bromine atom in this compound is dominated by its susceptibility to two major classes of transformations: palladium-catalyzed cross-coupling reactions and lithium-halogen exchange. The electron-deficient nature of the pyridine ring, further influenced by the methoxymethoxy group, plays a crucial role in modulating the reactivity of the C-Br bond.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds with Precision
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. This compound is a competent substrate for several of these transformations, enabling the introduction of a wide variety of substituents at the 2-position.
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. The reaction of this compound with arylboronic acids or their esters provides a direct route to 2-aryl-3-(methoxymethoxy)pyridines.
Mechanism and Causality Behind Experimental Choices:
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.
Ligand Selection: The choice of phosphine ligand is critical for an efficient reaction. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos are often employed to promote the oxidative addition step and facilitate the reductive elimination.
Base and Solvent: A base, typically a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the boronic acid. The choice of solvent is also crucial, with common systems including mixtures of toluene, dioxane, or DMF with water.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv) in a suitable solvent (e.g., dioxane/water 4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand (if necessary).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-aryl-3-(methoxymethoxy)pyridine.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 75-90 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 90 | 80-95 |
Note: Yields are representative and can vary depending on the specific arylboronic acid used.
The bromine atom of this compound is also amenable to other palladium-catalyzed cross-coupling reactions, expanding its synthetic utility.
-
Negishi Coupling: This reaction utilizes organozinc reagents and is known for its high functional group tolerance.[3] The coupling of this compound with an organozinc reagent, prepared in situ or pre-formed, in the presence of a palladium catalyst provides an alternative route to C-C bond formation.[4]
-
Kumada Coupling: Employing Grignard reagents, the Kumada coupling offers a powerful method for C-C bond formation, particularly for the introduction of alkyl groups.[5][6] Careful control of reaction conditions is necessary due to the high reactivity of Grignard reagents.
-
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties through the coupling with terminal alkynes, catalyzed by a combination of palladium and copper salts.[7]
-
Buchwald-Hartwig Amination: The formation of C-N bonds can be achieved via the Buchwald-Hartwig amination, reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base.
Experimental Workflow: General Cross-Coupling
Lithium-Halogen Exchange: Generating a Potent Nucleophile
Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid lithium-halogen exchange to generate the corresponding 2-lithiopyridine derivative.[8] This organolithium species is a powerful nucleophile and can be trapped with a wide variety of electrophiles to introduce diverse functionalities at the 2-position.
Mechanism and Directed ortho-Metalation Considerations:
The lithium-halogen exchange is generally a fast and efficient process at low temperatures (typically -78 °C).[2] An important consideration is the potential for directed ortho-metalation (DoM), where the methoxymethoxy group could direct lithiation to the adjacent C-4 position. However, with 2-bromopyridines, lithium-halogen exchange is generally much faster than deprotonation, making the formation of the 2-lithiopyridine the predominant pathway.
Experimental Protocol: Lithium-Halogen Exchange and Quench with an Aldehyde
-
A solution of this compound (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 equiv) is added dropwise, and the resulting solution is stirred at -78 °C for 30-60 minutes.
-
A solution of the desired aldehyde (1.2 equiv) in anhydrous THF is added dropwise, and the reaction is stirred at -78 °C for 1-2 hours before being allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
Synthesis of the Starting Material
This compound is typically prepared from the commercially available 2-bromo-3-hydroxypyridine. The protection of the hydroxyl group as a MOM ether is a straightforward procedure.
Experimental Protocol: MOM Protection of 2-Bromo-3-hydroxypyridine
-
To a solution of 2-bromo-3-hydroxypyridine (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane or THF is added a base, typically diisopropylethylamine (DIPEA, 1.5-2.0 equiv).
-
The mixture is cooled to 0 °C, and chloromethyl methyl ether (MOM-Cl, 1.2-1.5 equiv) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by chromatography or distillation.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The strategic manipulation of its bromine atom through palladium-catalyzed cross-coupling reactions or lithium-halogen exchange provides access to a wide array of functionalized pyridine derivatives. A thorough understanding of the underlying reaction mechanisms and the influence of reaction parameters is paramount for the successful application of this reagent in the synthesis of complex molecules for the pharmaceutical and materials science industries. This guide provides a foundational framework for researchers to harness the full synthetic potential of this important intermediate.
References
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
-
NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Dionicio Siegel. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]
-
Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Navigating the Synthesis of Functionalized Pyridines: An In-depth Technical Guide to the Stability of the MOM Protecting Group in 2-Bromo-3-(methoxymethoxy)pyridine
Abstract
In the landscape of modern pharmaceutical and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. The synthesis of highly functionalized pyridine derivatives often necessitates the use of protecting groups to mask reactive functionalities during synthetic transformations. The methoxymethyl (MOM) ether has emerged as a widely employed protecting group for hydroxyl moieties due to its facile installation and predictable reactivity. This technical guide provides a comprehensive analysis of the stability of the MOM protecting group in the key synthetic intermediate, 2-Bromo-3-(methoxymethoxy)pyridine. We will delve into the chemical resilience of this protected compound under a variety of commonly employed reaction conditions, including palladium-catalyzed cross-coupling, metal-halogen exchange, and organometallic additions. By understanding the stability profile of the MOM group in this specific molecular context, researchers and drug development professionals can devise more robust and efficient synthetic strategies, thereby accelerating the discovery and development of new chemical entities.
Introduction: The Strategic Importance of Protecting Groups in Pyridine Synthesis
The pyridine ring is a privileged scaffold in medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a highly sought-after motif. However, the synthesis of polysubstituted pyridines is often a complex endeavor, fraught with challenges of regioselectivity and functional group compatibility. The presence of a hydroxyl group on the pyridine ring, for instance, can interfere with a wide array of synthetic transformations, including organometallic reactions and various coupling chemistries.
To circumvent these challenges, the hydroxyl group is often temporarily masked with a protecting group. The ideal protecting group should be easy to install, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. The methoxymethyl (MOM) ether has gained prominence as a reliable choice for the protection of alcohols and phenols due to its general stability under basic, nucleophilic, and reductive conditions.[1]
This guide focuses specifically on the stability of the MOM group in this compound, a versatile building block for the synthesis of a diverse range of 2,3-disubstituted pyridines. The strategic placement of the bromine atom at the 2-position and the MOM-protected hydroxyl group at the 3-position allows for a multitude of subsequent functionalizations. Understanding the precise conditions under which the MOM group remains intact is paramount for the successful execution of multi-step synthetic sequences.
The Chemical Orthogonality of the MOM Group: A Mechanistic Perspective
The stability of the MOM group is intrinsically linked to its acetal nature. As an acetal, it is highly susceptible to cleavage under acidic conditions.[1][2] The mechanism of acid-catalyzed deprotection involves protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and the free alcohol. This inherent acid lability is a key feature that allows for its selective removal in the presence of other acid-stable functional groups.
Caption: Acid-catalyzed cleavage of a MOM ether.
Conversely, the MOM group is generally robust under neutral and basic conditions. It is also unreactive towards a wide range of nucleophiles, organometallic reagents, and reducing agents, making it an excellent choice for reactions that are performed in non-acidic environments.[1]
Stability Profile of the MOM Group in this compound
The following table summarizes the stability of the MOM group in this compound under various reaction conditions commonly encountered in organic synthesis. The stability is inferred from the general behavior of MOM ethers and the typical conditions reported for reactions on bromopyridines.
| Reaction Type | Reagents & Conditions | MOM Group Stability | Rationale & Key Considerations |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), solvent (e.g., Toluene, Dioxane, DMF), heat.[3][4] | Stable | The reaction is conducted under basic conditions, which are well-tolerated by the MOM group. Care should be taken to ensure the reaction medium does not become acidic during workup. |
| Grignard Reagent Formation | Mg turnings, solvent (e.g., THF, Et₂O).[5] | Stable | MOM ethers are generally stable to the conditions required for Grignard reagent formation. The resulting Grignard reagent is a strong base and nucleophile but does not typically cleave MOM ethers. |
| Reaction of Pyridyl Grignard | Quenching with electrophiles (e.g., aldehydes, ketones). | Stable | The reaction with electrophiles is typically performed at low temperatures and under anhydrous conditions. The workup should be carefully controlled to avoid acidic conditions. |
| Halogen-Lithium Exchange | n-BuLi, s-BuLi, or t-BuLi, low temperature (-78 °C), solvent (e.g., THF, Et₂O).[6][7] | Stable | Strong organolithium bases at low temperatures are compatible with MOM ethers. The low temperature is crucial to prevent side reactions. |
| Reaction of Pyridyl Lithium | Quenching with electrophiles. | Stable | Similar to Grignard reactions, the subsequent reaction with electrophiles and controlled workup will preserve the MOM group. |
| Acidic Conditions | Strong acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., TiCl₄), protic solvents with acid catalyst.[1][2] | Labile | The MOM group is readily cleaved under these conditions. This is the standard method for deprotection. |
| Strongly Basic Conditions | Strong bases (e.g., NaH, LDA) at elevated temperatures for prolonged periods. | Generally Stable | While stable to most bases, extremely harsh and prolonged basic conditions could potentially lead to decomposition, though this is not a common issue. |
| Reductive Conditions | H₂, Pd/C; NaBH₄; LiAlH₄.[1] | Stable | The MOM group is inert to common reducing agents. |
| Oxidative Conditions | m-CPBA, KMnO₄, PCC.[1] | Stable | The MOM group is resistant to oxidation. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a detailed methodology for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, while ensuring the integrity of the MOM protecting group.[3][4][8]
Objective: To synthesize 2-phenyl-3-(methoxymethoxy)pyridine via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask via cannula. The final concentration of the bromopyridine should be approximately 0.1-0.2 M.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-phenyl-3-(methoxymethoxy)pyridine.
Causality Behind Experimental Choices:
-
Base: Sodium carbonate is a moderately strong base that is sufficient to facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle without promoting any side reactions or cleavage of the MOM group.
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings of aryl bromides.
-
Solvent System: The mixed solvent system of toluene, ethanol, and water provides good solubility for both the organic and inorganic reagents and facilitates the reaction. The use of degassed solvents is crucial to prevent oxidation of the palladium catalyst.
-
Temperature: The reaction is heated to ensure a reasonable reaction rate. The MOM group is thermally stable under these conditions.
Strategic Decision Making: A Workflow for Protecting Group Selection
The choice of a protecting group is a critical decision in the planning of a synthetic route. The following workflow, presented as a Graphviz diagram, provides a decision-making tool for chemists considering the use of the MOM group for the protection of a hydroxylated pyridine intermediate.
Caption: Decision workflow for MOM protecting group selection.
Conclusion
The methoxymethyl (MOM) protecting group exhibits excellent stability on the this compound scaffold under a wide range of synthetic conditions that are crucial for the elaboration of this versatile building block. Its resilience in the presence of basic reagents, palladium catalysts, and common organometallic species makes it an invaluable tool for the synthesis of complex pyridine derivatives. However, its inherent lability to acidic conditions must be carefully considered during reaction planning and workup procedures. By leveraging the predictable stability profile of the MOM group, researchers can confidently design and execute robust synthetic routes to access novel and medicinally relevant pyridine-containing molecules.
References
-
Rubtsov, A. E., & Malkov, A. V. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. [Link]
-
Singh, K., & Snieckus, V. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Chemical Society Reviews, 44(15), 5434-5467. [Link]
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]
-
Reddit. (2022). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (n.d.). Retrieved from [Link]
-
Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - ResearchGate. (2025). Retrieved from [Link]
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. (2025). Retrieved from [Link]
-
(PDF) Recent Progress on the Synthesis of Bipyridine Derivatives - ResearchGate. (2024). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved from [Link]
-
Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (n.d.). Retrieved from [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives[v1] - Preprints.org. (2024). Retrieved from [Link]
-
Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Failed Grignard Reaction? : r/OrganicChemistry - Reddit. (2022). Retrieved from [Link]
-
Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction - Arkivoc. (2019). Retrieved from [Link]
-
To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). Retrieved from [Link]
-
ortho metalation - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
-
ortho metalation - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
Sources
- 1. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
Methodological & Application
Negishi coupling of 2-Bromo-3-(methoxymethoxy)pyridine with organozinc reagents
Abstract & Scope
This technical guide details the protocol for the palladium-catalyzed cross-coupling (Negishi coupling) of 2-Bromo-3-(methoxymethoxy)pyridine with organozinc reagents. The 3-(methoxymethoxy) (OMOM) group serves as a robust protecting group for the 3-hydroxy functionality, a motif frequently encountered in kinase inhibitors, vitamin B6 analogs, and bifunctional chelating ligands.[1]
While 2-bromopyridines are generally reactive electrophiles, the presence of the electron-donating C3-OMOM group electronically deactivates the C2-Br bond toward oxidative addition and introduces steric bulk proximal to the reaction center.[1] This note addresses these challenges, providing a high-yielding, scalable protocol with emphasis on catalyst selection, zinc reagent preparation, and the preservation of the acid-sensitive MOM group.
Substrate Preparation: The Precursor
Before initiating the coupling, the substrate must be prepared with high purity.[1] Commercial 2-bromo-3-pyridinol is protected using chloromethyl methyl ether (MOMCl).
Reaction Scheme: 2-Bromo-3-pyridinol + MOMCl + Base → this compound
Protocol A: MOM Protection
-
Reagents: 2-Bromo-3-pyridinol (1.0 equiv), MOMCl (1.2 equiv), diisopropylethylamine (DIPEA, 1.5 equiv), DCM (anhydrous).[1]
-
Key Insight: Use DIPEA rather than NaH/DMF for this specific substrate to avoid potential nucleophilic aromatic substitution side reactions at the C2 position which can occur under harsh anionic conditions.[1]
-
Procedure:
Core Protocol: Negishi Coupling
The following protocol utilizes Pd(PPh₃)₄ as the baseline catalyst due to its reliability with pyridyl halides.[1] For sterically demanding organozincs, see the Optimization section for biarylphosphine ligands (e.g., SPhos).
Reagents & Stoichiometry[1]
| Component | Role | Equivalents | Notes |
| 2-Bromo-3-(OMOM)pyridine | Electrophile | 1.0 | Dried under vacuum >1h |
| Organozinc Reagent (R-ZnX) | Nucleophile | 1.2 – 1.5 | Freshly prepared in THF |
| Pd(PPh₃)₄ | Catalyst | 0.03 – 0.05 | Store in glovebox if possible |
| THF | Solvent | [0.2 M] | Anhydrous, degassed |
| ZnCl₂ (optional) | Additive | 0.5 | Can accelerate sluggish reactions |
Step-by-Step Procedure
Step 1: Preparation of Organozinc Reagent (In Situ) Method: Transmetallation is preferred for accuracy.[1]
-
Generate the organolithium (R-Li) or Grignard (R-MgX) in THF at low temperature (typically -78 °C or 0 °C).[1]
-
Add a solution of anhydrous ZnCl₂ (or ZnBr₂) in THF (1.1 equiv relative to R-M).
-
Warm to RT and stir for 30 mins to ensure quantitative formation of R-ZnX.
Step 2: The Coupling Reaction
-
In a separate flame-dried Schlenk flask, dissolve This compound (1.0 equiv) and Pd(PPh₃)₄ (3-5 mol%) in anhydrous THF.
-
Stir for 5 minutes at RT to ensure catalyst solubilization.
-
Transfer the organozinc solution (from Step 1) dropwise to the pyridine/catalyst solution via cannula or syringe.[1]
-
Exotherm Warning: The addition is exothermic.[1] Control rate to maintain internal temp < 30 °C.
-
-
Heat the reaction mixture to 60–70 °C for 4–12 hours.
Step 3: Workup (MOM-Safe)
-
Quench with saturated aqueous NH₄Cl .
-
Extract with EtOAc (3x).[1]
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography (Silica gel, Hexanes/EtOAc). Add 1% Et₃N to the eluent to buffer the silica acidity.[1]
Mechanistic Insights & Visualization
The presence of the OMOM group at C3 influences the catalytic cycle.[1] It is electron-donating, which increases electron density at the pyridine ring, making the C2-Br bond stronger and oxidative addition slower compared to electron-deficient pyridines (e.g., 2-bromo-3-nitropyridine).[1] Furthermore, the oxygen atom can potentially chelate the Zinc species, directing the transmetallation but also potentially sequestering the reagent.[1]
Diagram 1: Catalytic Cycle & Steric/Electronic Effects[1]
Caption: The catalytic cycle highlights the oxidative addition as the potential bottleneck due to the electron-rich nature of the substrate.[1]
Optimization & Troubleshooting
If the standard Pd(PPh₃)₄ protocol results in low conversion (<50%) or stalling, follow this decision logic. The primary issues are usually catalyst deactivation (by the pyridine nitrogen) or sluggish oxidative addition (due to the OMOM group).[1]
Critical Control Points
-
Catalyst Poisoning: Pyridines can coordinate to Pd, shutting down the cycle.[1]
-
Solution: Use bidentate ligands (dppf) or bulky biarylphosphines (SPhos, XPhos) that prevent pyridine coordination to the metal center.[1]
-
-
MOM Stability:
Diagram 2: Optimization Workflow
Caption: Decision tree for troubleshooting low conversion or protecting group instability.
References
-
Negishi Coupling Review: King, A. O.; Okukado, N.; Negishi, E. "Highly General Stereo-, Regio-, and Chemoselective Synthesis of Terminal and Internal Conjugated Enynes by the Pd-Catalysed Reaction of Alkynylzinc Reagents with Alkenyl Halides."[1] J. Chem. Soc., Chem. Commun.[1]1977 , 683.[1] Link
-
Organozinc Preparation: Knochel, P.; et al. "Preparation and Applications of Functionalized Organozinc Reagents."[1] Handbook of Functionalized Organometallics2005 . Link[1]
-
Catalysts for Pyridines: Milne, J. E.; Buchwald, S. L.[1] "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[1] J. Am. Chem. Soc.[1][2]2004 , 126, 13028.[1][2] Link[1]
-
MOM Protection/Deprotection: Wuts, P. G. M.; Greene, T. W.[1] Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 .[1]
-
Synthesis of 2-Bromo-3-alkoxypyridines: "Preparation method of 2-bromo-3-methoxypyridine." CN103483247B.[1] Link
-
PEPPSI Catalyst System: Organ, M. G.; et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling."[1] Chem. Eur. J.[1]2006 , 12, 4749.[1] Link[1]
Sources
Application Notes and Protocols for the Stille Coupling of 2-Bromo-3-(methoxymethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to performing the Stille coupling reaction with 2-Bromo-3-(methoxymethoxy)pyridine. This document offers in-depth technical insights, detailed experimental protocols, and an analysis of the key parameters influencing the success of this versatile carbon-carbon bond-forming reaction.
Introduction: Navigating the Nuances of Pyridine Cross-Coupling
The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organic halide, is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance and the stability of the organotin reagents.[1] The substrate at the heart of this guide, this compound, is a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where substituted pyridine scaffolds are of significant interest.
However, the successful execution of Stille couplings on 2-halopyridines is not without its challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This phenomenon, often referred to as the "2-pyridyl problem," necessitates a careful selection of reaction conditions to achieve optimal results. This guide will dissect the critical parameters for the Stille coupling of this compound, providing a robust framework for its successful application.
Reaction Mechanism and Key Considerations
The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Sources
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-3-(methoxymethoxy)pyridine
Abstract
This document provides a comprehensive technical guide for the successful execution of the Buchwald-Hartwig amination reaction on 2-Bromo-3-(methoxymethoxy)pyridine. This protocol is specifically designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex nitrogen-containing heterocyclic compounds. We delve into the critical parameters of the reaction, including the selection of an optimal catalyst system, the rationale behind the choice of base to ensure the stability of the methoxymethyl (MOM) protecting group, and a detailed, step-by-step experimental procedure. Furthermore, this guide includes mechanistic insights, troubleshooting advice, and the necessary safety precautions to ensure a safe and efficient reaction setup.
Introduction and Scientific Context
The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has largely superseded traditional methods, which often require harsh conditions and have limited substrate scope.[1] The ability to construct aryl and heteroaryl amines under relatively mild conditions has made this reaction indispensable in the fields of pharmaceutical discovery and materials science, where such moieties are prevalent.
The substrate in focus, this compound, presents a unique set of challenges and considerations. As a heteroaryl halide, the pyridine nitrogen can potentially coordinate to the palladium catalyst, influencing its reactivity. The presence of a methoxymethyl (MOM) ether as a protecting group for the 3-hydroxy functionality necessitates a careful selection of reaction conditions, particularly the base, to prevent its cleavage. This guide will address these subtleties, providing a robust protocol for the successful amination of this valuable synthetic intermediate.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] A general understanding of this mechanism is crucial for rational troubleshooting and optimization. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the this compound, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, releasing the desired 2-amino-3-(methoxymethoxy)pyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Design and Rationale
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.
Catalyst and Ligand Selection: The Heart of the Reaction
For electron-rich and potentially coordinating heteroaryl halides like our substrate, bulky, electron-rich phosphine ligands are paramount. These ligands stabilize the palladium center, promote the crucial reductive elimination step, and prevent the formation of inactive catalyst species.
-
Recommended Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand for amination of heteroaryl chlorides and bromides. Its steric bulk facilitates the coupling of a wide range of amines.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides superior results for electron-deficient or sterically hindered heteroaryl halides.
-
Josiphos-type ligands (e.g., CyPF-tBu): These bidentate ferrocenyl phosphine ligands have shown exceptional activity for the amination of challenging heteroaryl halides, including pyridines.
-
-
Palladium Source:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common and effective Pd(0) source.
-
Palladacycle Pre-catalysts (e.g., XPhos-Pd-G3): These are air- and moisture-stable pre-catalysts that generate the active Pd(0) species in situ. They offer convenience and often lead to more reproducible results.
-
Base Selection: Ensuring MOM Group Stability
The choice of base is critical not only for facilitating the deprotonation of the amine but also for preserving the integrity of the acid-sensitive MOM protecting group. While strong bases are required for the catalytic cycle to operate efficiently, overly harsh conditions or nucleophilic bases can lead to undesired deprotection.
-
Primary Recommendation:
-
LHMDS (Lithium bis(trimethylsilyl)amide): This non-nucleophilic, strong base is highly effective in Buchwald-Hartwig aminations. Crucially, it has been shown to be compatible with sensitive functional groups.
-
-
Alternative Bases:
-
NaOtBu (Sodium tert-butoxide): A widely used strong base in this reaction. MOM ethers are generally stable to NaOtBu under anhydrous conditions.[4]
-
K₃PO₄ (Potassium phosphate): A weaker base that can be effective in some cases, particularly when dealing with very sensitive substrates, though it may require higher reaction temperatures.
-
MOM ethers are known to be stable under a variety of strongly basic conditions and are typically cleaved under acidic conditions.[5] Therefore, with the appropriate choice of a non-nucleophilic strong base and anhydrous reaction conditions, the MOM group on the substrate is expected to remain intact.
Solvent Choice
Anhydrous, aprotic solvents are essential for the Buchwald-Hartwig amination. The choice of solvent can influence reaction rates and substrate solubility.
-
Recommended Solvents:
-
Toluene or Dioxane: These are the most commonly employed and effective solvents for this reaction.
-
tert-Butanol: Can also be used, sometimes in combination with toluene or dioxane.
-
Detailed Experimental Protocol
This protocol provides a general procedure for the amination of this compound with a generic primary or secondary amine. Reaction optimization may be necessary for specific amine coupling partners.
Materials and Reagents
| Reagent | M.W. | Suggested Grade | Notes |
| This compound | 218.05 | >97% | Substrate |
| Amine (Primary or Secondary) | Variable | >98% | Nucleophile |
| XPhos Palladacycle G3 | 868.68 | >98% | Pre-catalyst |
| LHMDS (1.0 M in THF) | 167.33 | Solution | Base |
| Anhydrous Toluene | 92.14 | DriSolv® or equiv. | Solvent |
| Ethyl Acetate | 88.11 | ACS Grade | For workup and chromatography |
| Hexanes | N/A | ACS Grade | For chromatography |
| Saturated aq. NH₄Cl solution | N/A | N/A | For quenching |
| Anhydrous MgSO₄ or Na₂SO₄ | Variable | ACS Grade | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the amine (1.2 eq.), and the XPhos Palladacycle G3 (0.02 eq., 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Addition of Reagents: Through the septum, add anhydrous toluene (to make a 0.1-0.2 M solution with respect to the aryl bromide). Then, add the LHMDS solution (1.5 eq.) dropwise with stirring.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3-(methoxymethoxy)pyridine.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or insufficient temperature. | Use a pre-catalyst. Ensure anhydrous conditions. Increase temperature in 10 °C increments. Screen alternative ligands. |
| Poor quality reagents. | Use freshly distilled/purified solvents and amines. | |
| MOM Group Cleavage | Presence of acid or water. | Ensure strictly anhydrous conditions. Use a non-nucleophilic base like LHMDS. |
| Hydrodehalogenation | Formation of palladium-hydride species. | Ensure an inert atmosphere. Use a ligand that promotes rapid reductive elimination (e.g., XPhos). |
| Complex Mixture | Side reactions or substrate/product degradation. | Lower the reaction temperature. Reduce reaction time. Screen different bases or solvents. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.
-
Bases: LHMDS and NaOtBu are corrosive and moisture-sensitive. Handle with care and under an inert atmosphere.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Handle in a fume hood.
-
General: Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]
- Kiebooma, A. P. G., & van Bekkum, H. (2001). Recrystallization and Purification of Solvents. In W. L. F. Armarego & C. L. L. Chai (Eds.), Purification of Laboratory Chemicals (5th ed.). Butterworth-Heinemann.
-
Wikipedia. (2023, December 12). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. MOM Ethers [organic-chemistry.org]
- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-3-(methoxymethoxy)pyridine with Terminal Alkynes
Introduction: Unlocking a Privileged Scaffold for Drug Discovery
The pyridine ring is a cornerstone in medicinal chemistry, featured in a vast array of FDA-approved drugs due to its ability to enhance pharmacological activity, metabolic stability, and bioavailability.[1][2][3] Specifically, 2-substituted 3-hydroxypyridines are of significant interest as they serve as key intermediates in the synthesis of complex molecules with diverse therapeutic applications, including potential treatments for neurological disorders.[4] The Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction, provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is instrumental in the synthesis of 2-alkynyl-3-hydroxypyridine derivatives, which are valuable precursors for a variety of heterocyclic compounds, such as azaindoles.[7][8]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of 2-bromo-3-(methoxymethoxy)pyridine with various terminal alkynes. The methoxymethyl (MOM) ether serves as a crucial protecting group for the hydroxyl functionality, which can be readily removed post-coupling to yield the desired 3-hydroxypyridine scaffold. We will delve into the mechanistic intricacies of the reaction, provide a field-proven, step-by-step protocol, and discuss the scope and considerations for this pivotal transformation.
The Scientific Foundation: A Mechanistic Overview
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] Understanding these cycles is paramount to troubleshooting and optimizing the reaction conditions.
The Dual Catalytic Cycle
The reaction is initiated by the palladium(0) species, which undergoes oxidative addition to the aryl halide (this compound). Concurrently, the copper(I) salt activates the terminal alkyne, facilitating its deprotonation by a mild base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex, now bearing both the pyridine and the alkynyl moieties, undergoes reductive elimination to furnish the desired 2-alkynyl-3-(methoxymethoxy)pyridine product and regenerate the active palladium(0) catalyst.
// Nodes for the Palladium Cycle Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_complex [label="Ar-Pd(II)L₂-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_alkynyl [label="Ar-Pd(II)L₂(C≡CR)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar-C≡C-R", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for the Copper Cycle CuI [label="Cu(I)Br", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Alkyne_complex [label="[R-C≡C-H • CuBr]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Base_deprotonation [label="Base", shape=plaintext]; Cu_acetylide [label="R-C≡C-Cu", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges for the Palladium Cycle Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_complex; PdII_complex -> Transmetalation; Transmetalation -> PdII_alkynyl; PdII_alkynyl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"];
// Edges for the Copper Cycle CuI -> Alkyne_complex [label="R-C≡C-H"]; Alkyne_complex -> Base_deprotonation; Base_deprotonation -> Cu_acetylide; Cu_acetylide -> Transmetalation [label="Transmetalation to Pd(II)"]; Transmetalation -> CuI [label="Regeneration"];
// Invisible edges for layout Product -> Pd0 [style=invis]; } केंद Figure 1: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from a highly successful procedure for the Sonogashira coupling of the analogous 2-amino-3-bromopyridine, which demonstrates broad substrate scope and high yields.[7][8] The electronic similarity between the amino and methoxymethoxy substituents suggests this protocol is a robust starting point.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Reaction Setup and Procedure
-
Catalyst Pre-formation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 0.0125 mmol, 2.5 mol%), PPh₃ (6.6 mg, 0.025 mmol, 5.0 mol%), and CuI (4.8 mg, 0.025 mmol, 5.0 mol%).
-
Solvent Addition: Add 2.0 mL of anhydrous DMF to the flask. Stir the mixture for 30 minutes at room temperature to allow for the formation of the active catalyst complex.
-
Reagent Addition: To the catalyst mixture, add this compound (0.5 mmol, 1.0 equiv.), the terminal alkyne (0.6 mmol, 1.2 equiv.), and anhydrous triethylamine (1.0 mL).
-
Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to 100 °C with stirring for 3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 10 mL of saturated aqueous sodium chloride (brine).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired 2-alkynyl-3-(methoxymethoxy)pyridine.
Substrate Scope and Considerations
The Sonogashira coupling is compatible with a wide range of terminal alkynes. The following table provides representative examples of terminal alkynes that have been successfully coupled with 2-amino-3-bromopyridines, with the expected applicability to this compound.[7][8]
| Entry | Terminal Alkyne | Product Structure | Reported Yield (%)* |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-3-(methoxymethoxy)pyridine | 96 |
| 2 | 4-Methylphenylacetylene | 2-((4-Methylphenyl)ethynyl)-3-(methoxymethoxy)pyridine | 94 |
| 3 | 4-Methoxyphenylacetylene | 2-((4-Methoxyphenyl)ethynyl)-3-(methoxymethoxy)pyridine | 92 |
| 4 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-3-(methoxymethoxy)pyridine | 85 |
| 5 | 3,3-Dimethyl-1-butyne | 2-(3,3-Dimethylbut-1-yn-1-yl)-3-(methoxymethoxy)pyridine | 88 |
*Yields are based on the coupling with 2-amino-3-bromopyridine and are indicative of the expected efficiency.[7][8]
Deprotection of the MOM Group: Accessing the 3-Hydroxypyridine
The methoxymethyl (MOM) ether is a robust protecting group that is stable under the basic conditions of the Sonogashira coupling.[1] It can be readily cleaved under acidic conditions to unmask the hydroxyl group.
Deprotection Protocol
-
Dissolution: Dissolve the purified 2-alkynyl-3-(methoxymethoxy)pyridine in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid or trifluoroacetic acid.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Workup: Upon completion, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate), and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the resulting 2-alkynyl-3-hydroxypyridine by column chromatography or recrystallization.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly effective and versatile method for the synthesis of 2-alkynyl-3-(methoxymethoxy)pyridines. These compounds are valuable intermediates that, upon deprotection, provide access to the medicinally significant 2-alkynyl-3-hydroxypyridine scaffold. The protocol detailed in this application note, based on well-established precedents, offers a reliable and high-yielding pathway for researchers in drug discovery and organic synthesis. By understanding the underlying mechanism and following the outlined procedures, scientists can efficiently generate a diverse library of substituted pyridines for further biological evaluation.
References
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2023). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Li, J. H., et al. (2004). Palladium-Catalyzed Highly Regioselective 2-alkynylation of 2,x-Dihalopyridines. Organic Letters, 6(26), 4993-4995. [Link]
-
Al-Zoubi, R. M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(43), 5919-5922. [Link]
-
Schmalz, H.-G. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. CHIMIA International Journal for Chemistry, 63(4), 200-204. [Link]
-
Mukherjee, P., et al. (2000). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry, 43(23), 4441-4447. [Link]
-
Vitale, C., et al. (2019). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 10(1), 13-33. [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15066-15088. [Link]
-
Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102879. [Link]
-
Cai, M., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(9), 11099-11114. [Link]
-
Fairlamb, I. J. S., et al. (2004). Palladium‐Catalyzed Alkynylations of 2‐Pyrone (Pyran‐2‐one) Halides. Advanced Synthesis & Catalysis, 346(7), 841-853. [Link]
-
Chen, K., & Chen, J. (2019). Palladium-Catalyzed Cycloaromatization/Alkylation of o-(Alkynyl)styrenes. The Journal of Organic Chemistry, 84(21), 14037-14045. [Link]
-
Zhang, W., et al. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters, 26(1), 154-159. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
-
Sharma, A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
-
Wang, Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4945-4949. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]
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Application Notes and Protocols for the Deprotection of the MOM Group in 2-Bromo-3-(methoxymethoxy)pyridine
Introduction: The Strategic Role of the Methoxymethyl (MOM) Group in Complex Synthesis
In the intricate landscape of pharmaceutical and materials science, the use of protecting groups is a cornerstone of synthetic strategy. The methoxymethyl (MOM) ether is a frequently employed protecting group for hydroxyl functionalities due to its facile installation and general stability across a range of reaction conditions, particularly basic and weakly acidic environments.[1] This stability, however, necessitates specific conditions for its removal, a process critical to revealing the hydroxyl group at the desired stage of a synthetic sequence.
This document provides a detailed guide for the deprotection of the MOM group in 2-Bromo-3-(methoxymethoxy)pyridine, a key intermediate in the synthesis of various biologically active molecules. The presence of both a bromine atom and a pyridine ring necessitates a carefully considered deprotection strategy to ensure high yield and purity of the desired 2-Bromo-3-hydroxypyridine product. We will delve into the mechanistic underpinnings of the deprotection reaction, provide a robust experimental protocol, and address potential challenges.
Mechanistic Insight: The Acid-Catalyzed Hydrolysis of a Methoxymethyl Ether
The deprotection of a MOM ether proceeds via an acid-catalyzed hydrolysis of the acetal functionality.[2][3] The generally accepted mechanism involves the following key steps:
-
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of one of the ether oxygen atoms of the MOM group by an acid catalyst, typically a strong mineral acid like hydrochloric acid (HCl). This protonation converts the alkoxy group into a good leaving group (methanol).
-
Formation of an Oxonium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the protonated methoxy group, leading to the formation of a resonance-stabilized oxonium ion intermediate. This step is often the rate-determining step of the reaction.
-
Nucleophilic Attack by Water: A molecule of water, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation to a Hemiacetal: A subsequent deprotonation step yields an unstable hemiacetal intermediate.
-
Protonation and Elimination of Formaldehyde: The hydroxyl group of the hemiacetal is protonated, followed by the elimination of formaldehyde. This step regenerates the pyridinol and liberates formaldehyde as a byproduct.
The overall transformation effectively cleaves the C-O bond of the MOM ether, restoring the hydroxyl group on the pyridine ring.
Experimental Protocol: Deprotection of this compound
This protocol outlines a standard laboratory procedure for the acidic hydrolysis of this compound to yield 2-Bromo-3-hydroxypyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥96% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | J.T. Baker |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Acros Organics |
| Round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol (10-20 mL per gram of starting material).
-
Addition of Acid: To the stirred solution, add concentrated hydrochloric acid (2.0-4.0 eq.) dropwise at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine (1 x volume of the organic layer) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-3-hydroxypyridine.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel, if necessary, to obtain the final product in high purity.
Visualization of the Experimental Workflow
Caption: Workflow for the deprotection of this compound.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, the amount of hydrochloric acid can be increased, or the reaction time extended. Ensure the methanol used is of appropriate quality.
-
Side Reactions: The 2-bromopyridine moiety is generally stable under these acidic conditions. However, prolonged exposure to strong acid at high temperatures could potentially lead to undesired side reactions. Therefore, monitoring the reaction progress is crucial to avoid over-running the reaction.
-
Product Isolation: 2-Bromo-3-hydroxypyridine is a solid at room temperature.[4][5] During the work-up, if the product precipitates upon neutralization, it can be collected by filtration, washed with cold water, and then dried. The aqueous layer should still be extracted to recover any dissolved product.
Conclusion
The deprotection of the MOM group from this compound is a straightforward yet critical transformation. The acid-catalyzed hydrolysis presented here is a reliable method to obtain the desired 2-Bromo-3-hydroxypyridine. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to achieving a high yield of the pure product, which can then be utilized in subsequent synthetic endeavors in the fields of drug discovery and materials science.
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Krapcho, A. P. (2007). Recent applications of the dealkoxycarbonylation of esters, β-keto esters, and malonates and the decarboxylation of α-cyano esters, cyanoacetic acids, and α-nitro esters.
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
- Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603.
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
- Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). A simple and efficient method has been developed for chemoselective deprotection of phenolic methoxymethyl (MOM) ethers at room temperature using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. Organic letters, 11(22), 5138–5141.
-
Protheragen. (n.d.). 2-Bromo-3-hydroxypyridine. Retrieved from [Link]
Sources
Application Note: A Researcher's Guide to the Synthesis of 2-bromo-3-hydroxypyridine
Protocol for the Acid-Catalyzed Deprotection of 2-Bromo-3-(methoxymethoxy)pyridine
Preamble: The Strategic Importance of 2-bromo-3-hydroxypyridine
2-bromo-3-hydroxypyridine is a highly valuable heterocyclic building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its substituted pyridine ring is a common scaffold in a variety of biologically active compounds.[1] The strategic placement of the bromine atom and the hydroxyl group allows for diverse downstream functionalization. The bromine can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, while the hydroxyl group offers sites for etherification, esterification, or can influence the electronic properties of the aromatic system.
This document provides a detailed protocol for the synthesis of 2-bromo-3-hydroxypyridine via the deprotection of its methoxymethyl (MOM) ether precursor, this compound. It is intended for researchers and process chemists who require a robust and well-characterized method for accessing this key intermediate.
The Underlying Chemistry: Rationale for the Methoxymethyl (MOM) Protecting Group
In multi-step syntheses, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. In this context, the hydroxyl group of 2-bromo-3-hydroxypyridine is protected as a methoxymethyl (MOM) ether.
Why the MOM group is an excellent choice:
-
Stability: The MOM group is an acetal, which is stable under a wide range of non-acidic conditions, including exposure to organometallics, hydrides, and basic hydrolysis conditions.[2]
-
Mild Cleavage: Despite its stability, the MOM ether can be readily cleaved under mild acidic conditions, which typically do not affect other sensitive functional groups within the molecule.[3]
The deprotection reaction is an acid-catalyzed hydrolysis. The overall transformation is illustrated below.
Caption: Overall reaction for the deprotection of the MOM ether.
The mechanism proceeds via protonation of one of the ether oxygens, making it a better leaving group. This is followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields the desired alcohol along with formaldehyde and methanol as byproducts.[4]
Experimental Protocol: From Protected Ether to Final Product
This protocol is a self-validating system, designed for high yield and purity. Adherence to the specified conditions and analytical checkpoints is critical for success.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Notes |
| This compound | 151268-61-8 | 218.05 | 1.0 eq | Starting Material |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2-4 eq | 6M Aqueous Solution |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~10 mL / g SM | Reaction Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | For neutralization |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent |
Recommended Equipment
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
-
TLC plates (Silica gel 60 F254) and developing chamber
Step-by-Step Synthesis Workflow
The entire process from reaction setup to final product analysis is outlined in the workflow diagram below.
Sources
Application Notes and Protocols for 2-Bromo-3-(methoxymethoxy)pyridine in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Introduction: Strategic Value of a Protected Pyridine Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, integral to a vast array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design. However, the synthesis of highly functionalized pyridines presents a significant challenge. Regioselectivity and the management of reactive functional groups require a sophisticated, multi-step approach.
This is where a building block like 2-Bromo-3-(methoxymethoxy)pyridine (CAS: 162271-10-5) demonstrates its immense strategic value.[3] This reagent is not merely a simple starting material; it is an elegantly designed synthetic tool. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.[4][5] Concurrently, the hydroxyl group at the 3-position is masked with a methoxymethyl (MOM) ether. This protecting group is stable under a wide range of reaction conditions, particularly the basic and nucleophilic conditions often employed in cross-coupling, yet it can be selectively removed under acidic conditions to reveal the hydroxyl group for subsequent functionalization.[6][7][8]
This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and expert insights to empower researchers in their drug discovery endeavors.
Part 1: Synthesis of the Building Block
The most common and practical route to this compound begins with the commercially available 3-hydroxypyridine. The synthesis is a two-step process: regioselective bromination followed by protection of the hydroxyl group.
Workflow for Synthesis
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 2-Bromo-3-hydroxypyridine
This protocol is adapted from established procedures for the bromination of hydroxypyridines.[9] The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group activating the pyridine ring and directing the bromine to the ortho position.
-
Materials:
-
3-Hydroxypyridine
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric acid (HCl, concentrated)
-
Ice
-
Deionized water
-
Round-bottom flask, addition funnel, magnetic stirrer, ice-salt bath
-
-
Step-by-Step Procedure:
-
Prepare a 40% aqueous solution of NaOH and cool it to between -10°C and 0°C using an ice-salt bath.
-
In a separate flask, dissolve 3-hydroxypyridine (1.0 eq) in a 40% aqueous NaOH solution.
-
Slowly add liquid bromine (1.0 eq) dropwise to the cooled NaOH solution from Step 1, maintaining the temperature below 0°C.
-
To the bromine solution, add the 3-hydroxypyridine solution dropwise, ensuring the system temperature is maintained between 10-15°C. The controlled temperature is critical to prevent over-bromination and side reactions.
-
After the addition is complete, allow the mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC.
-
Upon completion, carefully adjust the pH of the reaction mixture to 7 using concentrated HCl. This will precipitate the product.
-
Filter the resulting crude solid, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-Bromo-3-hydroxypyridine.
-
-
Expected Yield: 70-75%[9]
Protocol 2: Protection with Methoxymethyl (MOM) Ether
The MOM group is installed using methoxymethyl chloride (MOM-Cl) under basic conditions. Sodium hydride is a common choice of base as it irreversibly deprotonates the hydroxyl group, driving the reaction to completion.
-
Materials:
-
2-Bromo-3-hydroxypyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methoxymethyl chloride (MOM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere
-
-
Step-by-Step Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add 2-Bromo-3-hydroxypyridine (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Ensure all glassware is dry and the reaction is under an inert atmosphere.
-
Allow the suspension to stir at 0°C for 30 minutes. You should observe the formation of the sodium salt.
-
Add MOM-Cl (1.2 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, this compound.
-
-
Expected Yield: 85-95%
Part 2: Core Applications in Medicinal Chemistry
The true utility of this compound lies in its application in robust, palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[10][11] The reaction couples the 2-bromo position of our pyridine building block with a variety of organoboron reagents.
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- 11. rose-hulman.edu [rose-hulman.edu]
Application Notes & Protocols: 2-Bromo-3-(methoxymethoxy)pyridine as a Versatile Building Block for Active Pharmaceutical Ingredient (API) Synthesis
Abstract
This guide provides an in-depth technical overview of 2-Bromo-3-(methoxymethoxy)pyridine, a key heterocyclic building block in modern medicinal chemistry. Its strategic combination of a reactive bromine atom, a protected hydroxyl group, and a pyridine core makes it an invaluable synthon for constructing complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). We will explore its chemical properties, detail field-proven protocols for its application in cornerstone C-C bond-forming reactions, and discuss subsequent deprotection strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs due to its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and impart favorable pharmacokinetic properties.[1] The functionalization of this core is paramount to modulating biological activity. This compound offers a dual-handle approach to molecular elaboration:
-
The 2-Bromo Position: This serves as a highly versatile anchor point for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] This allows for the precise and efficient introduction of diverse aryl, heteroaryl, or amino substituents, which is a cornerstone of modern drug design.
-
The 3-Methoxymethoxy (MOM) Ether: The hydroxyl group at the 3-position is often crucial for biological activity, frequently acting as a key hydrogen bond donor or acceptor in interactions with protein targets. The methoxymethyl (MOM) group provides a robust and reliable protecting strategy, stable to the often basic and nucleophilic conditions of cross-coupling reactions, yet readily cleavable under acidic conditions in a late-stage synthesis.[4]
This combination allows for a logical and efficient synthetic sequence: building the core carbon or nitrogen framework via the bromo handle, followed by unmasking the critical hydroxyl group.
Physicochemical & Handling Data
Proper handling and characterization are critical for reproducible results. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 162271-10-5 | [5] |
| Molecular Formula | C₇H₈BrNO₂ | [5] |
| Molecular Weight | 218.05 g/mol | [5] |
| Appearance | Off-white to light yellow solid | - |
| Melting Point | 35°C to 37°C | [5] |
| SMILES | COCOC1=C(N=CC=C1)Br | [5] |
| IUPAC Name | This compound | [5] |
Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is sensitive to moisture and strong acids. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn during handling.
Core Application: Suzuki-Miyaura Cross-Coupling
The formation of a biaryl linkage is one of the most important transformations in pharmaceutical synthesis. The Suzuki-Miyaura reaction is a premier method for achieving this.[3] However, 2-halopyridines can be challenging substrates due to the ability of the pyridine nitrogen to coordinate with and inhibit the palladium catalyst—a phenomenon often called the "2-pyridyl problem."[6] The choice of ligand and conditions is therefore critical to success.
The following protocol details a representative coupling with 4-fluorophenylboronic acid, a common motif in APIs.
Workflow Diagram: From Building Block to API Core
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Palladium-catalyzed cross-coupling reactions of 2-Bromo-3-(methoxymethoxy)pyridine
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3-(methoxymethoxy)pyridine
Authored by: A Senior Application Scientist
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound. This versatile building block is instrumental in the synthesis of 3-hydroxy-2-substituted pyridines, a structural motif prevalent in pharmaceuticals, agrochemicals, and specialty materials.[1] The methoxymethyl (MOM) ether serves as a robust protecting group for the hydroxyl function, preventing interference during the coupling reaction while allowing for subsequent deprotection under acidic conditions to reveal the target molecule.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are understood as self-validating systems grounded in established mechanistic principles.
Core Principles: The Palladium Catalytic Cycle and the "2-Pyridyl Problem"
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[2] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.
The Generalized Catalytic Cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a palladium(II) complex.
-
Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, or an alkene inserts into the Pd-C bond.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active palladium(0) catalyst.[3]
Caption: Generalized Pd(0)/Pd(II) catalytic cycle.
A significant challenge in reactions involving 2-halopyridines is the "2-pyridyl problem". The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as a catalyst poison and inhibiting its activity.[4] This is often overcome by the judicious choice of ligands. Bulky, electron-rich phosphine ligands are frequently employed to stabilize the catalyst, accelerate the rate-limiting oxidative addition step, and discourage inhibitory coordination from the pyridine substrate.[4]
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with a boronic acid or ester.[5][6] It is widely used for its functional group tolerance and generally mild reaction conditions.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of Arylboronic Acids
This protocol describes a general procedure for coupling this compound with a representative arylboronic acid.
Experimental Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst and ligand.
-
Add the this compound, the arylboronic acid, and the base.
-
Add the degassed solvent(s) via syringe.
-
Stir the mixture at the specified temperature for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Table: Typical Suzuki-Miyaura Reaction Parameters
| Component | Role | Typical Reagent | Equivalents | Catalyst Loading (mol%) |
| Aryl Halide | Substrate | 2-Bromo-3-(MOM)pyridine | 1.0 | - |
| Boron Reagent | Coupling Partner | Arylboronic Acid | 1.1 - 1.5 | - |
| Catalyst | Pre-catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ | 1.5 - 5 | |
| Ligand | Stabilizer/Activator | dppf or SPhos | 3 - 10 | |
| Base | Activates Boron Reagent | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | - |
| Solvent | Reaction Medium | Dioxane/H₂O or Toluene | - | - |
| Temperature | - | - | 80 - 110 °C | - |
| Time | - | - | 4 - 24 h | - |
Causality and Insights:
-
Base Selection: An aqueous base (e.g., K₂CO₃ in a dioxane/water mixture) is crucial for activating the boronic acid in the transmetalation step.[7]
-
Ligand Choice: For challenging substrates like 2-halopyridines, ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are effective.[7][8] The bidentate nature of dppf helps stabilize the palladium center and can accelerate the reaction.[9]
-
Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst, making thorough degassing of solvents and maintenance of an inert atmosphere essential for reproducible results.[4]
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, typically using a dual catalyst system of palladium and copper(I).[10] This reaction is conducted under mild conditions and is fundamental for the synthesis of aryl alkynes.[11]
Caption: Simplified Sonogashira catalytic cycle.
Protocol: Sonogashira Coupling of Terminal Alkynes
This protocol outlines a general procedure for the copper-co-catalyzed coupling of this compound with a terminal alkyne.
Experimental Setup:
-
To a dry flask under an inert atmosphere, add this compound, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) iodide co-catalyst.[4]
-
Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine).[4]
-
Add the terminal alkyne (1.1-1.3 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 3-16 hours, monitoring by TLC or LC-MS.[4][12]
-
Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of Celite® to remove catalyst residues and salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Data Table: Typical Sonogashira Reaction Parameters
| Component | Role | Typical Reagent | Equivalents | Catalyst Loading (mol%) |
| Aryl Halide | Substrate | 2-Bromo-3-(MOM)pyridine | 1.0 | - |
| Alkyne | Coupling Partner | Terminal Alkyne | 1.1 - 1.3 | - |
| Pd Catalyst | Primary Catalyst | Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂/PPh₃ | 2 - 5 | |
| Cu Co-catalyst | Activates Alkyne | Copper(I) Iodide (CuI) | 1 - 5 | |
| Base | Alkyne Deprotonation / HX Scavenger | Triethylamine (Et₃N) | 2.0 - 3.0 | - |
| Solvent | Reaction Medium | THF, DMF, or Toluene | - | - |
| Temperature | - | - | 25 - 60 °C | - |
| Time | - | - | 3 - 16 h | - |
Causality and Insights:
-
Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[10]
-
Base Function: The amine base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the HBr formed during the reaction.[4]
-
Copper-Free Variants: While the copper co-catalyst is traditional, copper-free Sonogashira protocols exist to avoid issues with homocoupling of the alkyne (Glaser coupling). These often require different ligands and bases.[13]
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[9] It has revolutionized the synthesis of aryl amines, which are common structures in pharmaceuticals.[3]
Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.
Experimental Setup:
-
In a glovebox or under an inert atmosphere, charge a vial or flask with the palladium pre-catalyst, ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS).
-
Add the this compound and the amine coupling partner.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat with stirring for the specified time, monitoring the reaction by GC-MS or LC-MS.
-
After cooling, quench the reaction carefully with water, and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous phase. Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by flash column chromatography.
Data Table: Typical Buchwald-Hartwig Reaction Parameters
| Component | Role | Typical Reagent | Equivalents | Catalyst Loading (mol%) |
| Aryl Halide | Substrate | 2-Bromo-3-(MOM)pyridine | 1.0 | - |
| Amine | Coupling Partner | Primary or Secondary Amine | 1.1 - 1.5 | - |
| Catalyst | Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 4 | |
| Ligand | Stabilizer/Activator | XPhos, SPhos, BINAP | 2 - 8 | |
| Base | Amine Deprotonation | NaOt-Bu, K₃PO₄, or LHMDS | 1.2 - 2.0 | - |
| Solvent | Reaction Medium | Toluene, Dioxane | - | - |
| Temperature | - | - | 80 - 110 °C | - |
| Time | - | - | 12 - 24 h | - |
Causality and Insights:
-
Ligand Importance: The success of the Buchwald-Hartwig amination is highly dependent on the ligand.[3] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group are exceptionally effective as they promote the crucial reductive elimination step to form the C-N bond.
-
Base Sensitivity: The choice of base is critical. Strong, sterically hindered bases like sodium tert-butoxide are commonly used because they are strong enough to deprotonate the amine without acting as competing nucleophiles.[14]
-
Substrate Scope: This reaction is remarkably broad, tolerating a wide range of primary and secondary amines and various functional groups on the aryl halide.[14]
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond.[15] This reaction is a powerful tool for the synthesis of complex olefinic structures.
Protocol: Heck Reaction with Alkenes
This protocol provides a general method for the vinylation of this compound.
Experimental Setup:
-
In a sealable reaction tube, combine this compound, the alkene (e.g., an acrylate or styrene), palladium acetate (Pd(OAc)₂), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃).[4]
-
Add the base (e.g., K₂CO₃ or Et₃N) and the solvent (e.g., DMF or acetonitrile).[4]
-
Seal the tube tightly and heat the reaction mixture to 100-140 °C for 12-24 hours.[4]
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
Data Table: Typical Heck Reaction Parameters
| Component | Role | Typical Reagent | Equivalents | Catalyst Loading (mol%) |
| Aryl Halide | Substrate | 2-Bromo-3-(MOM)pyridine | 1.0 | - |
| Alkene | Coupling Partner | Acrylate, Styrene, etc. | 1.2 - 1.5 | - |
| Catalyst | Pre-catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 1 - 5 | |
| Ligand | Stabilizer/Activator | PPh₃ or P(o-tolyl)₃ | 2 - 10 | |
| Base | HX Scavenger | K₂CO₃ or Triethylamine (Et₃N) | 2.0 | - |
| Solvent | Reaction Medium | DMF, Acetonitrile | - | - |
| Temperature | - | - | 100 - 140 °C | - |
| Time | - | - | 12 - 24 h | - |
Causality and Insights:
-
Mechanism: Unlike the Suzuki or Sonogashira reactions, the Heck reaction does not involve transmetalation. Instead, the alkene undergoes a migratory insertion into the Aryl-Pd bond, followed by a β-hydride elimination to release the product and a palladium-hydride species, which is converted back to Pd(0) by the base.[15]
-
Stereoselectivity: The Heck reaction typically favors the formation of the trans isomer of the resulting alkene.[4]
-
High Temperatures: Heck reactions often require higher temperatures compared to other cross-coupling reactions to drive the catalytic cycle, particularly the initial oxidative addition.[16]
Post-Coupling Deprotection of the MOM Group
After successful cross-coupling, the MOM ether can be cleaved to reveal the final 3-hydroxypyridine target molecule. This is typically achieved under acidic conditions.
Protocol: Acidic Deprotection of MOM Ether
-
Dissolve the MOM-protected pyridine derivative in a suitable solvent such as methanol or dichloromethane.
-
Add a strong acid, such as hydrochloric acid (e.g., 6M HCl in isopropanol) or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is typically complete within 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a base (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the final 3-hydroxypyridine product by chromatography or recrystallization if necessary.
Causality and Insights:
-
Mechanism: The MOM ether is an acetal, which is stable to basic and nucleophilic conditions but readily hydrolyzes under acidic conditions.
-
Mild Conditions: While strong acids are effective, milder methods have been developed for substrates with acid-labile functional groups.[17][18] For example, using trimethylsilyl triflate (TMSOTf) in the presence of 2,2'-bipyridyl can achieve deprotection under non-acidic conditions.[17][19]
References
- Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine - Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC - NIH.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine - Benchchem.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org.
- Palladium Cross-Coupling Reactions 1. An Introduction - YouTube.
- Buchwald–Hartwig amin
- 21.01.1: Heck Reaction - Chemistry LibreTexts.
- Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl | ACS Omega - ACS Public
- Sonogashira Coupling - Organic Chemistry Portal.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont.
- The Ultimate Guide to Buchwald-Hartwig Amin
- MOM Ethers - Organic Chemistry Portal.
- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)
- Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf) - RSC Publishing.
- Sonogashira coupling - Wikipedia.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
- The Utility of Pyridine Derivatives: Focus on 3-Hydroxy-2-methylpyridine.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
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- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. MOM Ethers [organic-chemistry.org]
- 19. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-3-(methoxymethoxy)pyridine
Introduction: The Strategic Value of 2,3-Disubstituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Specifically, the 2,3-disubstituted pyridine motif offers a valuable platform for generating novel molecular architectures with diverse biological activities. The strategic placement of functional groups at these positions allows for fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing drug-target interactions. This application note provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) on 2-Bromo-3-(methoxymethoxy)pyridine, a versatile intermediate for accessing a library of 2,3-disubstituted pyridine derivatives.
The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders the C2 and C4 positions particularly susceptible to nucleophilic attack.[3] This reactivity is the foundation of the SNAr reaction on 2-halopyridines, providing a powerful and often high-yielding method for carbon-heteroatom and carbon-carbon bond formation. The methoxymethyl (MOM) ether at the 3-position serves as a robust protecting group for the hydroxyl functionality, stable to the basic and nucleophilic conditions often employed in SNAr reactions, yet readily cleavable under acidic conditions to reveal the free hydroxyl group for further functionalization.[4][5]
This document will detail the underlying principles of the SNAr reaction on this specific substrate, provide detailed, validated protocols for reactions with various nucleophiles, and offer insights into potential challenges and troubleshooting.
Mechanistic Overview: The Addition-Elimination Pathway
The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the C2 position of the pyridine ring, which is activated by the ring nitrogen. This attack temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. For pyridine derivatives, the negative charge can be delocalized onto the electronegative nitrogen atom, which significantly stabilizes the complex and facilitates the reaction.
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the bromide leaving group. This step is typically fast and irreversible.
Caption: General mechanism of the SNAr reaction on this compound.
Synthesis of the Starting Material: this compound
A reliable and scalable synthesis of the starting material is crucial for any synthetic campaign. This compound can be prepared in a two-step sequence from commercially available 3-hydroxypyridine.
Part 1: Bromination of 3-Hydroxypyridine
The first step involves the regioselective bromination of 3-hydroxypyridine at the C2 position.
Part 2: Protection of the Hydroxyl Group
The resulting 2-bromo-3-hydroxypyridine is then protected as its methoxymethyl (MOM) ether.
Detailed Protocol for the Synthesis of this compound
Materials:
-
3-Hydroxypyridine
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric acid (HCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Chloromethyl methyl ether (MOM-Cl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Bromination:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxypyridine in an aqueous solution of sodium hydroxide at 0 °C.
-
Slowly add a solution of bromine in aqueous sodium hydroxide, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully acidify the reaction mixture with hydrochloric acid to pH ~7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to afford crude 2-bromo-3-hydroxypyridine.
-
-
MOM Protection:
-
To a suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of crude 2-bromo-3-hydroxypyridine in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add chloromethyl methyl ether (MOM-Cl) to the reaction mixture at 0 °C.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
Application Protocols for Nucleophilic Aromatic Substitution
The following protocols provide detailed procedures for the SNAr of this compound with representative nitrogen, sulfur, and oxygen nucleophiles.
Caption: General experimental workflow for SNAr reactions on this compound.
Protocol 1: Reaction with a Nitrogen Nucleophile (Piperidine)
This protocol describes the synthesis of 2-piperidino-3-(methoxymethoxy)pyridine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-piperidino-3-(methoxymethoxy)pyridine.
Expected Outcome: This reaction typically proceeds in good to excellent yields (70-90%).
Protocol 2: Reaction with a Sulfur Nucleophile (Thiophenol)
This protocol details the synthesis of 2-(phenylthio)-3-(methoxymethoxy)pyridine.[7]
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of thiophenol (1.1 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(phenylthio)-3-(methoxymethoxy)pyridine.
Expected Outcome: High yields (80-95%) are generally observed for this transformation.[7]
Protocol 3: Reaction with an Oxygen Nucleophile (Sodium Methoxide)
This protocol outlines the synthesis of 2-methoxy-3-(methoxymethoxy)pyridine.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH) or Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol or DMF, add sodium methoxide (1.5 eq).
-
Heat the reaction mixture to reflux (for methanol) or 80-100 °C (for DMF) and monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully add water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-methoxy-3-(methoxymethoxy)pyridine.
Expected Outcome: Moderate to good yields (60-80%) can be expected.
Summary of Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Nitrogen | Piperidine | K₂CO₃ | DMF | 80-100 | 70-90 |
| Sulfur | Thiophenol | NaH | DMF | 0 to RT | 80-95 |
| Oxygen | Sodium Methoxide | - | MeOH or DMF | Reflux or 80-100 | 60-80 |
Troubleshooting and Key Considerations
1. Low or No Conversion:
-
Insufficient Activation: While the pyridine nitrogen activates the C2 position, the 3-methoxymethoxy group is slightly electron-donating, which can reduce the reactivity compared to pyridines with electron-withdrawing groups. For less reactive nucleophiles, consider increasing the reaction temperature or using a more polar aprotic solvent like DMSO.
-
Base Strength: For nitrogen and sulfur nucleophiles that are not pre-deprotonated, the choice and amount of base are critical. Ensure the base is strong enough to deprotonate the nucleophile or to act as an effective acid scavenger.
-
Moisture: For reactions involving strong bases like NaH, strictly anhydrous conditions are essential.
2. Side Reactions:
-
Cleavage of the MOM Group: The MOM group is generally stable to basic and nucleophilic conditions.[5] However, prolonged heating in the presence of a strong nucleophile and base in a protic solvent could potentially lead to minor cleavage. If MOM group cleavage is observed, consider using an aprotic solvent and minimizing the reaction time. Standard acidic workup conditions should be avoided if the MOM group is to be retained.
-
Competing Reactions: For bifunctional nucleophiles, chemoselectivity can be an issue. Careful control of stoichiometry and reaction conditions may be necessary.
3. Purification Challenges:
-
Polar Products: The introduction of heteroatoms can increase the polarity of the product, which may require more polar eluent systems for column chromatography.
-
Residual DMF: DMF can be difficult to remove completely. After the initial extraction, washing the organic layer thoroughly with water and brine is crucial.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of 2,3-disubstituted pyridine derivatives. The nucleophilic aromatic substitution reactions on this substrate are generally high-yielding and operationally simple. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this scaffold in their drug discovery and development endeavors. The robustness of the MOM protecting group under the described SNAr conditions further enhances the utility of this intermediate, allowing for subsequent manipulations of the newly introduced substituent before deprotection and further functionalization at the 3-position.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]
-
Baran, P. S. (2010). Haloselectivity of Heterocycles. Baran Group Meeting. [Link]
-
Pearson. (2024). SNAr Reactions of Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PubMed Central. [Link]
- Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
-
PubMed. (2014). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
National Center for Biotechnology Information. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PubMed Central. [Link]
-
YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]
-
National Center for Biotechnology Information. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PubMed Central. [Link]
-
PubChem. (n.d.). 2-Amino-3-methoxypyridine. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–organic framework. Retrieved from [Link]
-
De, S., Kumar, S. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 785-802. [Link]
-
ResearchGate. (2010). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. [Link]
- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
Reddit. (2024). MOM Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
Majid, R. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MOM Ethers [organic-chemistry.org]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 2-Bromo-3-(methoxymethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their versatile electronic properties and ability to engage in hydrogen bonding.[1][2][3][4] This application note provides a comprehensive guide to the synthesis of functionalized pyridines utilizing the highly adaptable building block, 2-Bromo-3-(methoxymethoxy)pyridine. We will delve into the strategic applications of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, to introduce diverse functionalities at the 2-position of the pyridine ring. Furthermore, this guide will cover the critical subsequent deprotection of the methoxymethyl (MOM) ether to unveil the synthetically valuable 3-hydroxypyridine scaffold. Detailed, field-proven protocols, mechanistic insights, and troubleshooting strategies are provided to empower researchers in their synthetic endeavors.
Introduction: The Strategic Advantage of this compound
The pyridine nucleus is a privileged scaffold in drug discovery, present in a multitude of FDA-approved therapeutics. The ability to precisely install a variety of substituents onto this heterocyclic core is paramount for modulating pharmacological activity, optimizing ADME properties, and exploring structure-activity relationships (SAR). This compound emerges as a particularly strategic starting material for several key reasons:
-
Orthogonal Reactivity: The bromine atom at the 2-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.[5][6]
-
Protected Hydroxyl Group: The 3-hydroxyl group is masked as a methoxymethyl (MOM) ether. This protecting group is stable under the conditions of many cross-coupling reactions and can be readily removed under mild acidic conditions to furnish the corresponding 3-hydroxypyridine, a common pharmacophore.[7][8][9]
-
Directed Metalation Potential: The methoxymethoxy group can act as a directed metalation group (DMG), offering the potential for regioselective functionalization at the 4-position of the pyridine ring through ortho-lithiation.[10][11][12][13]
This combination of features allows for a modular and efficient approach to synthesizing a diverse library of substituted 3-hydroxypyridines, which are key intermediates in the synthesis of biologically active molecules.[14]
Synthetic Pathways and Methodologies
The primary synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The general workflow for these transformations is depicted below.
Sources
- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOM Ethers [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. baranlab.org [baranlab.org]
- 14. 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine [myskinrecipes.com]
Application Note & Protocol: Strategic C-C Bond Formation via Grignard Cross-Coupling with 2-Bromo-3-(methoxymethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Substituted 3-Hydroxypyridines
The 3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its ability to act as a bioisostere for catechol and its unique hydrogen bonding capabilities make it a cornerstone in the design of novel therapeutics. The synthesis of 2-substituted derivatives of this scaffold is of paramount importance for expanding chemical diversity and modulating biological activity.
This guide provides a detailed exploration of a robust and versatile method for C-C bond formation at the 2-position of the pyridine ring: the reaction of 2-Bromo-3-(methoxymethoxy)pyridine with Grignard reagents. This reaction serves as a pivotal step in multi-step syntheses, enabling the introduction of a wide array of alkyl, aryl, and vinyl substituents. The methoxymethyl (MOM) ether is employed as a strategic protecting group for the C3-hydroxyl functionality. Its stability under the strongly basic and nucleophilic conditions of the Grignard reaction is critical for the success of the transformation.[1][2] Subsequent mild acidic deprotection unmasks the hydroxyl group, yielding the desired 2-substituted-3-hydroxypyridine.
Reaction Mechanism and Rationale
The reaction between this compound and a Grignard reagent (R-MgX) is not a simple nucleophilic aromatic substitution. Due to the nature of the reactants, this transformation is most effectively achieved through a transition-metal-catalyzed cross-coupling pathway, most notably the Kumada-Corriu coupling.[3][4]
Pillar of the Reaction: The Kumada-Corriu Coupling
This reaction utilizes a nickel or palladium catalyst to facilitate the coupling between the pyridyl halide (an electrophile) and the Grignard reagent (a nucleophile). The catalytic cycle provides a low-energy pathway for the formation of the new C-C bond.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the carbon-bromine bond of the 2-bromopyridine derivative. This forms a Pd(II) or Ni(II) intermediate.
-
Transmetalation: The organic group (R) from the Grignard reagent is transferred to the metal center, displacing the halide and forming a diorganometallic complex.
-
Reductive Elimination: The two organic ligands on the metal center couple and are eliminated, forming the desired product and regenerating the active Pd(0) or Ni(0) catalyst, which re-enters the cycle.[5]
The Role of the Methoxymethyl (MOM) Protecting Group
The MOM group is an acetal, which is stable to a wide range of nucleophilic and basic conditions, including those presented by Grignard reagents.[1][6] This stability is crucial, as a free hydroxyl group at the C3 position would be deprotonated by the Grignard reagent, consuming the nucleophile and preventing the desired cross-coupling reaction. The MOM group is later easily cleaved under mild acidic conditions to reveal the final product.[2][7]
Caption: Catalytic cycle for the Kumada cross-coupling reaction.
Experimental Protocols
This section provides a general protocol for the cross-coupling reaction and a subsequent deprotection step. Note: All operations should be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Palladium-Catalyzed Cross-Coupling
Materials and Reagents:
-
This compound
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere
-
Syringes for liquid transfer
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for workup and column chromatography
Step-by-Step Procedure:
-
Catalyst Preparation (In-situ): In a dry, nitrogen-flushed round-bottom flask, add Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.04 eq).
-
Reaction Setup: Add this compound (1.0 eq) to the flask, followed by anhydrous THF to achieve a concentration of approximately 0.1-0.2 M.
-
Initiation: Stir the mixture at room temperature for 10-15 minutes. The solution should change color, indicating the formation of the active Pd(0) catalyst.
-
Grignard Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the Grignard reagent solution (1.2 eq) dropwise via syringe over 15-20 minutes. A slight exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours (reaction time is dependent on the specific Grignard reagent). Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot in saturated NH₄Cl solution.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-3-(methoxymethoxy)pyridine.
Protocol 2: Deprotection of the MOM Group
-
Setup: Dissolve the purified MOM-protected product (1.0 eq) in methanol (MeOH).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid (HCl) (e.g., 3-4 drops) or use a milder acidic resin.
-
Reaction: Stir the solution at room temperature or gently heat to 40-50 °C for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Neutralization and Workup: Cool the reaction to room temperature and carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final 2-substituted-3-hydroxypyridine. Further purification by chromatography or recrystallization may be necessary.
Data Summary and Troubleshooting
The choice of catalyst, ligand, and reaction conditions can significantly impact the yield and purity of the product.
Table 1: Representative Reaction Parameters for Kumada Coupling
| Grignard Reagent (R-MgX) | Catalyst System | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylmagnesium bromide | Pd(OAc)₂ / PPh₃ | THF | RT | 4 | 75-90 |
| Methylmagnesium bromide | Ni(dppp)Cl₂ | THF/Ether | RT | 6 | 60-80 |
| Vinylmagnesium bromide | Pd(PPh₃)₄ | THF | RT | 2 | 70-85 |
| n-Butylmagnesium chloride | Ni(dppp)Cl₂ | THF | RT | 12 | 55-70 |
Yields are approximate and highly dependent on substrate purity, reaction scale, and optimization.
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive Grignard reagent or catalyst.
-
Solution: Ensure strictly anhydrous conditions. Use freshly prepared or titrated Grignard reagents. Activate the magnesium before Grignard formation if preparing it yourself.[8] Ensure the catalyst is properly activated.
-
-
Formation of Homocoupled Byproducts (R-R or Py-Py):
-
Cause: Side reactions in the catalytic cycle.
-
Solution: Adjust the catalyst/ligand ratio. Slower addition of the Grignard reagent at a lower temperature can minimize this.[5]
-
-
Premature Deprotection:
-
Cause: Presence of adventitious acid.
-
Solution: Ensure all glassware is dry and solvents are anhydrous. Use a non-acidic workup if possible before the intended deprotection step.
-
Experimental Workflow Visualization
Caption: Overall workflow from starting material to final product.
References
-
Dunmur, R., & Tyreman, M. (2016). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 22(39), 13794-13805. [Link]
-
Wibaut, J. P., & Overhoff, J. (1938). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 57(8), 761-770. [Link]
-
Vila, C., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(21), 13416-13422. [Link]
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Stability. Retrieved from [Link]
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
Wibaut, J. P., & Hey, D. H. (1953). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 72(6), 513-522. [Link]
-
Olsson, R., & Almqvist, F. (2011). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Diva-Portal.org. [Link]
-
Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155. [Link]
-
Lee, A. S.-Y., & Chu, S.-F. (2009). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Request PDF. [Link]
-
Taniguchi, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8443-8451. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Proctor, R. S. J., & Phipps, R. J. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(21), 8234-8238. [Link]
-
Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (2023). Kumada coupling. [Link]
-
NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
Sources
- 1. MOM Ethers [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Kumada Coupling | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Negishi Coupling with 2-Bromo-3-(methoxymethoxy)pyridine
Welcome to the technical support center for troubleshooting Negishi coupling reactions involving 2-Bromo-3-(methoxymethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The unique electronic and structural features of this substrate—namely, the electron-deficient pyridine ring and the adjacent, potentially Lewis acid-sensitive methoxymethyl (MOM) protecting group—present a distinct set of hurdles. This document provides in-depth, cause-and-effect explanations and actionable solutions to overcome common failure modes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Negishi coupling with this compound is not proceeding, or the yield is very low. What are the most likely causes?
A: Failure in this specific Negishi coupling often stems from a combination of factors related to the substrate's inherent properties. The primary suspects are issues with the catalyst's activity and the stability of your starting materials.
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can saturate the metal center, preventing it from participating in the catalytic cycle and leading to catalyst deactivation, a well-documented issue sometimes referred to as the "2-pyridyl problem."[1][2]
-
Sub-optimal Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient to overcome the catalyst poisoning effect of the pyridine nitrogen. These ligands may not be electron-rich or bulky enough to promote the crucial oxidative addition and reductive elimination steps effectively.[3]
-
Poor Quality Organozinc Reagent: Organozinc reagents are highly sensitive to moisture and oxygen.[4] Incomplete formation or degradation of your organozinc partner will directly lead to low or no product formation. A common side reaction is the protonolysis of the organozinc reagent, leading to a de-zincated byproduct.[4]
-
Instability of the MOM Protecting Group: The methoxymethyl (MOM) ether is an acetal, which can be sensitive to Lewis acids.[5] The Negishi coupling generates zinc halides (e.g., ZnCl₂, ZnBr₂) as byproducts, which are Lewis acidic and can potentially cleave the MOM group, leading to a complex reaction mixture and reduced yield of the desired product.
Q2: I am observing the consumption of my starting material, but I'm not getting the desired product. Instead, I see a significant amount of debrominated starting material and homocoupled products. What is happening?
A: The formation of these side products points towards specific issues within your reaction setup and catalytic cycle.
-
Protodebromination (Formation of 3-(methoxymethoxy)pyridine): This side product arises from the reaction of the palladium-inserted intermediate with trace amounts of water or other proton sources in your reaction mixture. This underscores the critical need for strictly anhydrous and anaerobic conditions.
-
Homocoupling of the Organozinc Reagent: The formation of a dimer of your organozinc coupling partner (R-R) is a common side reaction in Negishi couplings.[4] This can be promoted by the presence of oxygen or if the transmetalation step is slow relative to other processes. It can also occur if a second transmetalation happens after the desired one, leading to a diaryl-palladium species that then reductively eliminates.[4]
-
Homocoupling of the Aryl Halide: While less common, under certain conditions, a palladium-catalyzed homocoupling of this compound can occur.
Q3: How can I mitigate catalyst poisoning by the pyridine nitrogen?
A: Overcoming catalyst inhibition is key to success with 2-halopyridine substrates. The strategy revolves around selecting a more robust catalyst system.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is highly recommended. These ligands can accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), outcompeting the deactivating coordination of the pyridine nitrogen.[1][3] A screening of ligands is often beneficial.
Ligand Type Recommended Ligands Rationale Buchwald-type Biarylphosphines SPhos, XPhos, CPhos These are highly effective for cross-coupling with heteroaryl chlorides and bromides due to their steric bulk and electron-donating properties.[1][3] N-Heterocyclic Carbenes (NHCs) PEPPSI™-IPr, PEPPSI™-IHept These are very strong electron-donating ligands that form stable palladium complexes, often showing high activity and resistance to poisoning.[6][7] -
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure a more consistent and active catalytic species in solution. Palladacycle-based pre-catalysts or PEPPSI-type pre-catalysts are excellent choices for challenging substrates.[1][6]
Q4: I suspect my MOM protecting group is being cleaved. How can I prevent this?
A: Protecting the MOM group from the Lewis acidic environment is crucial.
-
Minimizing Excess Zinc Halide: The formation of the organozinc reagent should be performed carefully to avoid a large excess of zinc salts. If preparing the organozinc reagent in situ, ensure the reaction to form it goes to completion before adding the catalyst and aryl halide.
-
Use of Additives: The addition of lithium chloride (LiCl) can be beneficial. LiCl can form ate-complexes with the organozinc reagent and zinc halides, which can modulate their reactivity and Lewis acidity, potentially sparing the MOM group.
-
Lower Reaction Temperatures: Running the reaction at the lowest temperature that still allows for efficient coupling can help minimize side reactions, including MOM group cleavage. Consider starting at room temperature and gently heating if the reaction is sluggish.
-
Alternative Protecting Groups: If MOM group cleavage remains a persistent issue, consider switching to a more robust protecting group that is stable to Lewis acids, such as a silyl ether (e.g., TBS) or a benzyl ether, provided they are compatible with the organozinc formation step.
Experimental Protocols
Protocol 1: Preparation of the Organozinc Reagent
This protocol describes a standard method for preparing an arylzinc reagent from an aryl bromide. Strictly anhydrous and anaerobic conditions are essential.
-
Zinc Activation (if necessary): To a flame-dried flask under a positive pressure of argon, add zinc dust. If the zinc is not highly active, it can be activated by stirring with a small amount of 1,2-dibromoethane in anhydrous THF until the bubbling ceases, followed by washing with fresh THF.
-
Reagent Formation: To the activated zinc in anhydrous THF, add a solution of your aryl bromide (the coupling partner for this compound) in THF dropwise.
-
Initiation: Gentle heating or the addition of a crystal of iodine may be required to initiate the reaction.
-
Completion: Stir the reaction mixture at room temperature or with gentle heating until the aryl bromide is consumed (monitor by TLC or GC). The resulting greyish solution of the organozinc reagent is ready for use.
Protocol 2: General Procedure for Negishi Coupling
This protocol provides a starting point for the Negishi coupling of this compound. Optimization of the ligand, solvent, and temperature will likely be necessary.
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, add the palladium source (e.g., Pd₂(dba)₃) and the chosen ligand (e.g., SPhos).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, Dioxane, or Toluene). Stir for 10-15 minutes to allow for complex formation.
-
Addition of Aryl Halide: Add the this compound to the catalyst mixture.
-
Addition of Organozinc Reagent: Slowly add the freshly prepared organozinc solution from Protocol 1 via cannula or syringe.
-
Reaction: Stir the reaction at the desired temperature (start with room temperature and increase if necessary) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Negishi Catalytic Cycle
Caption: The catalytic cycle of the Negishi coupling and a potential deactivation pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the Negishi coupling of this compound.
References
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Available at: [Link]
-
Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. Available at: [Link]
-
Wikipedia. (n.d.). Negishi coupling. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Organic Chemistry Portal. Available at: [Link]
-
Organ, M. G., et al. (2015). The Selective Cross-Coupling of Secondary Alkyl Zinc Reagents to Five-Membered-Ring Heterocycles Using Pd-PEPPSI-IHept(Cl). Angewandte Chemie International Edition, 54(33), 9579-9583. Available at: [Link]
-
ChemRxiv. (2021). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Available at: [Link]
-
Willis, M. C., et al. (2020). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? Angewandte Chemie International Edition, 59(40), 17334-17344. Available at: [Link]
-
Buchwald, S. L., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(17), 4484–4487. Available at: [Link]
-
Knochel, P., et al. (2008). Palladium- and Nickel-Catalyzed Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Protons with Organozinc Reagents. The Journal of Organic Chemistry, 73(21), 8422–8436. Available at: [Link]
-
Van der Veken, P., et al. (2012). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 20(1), 179-188. Available at: [Link]
-
Huo, S., & Negishi, E. (2015). Negishi Coupling in the Synthesis of Advanced Electronic, Optical, Electrochemical, and Magnetic Materials. Organic Chemistry Frontiers, 2(4), 416-445. Available at: [Link]
-
Lipshutz, B. H., et al. (2011). Organozinc Chemistry Enabled by Micellar Catalysis. Palladium-Catalyzed Cross-Couplings between Alkyl and Aryl Bromides in Water at Room Temperature. Journal of the American Chemical Society, 133(48), 19472–19475. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2014). Metal-catalyzed activation of ethers via C–O bond cleavage. Chemical Society Reviews, 43(15), 5284-5302. Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. Available at: [Link]
-
Nolan, S. P., et al. (2020). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 10(21), 7141-7150. Available at: [Link]
-
Krasovskiy, A., Duplais, C., & Lipshutz, B. H. (2009). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. Journal of the American Chemical Society, 131(43), 15592–15593. Available at: [Link]
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ResearchGate. (n.d.). Zn(OTf)2(10mol%) catalysed deprotection of MOM ethers. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
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Lin, W., et al. (2015). Dialkylzinc-mediated cross-coupling reactions of perfluoroalkyl and perfluoroaryl halides with aryl halides. Angewandte Chemie International Edition, 54(10), 3079-3082. Available at: [Link]
-
Lipshutz, B. H., et al. (2011). Organozinc Chemistry Enabled by Micellar Catalysis. Palladium-Catalyzed Cross-Couplings between Alkyl and Aryl Bromides in Water at Room Temperature. Journal of the American Chemical Society, 133(48), 19472-19475. Available at: [Link]
-
The Organic Chemistry Tutor. (2020, April 30). Palladium Cross Coupling Reactions 1. An Introduction [Video]. YouTube. Available at: [Link]
-
Organ, M. G., et al. (2015). The Selective Cross-Coupling of Secondary Alkyl Zinc Reagents to Five-Membered-Ring Heterocycles Using Pd-PEPPSI-IHept(Cl). Angewandte Chemie International Edition, 54(33), 9579-9583. Available at: [Link]
-
Khan, I., & Al-Harrasi, A. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(21), 5099. Available at: [Link]
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Technical Support Center: Deprotection of 2-Bromo-3-(methoxymethoxy)pyridine
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are working with the methoxymethyl (MOM) ether of 2-Bromo-3-hydroxypyridine. The deprotection of this substrate, while conceptually straightforward, is often complicated by the electronic nature of the pyridine ring and the presence of the bromo-substituent. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for removing the MOM group from 2-Bromo-3-(methoxymethoxy)pyridine?
The most common method for MOM deprotection is acid-catalyzed hydrolysis.[1][2] A solution of the substrate in an alcohol solvent (typically methanol or ethanol) is treated with a strong protic acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). The reaction is often performed at room temperature or with gentle heating.[3] The general mechanism involves protonation of the ether oxygen, followed by cleavage to release the desired alcohol and a stabilized oxonium ion, which is subsequently trapped by the solvent.[1]
Q2: My deprotection reaction is sluggish and gives low yields. What is the primary reason for this?
A common issue with this specific substrate is the competitive protonation of the pyridine nitrogen. The pyridine ring is basic and will be protonated by the strong acid catalyst. This protonation deactivates the ring, making it more electron-deficient. While this does not directly inhibit the chemistry at the MOM ether, it effectively sequesters the acid catalyst, reducing its availability to promote the desired deprotection. Consequently, the reaction may require more acid or longer reaction times than similar deprotections on non-basic aromatic rings.
Q3: I'm observing a significant amount of a dark, insoluble material upon workup. What could this be?
The product, 2-Bromo-3-hydroxypyridine, can be unstable, particularly under harsh acidic or basic conditions. It is known to be sensitive and can decompose or polymerize, especially when heated for extended periods.[4] The appearance of dark, tarry materials often suggests degradation of the final product. Optimizing the reaction to proceed quickly at a lower temperature and ensuring a prompt, careful workup are critical to minimizing this side reaction.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: Incomplete Reaction - Starting Material Persists
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material, this compound, remaining even after several hours.
-
Primary Cause: Insufficient catalytic acid activity due to sequestration by the pyridine nitrogen.
-
Solutions:
-
Increase Acid Stoichiometry: Increase the amount of acid used. A common starting point is 2-3 equivalents of concentrated HCl in methanol. If the reaction is still slow, a gradual increase to 5-6 equivalents may be necessary. Monitor carefully for byproduct formation.
-
Elevate Temperature: Gently heating the reaction to 40-50 °C can significantly increase the rate of deprotection. However, be cautious, as higher temperatures can also accelerate product degradation.
-
Change Solvent System: Switching to a co-solvent system like THF/water or Dioxane/water with HCl can sometimes improve outcomes.
-
Sources
Technical Support Center: Purification of 2-Bromo-3-(methoxymethoxy)pyridine
Ticket ID: MOM-PYR-003 Subject: Optimization of Synthesis and Purification Protocols for CAS 162271-10-5 Assigned Specialist: Senior Application Scientist, Chemical Development Group Status: Open[1]
Executive Summary
You are encountering challenges with the synthesis and purification of 2-Bromo-3-(methoxymethoxy)pyridine . This compound is a critical intermediate for Suzuki-Miyaura cross-couplings, where the Methoxymethyl (MOM) ether serves as a robust protecting group for the C3-hydroxyl.[1]
However, this reaction presents two distinct "failure modes" that often confuse researchers:
-
Regioselectivity: The ambident nucleophile nature of 3-hydroxypyridine can lead to competitive N-alkylation (pyridone formation) vs. the desired O-alkylation.[1]
-
Acid Sensitivity: While MOM ethers are stable to base, they are highly labile to acid.[1] Standard silica gel chromatography can inadvertently deprotect your product, reverting it to the starting material during purification.
This guide provides a self-validating workflow to resolve these issues.
Module 1: The Chemistry of Failure (Root Cause Analysis)[1]
The Ambident Nucleophile Problem
The precursor, 2-bromo-3-hydroxypyridine, exists in equilibrium with its zwitterionic tautomer.[1] When alkylating with chloromethyl methyl ether (MOM-Cl), two pathways exist:
-
Path A (Desired): Attack from the Oxygen atom
MOM ether.[1] -
Path B (Undesired): Attack from the Nitrogen atom
N-MOM pyridone.[1]
Technical Insight: To favor Path A, you must use a "hard" base in a polar aprotic solvent (e.g., Sodium Hydride in DMF).[1] This fully deprotonates the oxygen, creating a hard oxyanion that preferentially attacks the hard electrophile (MOM-Cl) at the oxygen center [1].
The Silica Acidity Problem
Standard flash chromatography silica gel has a surface pH of ~6.0–6.5 due to silanol (Si-OH) groups.[1] This mild acidity is sufficient to catalyze the hydrolysis of the MOM acetal, especially if the elution is slow.
The Fix: The stationary phase must be buffered (passivated) with an organic base (Triethylamine) prior to loading the crude mixture [2].[1]
Module 2: Visualizing the Workflow
The following diagram illustrates the critical decision nodes where yield is typically lost.
Figure 1: Critical Control Points in MOM-Protection Workflow. Note the red "Critical Step" regarding silica pretreatment.
Module 3: Optimized Experimental Protocol
Reaction Setup (Scale: 1.0 g Starting Material)
-
Reagents: 2-bromo-3-hydroxypyridine (1.0 eq), NaH (60% dispersion, 1.2 eq), MOM-Cl (1.1 eq), DMF (anhydrous).[1]
-
Safety: MOM-Cl is a regulated carcinogen.[1] Use exclusively in a fume hood.
-
Deprotonation: Suspend NaH in DMF at 0°C. Add 2-bromo-3-hydroxypyridine portion-wise. Stir for 30 min until H₂ evolution ceases (Solution turns yellow/orange).
-
Alkylation: Add MOM-Cl dropwise at 0°C. Warm to Room Temperature (RT) and stir for 2 hours.
-
Quench (Crucial): Pour reaction mixture into Saturated NaHCO₃ (aq).
Purification Strategy (The "Buffered" Column)
Standard Solvent System: Hexanes / Ethyl Acetate (Gradient 0%
Table 1: Mobile Phase & Stationary Phase Optimization
| Parameter | Standard Condition (Risk) | Optimized Condition (Safe) | Reason |
| Stationary Phase | Standard Silica Gel (pH ~6.5) | TEA-Passivated Silica | Neutralizes acidic silanols that cleave MOM.[1] |
| Mobile Phase Modifier | None | 1% Triethylamine (TEA) | Maintains basic environment during elution.[1] |
| Loading Method | Dissolved in DCM | Solid Load (Celite) | Prevents "streaking" of the basic pyridine.[1] |
| Elution Speed | Slow/Gravity | Flash (Air Pressure) | Minimizes residence time on the column.[1] |
Step-by-Step Silica Passivation:
-
Pack the column with dry silica.[1]
-
Flush with 3 column volumes (CV) of Hexanes + 5% Triethylamine.
-
Flush with 2 CV of your starting mobile phase (e.g., Hexanes + 1% Triethylamine).[1]
Module 4: Troubleshooting (FAQ)
Q1: I see a very polar spot on TLC that doesn't move in 20% EtOAc. What is it?
A: This is likely the N-alkylated pyridone isomer .[1]
-
Diagnosis: Pyridones are significantly more polar than their ether counterparts due to a large dipole moment.[1]
-
Removal: These usually stick to the baseline.[1] If you use the optimized gradient (0-30% EtOAc), the desired O-MOM ether will elute (Rf ~0.4-0.6), while the pyridone remains on the column.[1] Do not flush the column with MeOH unless you want to isolate this impurity.[1]
Q2: My yield was 80% crude, but only 30% after the column. The NMR shows starting material.[1]
A: You experienced On-Column Hydrolysis .
-
Validation: Spot your crude on a TLC plate.[1][3][4] Expose it to HCl vapor (or just let it sit on the acidic plate for 1 hour). If the spot degrades, your product is acid-sensitive.[1][3]
-
Fix: You must use the Triethylamine (TEA) passivation method described in Module 3 [2].[1] Alternatively, use basic Alumina (Activity Grade III) instead of silica.[1]
Q3: Can I use DIPEA (Hünig's base) instead of NaH?
A: It is risky for this specific substrate.[1]
-
Reason: DIPEA is a "soft" base.[1] It may not fully deprotonate the hydroxyl group before MOM-Cl addition, leading to a mixture of N- and O-alkylation or incomplete conversion.[1] NaH ensures the formation of the hard oxyanion, which drives O-selectivity [3].
References
-
Regioselectivity of Pyridone Alkylation: Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones."[1][5] J. Org.[1][5][6] Chem., 2024, 89, 3657-3665.[1][5] (Demonstrates the difficulty of N vs O selectivity; implies hard bases favor O-alkylation). Link[1]
-
Silica Gel Deactivation: "Tips for Flash Column Chromatography: Acid Sensitive Compounds." University of Rochester, Dept. of Chemistry.[1] (Authoritative protocol for TEA passivation). Link
-
MOM Group Stability & Protection: Greene, T.W., Wuts, P.G.M.[1][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for MOM ether stability: Stable to base, labile to acid). Link[1]
-
Compound Data: "this compound."[1][7][8] PubChem CID 11586573.[1][7] Link[1]
Sources
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 6. MOM Ethers [organic-chemistry.org]
- 7. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. 162271-10-5|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in the Cross-Coupling of Bromopyridines
From the desk of a Senior Application Scientist:
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of bromopyridines. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and overcome the common challenge of catalyst deactivation. My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to develop robust and reliable cross-coupling protocols.
The cross-coupling of bromopyridines is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules vital to the pharmaceutical and agrochemical industries.[1] However, the inherent electronic properties of the pyridine ring can often lead to catalyst inhibition and deactivation, resulting in frustratingly low yields and reaction failures.[2] This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem
Here, we address the most common initial observations that suggest catalyst deactivation.
Q1: My cross-coupling reaction of a bromopyridine is sluggish or has stalled completely. What are the most likely causes related to the catalyst?
A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation. Several factors could be at play:
-
Pyridine Coordination to the Palladium Center: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle.[3] This is a particularly common issue with electron-rich pyridines.
-
Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species or promote the formation of palladium black.[4] Oxygen can also facilitate the oxidative degradation of phosphine ligands.
-
Water Content: While some cross-coupling reactions tolerate or even benefit from the presence of water, excessive amounts can lead to catalyst deactivation through the formation of palladium hydroxo species or promote protodeboronation of boronic acid partners in Suzuki couplings.[3][5]
-
Incomplete Pre-catalyst Reduction: Many cross-coupling reactions utilize a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the concentration of the active catalyst will be low from the outset.
Q2: I'm observing a significant amount of homocoupling of my coupling partner (e.g., boronic acid in a Suzuki reaction). Is this related to catalyst deactivation?
A2: Yes, the formation of homocoupling byproducts is often linked to issues with the catalyst's state and environment. The presence of oxygen is a primary culprit, as it can oxidize the Pd(0) catalyst to Pd(II), which can then initiate a homocoupling pathway.[4] Additionally, the decomposition of the active catalyst to palladium black can sometimes catalyze this undesired side reaction.[6]
Q3: My reaction mixture has turned black, and I'm seeing a precipitate. What is this, and how does it affect my reaction?
A3: The formation of a black precipitate is a strong indicator of palladium black formation. This is essentially the aggregation of palladium atoms into an inactive, bulk metallic state. This process removes the soluble, catalytically active palladium species from the reaction medium, leading to a shutdown of the desired cross-coupling reaction. The formation of palladium black can be triggered by high temperatures, the absence of stabilizing ligands, or the presence of certain impurities.
Section 2: Troubleshooting Guides - Taking Action
This section provides actionable steps to address the problems identified in the FAQs.
Guide 1: Addressing Sluggish or Stalled Reactions
If your reaction is not proceeding as expected, consider the following troubleshooting workflow:
Workflow for Diagnosing and Mitigating Sluggish Reactions
Caption: A stepwise approach to troubleshooting sluggish cross-coupling reactions.
Step-by-Step Protocol for Reaction Optimization:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and the reaction vessel. A common method is to subject the solvent to several cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen. Even small amounts of oxygen can be detrimental.[7]
-
Ligand Selection and Stoichiometry: The choice of phosphine ligand is critical. For coupling with bromopyridines, bulky, electron-rich ligands are often preferred as they can shield the palladium center from coordination with the pyridine nitrogen.[3] Consider ligands such as SPhos, XPhos, or RuPhos. The ligand-to-palladium ratio is also important; a ratio of 2:1 to 3:1 is a good starting point to avoid the formation of palladium nanoparticles.[8]
-
Catalyst Loading: While higher catalyst loadings are generally avoided for cost and purity reasons, a modest increase (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[3]
-
Reagent Purity: Impurities in the bromopyridine starting material or other reagents can act as catalyst poisons.[9] Consider purifying your starting materials if their quality is uncertain.
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[10] If you suspect thermal deactivation, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is simply slow, a carefully controlled increase in temperature may be beneficial.[11]
-
Base and Solvent System: The choice of base and solvent can significantly impact catalyst stability and activity. Ensure your base is finely powdered and anhydrous. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] The solvent system should be chosen to ensure adequate solubility of all components.
Guide 2: Minimizing Homocoupling Side Reactions
The following table outlines strategies to suppress the formation of dimeric byproducts.
| Strategy | Rationale | Recommended Action |
| Rigorous Oxygen Exclusion | Oxygen promotes the oxidation of Pd(0) to Pd(II), which is a key initiator of homocoupling pathways.[4] | Degas all solvents and the reaction vessel thoroughly. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of Mild Reducing Agents | These agents can help to maintain the palladium in its active Pd(0) state by scavenging any Pd(II) species that may form.[6] | Consider the addition of a mild reducing agent like potassium formate.[7] |
| Slow Addition of Reagents | Maintaining a low concentration of the coupling partner prone to homocoupling can favor the desired cross-coupling pathway.[4] | Add the boronic acid or other organometallic reagent slowly via a syringe pump. |
| Optimize Catalyst and Ligand | A stable and active catalyst is less likely to participate in side reactions. | Use a pre-formed Pd(0) catalyst or ensure efficient in situ reduction. Employ bulky, electron-rich ligands to stabilize the active catalyst. |
Guide 3: Preventing and Addressing Palladium Black Formation
The formation of palladium black is a clear sign of catalyst instability. Here’s how to prevent and manage it.
Catalyst Deactivation Pathway: Palladium Black Formation
Caption: Factors leading to the formation of inactive palladium black.
Preventative Measures:
-
Maintain an Appropriate Ligand-to-Palladium Ratio: An excess of phosphine ligand can help to stabilize the mononuclear palladium species in solution and prevent aggregation.[8]
-
Control Reaction Temperature: Avoid excessively high temperatures which can promote catalyst decomposition.[10]
-
Use of Heterogeneous Catalysts: In some cases, using a supported palladium catalyst (e.g., Pd on carbon) can simplify removal of the catalyst after the reaction, although leaching of active species into the solution can still occur.[7]
What to do if Palladium Black has already formed:
Unfortunately, once a significant amount of palladium black has formed, it is very difficult to regenerate the active catalyst in situ. The most practical approach is to filter the reaction mixture to remove the precipitate and then add a fresh charge of catalyst. However, it is crucial to first address the underlying cause of the decomposition to prevent it from recurring.
Section 3: Advanced Topics and Analytical Techniques
Q4: How can I definitively identify the cause of catalyst deactivation in my system?
A4: A thorough investigation of catalyst deactivation often requires specialized analytical techniques.[12] These can include:
-
Spectroscopic Methods: Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface of a heterogeneous catalyst to identify poisons.[12]
-
Elemental Analysis: Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) spectroscopy can be used to quantify the amount of palladium in solution and to detect metallic impurities that may be acting as poisons.[13]
-
Chromatographic Analysis: Careful analysis of the reaction mixture by HPLC or GC-MS can help to identify and quantify side products, which can provide clues about the deactivation pathway.
Q5: Are there any general recommendations for selecting ligands for cross-coupling reactions involving bromopyridines?
A5: The choice of ligand is critical for success. Generally, for electron-deficient bromopyridines, a wider range of phosphine ligands may be effective. However, for electron-rich bromopyridines, which are more prone to catalyst inhibition, the use of bulky, electron-rich dialkylbiarylphosphine ligands is highly recommended.[14] These ligands promote the desired catalytic cycle while sterically hindering the coordination of the pyridine nitrogen to the palladium center.
References
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. Available at: [Link]
-
Cross-coupling reaction - Wikipedia. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available at: [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. Available at: [Link]
- US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents.
-
Ligand design for cross-couplings: phosphines - YouTube. Available at: [Link]
-
Catalytic Deoxygenation of Water: Preparation, Deactivation, and Regeneration of Palladium on a Resin Catalyst | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available at: [Link]
-
A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion | ACS Catalysis - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. Available at: [Link]
-
The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. Available at: [Link]
-
Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters - MDPI. Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. Available at: [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available at: [Link]
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts | ChemRxiv. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. Available at: [Link]
-
Elimination of oxygen from hydrogen with catalysis of palladium - ResearchGate. Available at: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. Available at: [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]
-
Data-driven discovery of active phosphine ligand space for cross-coupling reactions - Chemical Science (RSC Publishing). Available at: [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
palladium coupling catalyst activation - YouTube. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC - NIH. Available at: [Link]
-
The mathematical catalyst deactivation models: a mini review - PMC - NIH. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 13. alfachemic.com [alfachemic.com]
- 14. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Reactions of 2-Bromo-3-(methoxymethoxy)pyridine
Welcome to the technical support center for improving the regioselectivity of reactions with 2-Bromo-3-(methoxymethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the functionalization of this versatile pyridine building block. Our focus is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to make informed decisions in your experiments.
I. Understanding the Core Challenge: A Tale of Two Reactive Sites
This compound presents a classic regioselectivity challenge due to the presence of two electronically distinct reactive sites susceptible to organolithium reagents:
-
C-2 Position: The bromine atom makes this position highly susceptible to bromine-lithium exchange , a rapid and often kinetically favored process.
-
C-4 Position: The methoxymethoxy (MOM) group at C-3 is a powerful directed metalation group (DMG) , capable of directing deprotonation to the adjacent C-4 position. This process is known as directed ortho-metalation (DoM) .[1]
The outcome of your reaction is a direct consequence of the competition between these two pathways. Achieving high regioselectivity hinges on carefully controlling the reaction conditions to favor one pathway over the other.
II. Troubleshooting Guide: Lithiation and Subsequent Functionalization
This section addresses common problems encountered during the lithiation of this compound and subsequent quenching with an electrophile.
Frequently Asked Questions (FAQs) - Lithiation
Q1: I am getting a mixture of C-2 and C-4 substituted products. How can I favor C-4 functionalization?
A1: To favor C-4 functionalization via directed ortho-metalation (DoM), you need to employ conditions that promote deprotonation over halogen-metal exchange. The key is to use a sterically hindered, non-nucleophilic base.
-
Recommended Base: Lithium diisopropylamide (LDA) is the base of choice for promoting DoM at the C-4 position. Its steric bulk disfavors interaction at the more hindered C-2 position.
-
Temperature: Perform the reaction at low temperatures, typically -78 °C, to ensure kinetic control and suppress side reactions.
-
Solvent: Tetrahydrofuran (THF) is the most common and effective solvent for these reactions.
dot
Caption: Competing lithiation pathways for 2-Bromo-3-(MOM)pyridine.
Q2: I want to achieve C-2 functionalization. What are the optimal conditions?
A2: For selective C-2 functionalization, you should promote bromine-lithium exchange. This is typically achieved using an alkyllithium reagent.
-
Recommended Base: n-Butyllithium (n-BuLi) is generally the most effective reagent for this transformation.
-
Temperature: Low temperatures (-78 °C) are crucial to prevent side reactions, including potential decomposition of the resulting 2-lithiated species.
-
Reaction Time: Bromine-lithium exchange is a very fast reaction. Keep the time between the addition of n-BuLi and the electrophile to a minimum.
Q3: I am observing debromination of my starting material and the formation of 3-(methoxymethoxy)pyridine. What is happening?
A3: This is a common side reaction, especially when attempting C-4 lithiation with LDA. The lithiated species at C-4 can be quenched by trace amounts of water or other proton sources in the reaction mixture.
-
Troubleshooting:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents.
-
Quality of Reagents: Use freshly titrated n-BuLi and high-purity LDA.
-
Reverse Addition: In some cases, adding the solution of this compound to the LDA solution at -78 °C can minimize protonation of the generated anion.
-
Q4: My reaction is sluggish and gives a poor yield, even with the correct reagents. What can I do?
A4: Poor reactivity can often be traced back to the quality of the organolithium reagent or insufficient activation.
-
Titrate Your Organolithium: The concentration of commercial alkyllithium reagents can degrade over time. Always titrate your n-BuLi or other organolithium reagents before use to ensure accurate stoichiometry.
-
TMEDA Additive: For sluggish DoM reactions with LDA, the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can sometimes accelerate the reaction by breaking up organolithium aggregates and increasing the basicity of the system. However, be aware that TMEDA can sometimes alter the regioselectivity, so a small-scale trial is recommended.
| Problem | Potential Cause | Recommended Solution |
| Mixture of C-2 and C-4 isomers | Competition between DoM and Br-Li exchange. | For C-4, use LDA at -78 °C. For C-2, use n-BuLi at -78 °C. |
| Low yield of desired product | Incomplete reaction or side reactions. | Ensure strictly anhydrous conditions. Titrate organolithium reagents. |
| Formation of debrominated byproduct | Quenching of the lithiated intermediate by a proton source. | Use freshly distilled anhydrous solvents. Consider reverse addition. |
| "Halogen Dance" Rearrangement | Isomerization of the lithiated intermediate. | Maintain low temperatures (-78 °C) and short reaction times. |
Experimental Protocol: Regioselective C-4 Borylation
This protocol provides a method for the selective functionalization at the C-4 position.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (0.5 M). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add diisopropylamine (1.1 eq.) followed by n-BuLi (1.05 eq.). Stir the solution at -78 °C for 30 minutes to generate LDA in situ.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.
-
Electrophilic Quench: Add triisopropyl borate (1.2 eq.) dropwise at -78 °C.
-
Workup: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting boronic ester can be purified by column chromatography.
III. Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
The this compound, being relatively electron-rich, can present challenges in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) - Suzuki Coupling
Q1: My Suzuki coupling reaction is giving a low yield of the desired biaryl product.
A1: Low yields in Suzuki couplings with electron-rich 2-bromopyridines are often due to a slow oxidative addition step or catalyst deactivation.
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be efficient. Electron-rich and bulky phosphine ligands are often required to promote the oxidative addition of the electron-rich C-Br bond to the palladium center.
-
Recommended Systems: Consider using palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ in combination with ligands such as SPhos, XPhos, or RuPhos. These Buchwald-type ligands are known to be effective for challenging cross-coupling reactions.[2]
-
-
Base Selection: The choice of base is critical. Potassium phosphate (K₃PO₄) is often a good choice for these couplings as it is non-nucleophilic and sufficiently basic.
-
Solvent: Aprotic polar solvents like 1,4-dioxane or toluene, often with the addition of some water, are typically used.
Q2: I am observing significant amounts of homocoupling of my boronic acid.
A2: Homocoupling is often a result of slow oxidative addition, allowing the boronic acid to react with itself.
-
Troubleshooting:
-
Increase Catalyst Loading: A modest increase in the palladium catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the slow oxidative addition.
-
Optimize Temperature: While higher temperatures can promote the desired reaction, they can also lead to catalyst decomposition. A careful optimization of the reaction temperature is necessary. A typical range to explore is 80-110 °C.
-
Q3: I am getting a complex mixture of byproducts that I cannot identify.
A3: This could be due to several factors, including catalyst decomposition, side reactions of the starting materials, or impurities.
-
Degas Your Reaction Mixture: It is crucial to thoroughly degas the reaction mixture to remove oxygen, which can lead to the oxidation of the phosphine ligand and deactivation of the palladium catalyst. This can be done by bubbling argon or nitrogen through the solvent before adding the catalyst and reagents.
-
Purity of Reagents: Ensure the purity of your this compound and the boronic acid. Impurities can interfere with the catalytic cycle.
dot
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Preparation: To a reaction vial, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Catalyst Addition: In a separate glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.) and SPhos (0.04 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 10:1 ratio).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
IV. References
-
Comins, D. L., & Bori, I. D. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-p-sulfonamides and N,N-diethyl-N-(p-tolyl)amine. Chemical Reviews, 90(6), 879-933. [Link]
-
Baran, P. S. (2004). Directed Metalation: A Survival Guide. [Link]
-
Buchwald, S. L. (2008). Cross-Coupling Reactions: A Practical Guide. Topics in Current Chemistry, 219, 1-248. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-422. [Link]
Sources
Preventing homocoupling in Suzuki reactions of 2-Bromo-3-(methoxymethoxy)pyridine
Topic: Preventing Homocoupling in Suzuki Reactions of 2-Bromo-3-(methoxymethoxy)pyridine
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of boronic acid homocoupling in the Suzuki-Miyaura cross-coupling of this compound.
Troubleshooting Guide: Minimizing Homocoupling of Boronic Acids
Homocoupling of the boronic acid partner is a prevalent side reaction in Suzuki-Miyaura cross-coupling, leading to reduced yield of the desired product and purification challenges. This guide outlines systematic troubleshooting strategies to mitigate this issue when working with this compound.
Issue 1: Significant Formation of Boronic Acid Homocoupling Product (Ar¹-Ar¹)
The primary cause of homocoupling is often related to the reaction conditions, particularly the catalyst, base, and solvent system, which can favor the undesired reaction pathway over the desired cross-coupling.
1. Inappropriate Catalyst or Ligand Choice:
-
Explanation: The choice of palladium catalyst and ligand is critical in modulating the relative rates of reductive elimination (forming the desired product) and other side reactions. For electron-rich pyridines like this compound, a bulky, electron-rich phosphine ligand can promote the desired cross-coupling.
-
Recommendation: Switch to a catalyst system known to be effective for heteroaromatic substrates. Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) in combination with a suitable phosphine ligand are common starting points. For challenging couplings, consider using pre-formed palladium catalysts with bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands have been shown to promote the challenging C-N and C-C bond formations often encountered in pharmaceutical chemistry.
2. Base Strength and Concentration:
-
Explanation: The base plays a crucial role in the activation of the boronic acid. However, a base that is too strong or used in high concentration can lead to degradation of the boronic acid and promote homocoupling.
-
Recommendation: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good starting point. If homocoupling persists, consider using a milder base such as potassium phosphate (K₃PO₄). The use of aqueous base solutions should be carefully controlled, as excess water can facilitate boronic acid decomposition.
3. Solvent System and Degassing:
-
Explanation: The presence of oxygen can lead to oxidative homocoupling of the boronic acid. Therefore, thorough degassing of the reaction mixture is essential. The solvent system can also influence the solubility of the reagents and intermediates, affecting the reaction kinetics.
-
Recommendation: A mixture of an organic solvent and water is typically used in Suzuki reactions. Common solvent systems include toluene/water, dioxane/water, or THF/water. Ensure the solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes prior to adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is crucial.
4. Reaction Temperature and Time:
-
Explanation: Higher temperatures can sometimes favor the homocoupling pathway. Optimizing the temperature is a key parameter to control selectivity.
-
Recommendation: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a gradual increase in temperature may be necessary. Conversely, if significant homocoupling is observed, lowering the temperature might be beneficial, even if it extends the reaction time.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for minimizing homocoupling.
Reagents and Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), tribasic
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add anhydrous toluene and degassed water to form a 10:1 mixture (v/v).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction mixture.
-
Seal the flask and heat the reaction to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling more of an issue with some boronic acids than others?
A1: The susceptibility of a boronic acid to homocouple is influenced by its electronic and steric properties. Electron-rich boronic acids are generally more prone to homocoupling. Additionally, the stability of the boronic acid itself is a factor; some are more prone to protodeboronation or decomposition under the reaction conditions, which can lead to side reactions.
Q2: Can the order of addition of reagents affect the outcome?
A2: Yes, the order of addition can be important. It is generally recommended to add the catalyst last to a mixture of the substrates and base. This ensures that the active palladium(0) species is generated in the presence of both coupling partners, which can favor the cross-coupling pathway.
Q3: I am still observing significant homocoupling even after optimizing the conditions. What else can I try?
A3: If homocoupling remains a problem, consider the following advanced strategies:
-
Use of a boronic ester: Boronic esters, such as pinacol esters, are often more stable than the corresponding boronic acids and can be less prone to homocoupling.
-
Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can help to maintain a low concentration of the boronic acid, which can disfavor the bimolecular homocoupling reaction.
-
Alternative coupling reactions: If the Suzuki-Miyaura reaction is not providing the desired outcome, consider alternative cross-coupling reactions such as the Stille coupling (using an organotin reagent) or the Hiyama coupling (using an organosilicon reagent).
Q4: How can I be sure my boronic acid is pure?
A4: The purity of the boronic acid is critical. Impurities can interfere with the catalytic cycle. It is advisable to purchase high-purity boronic acids from a reputable supplier. If there is any doubt about the purity, the boronic acid can be recrystallized before use. Some boronic acids are also prone to forming anhydrides upon storage, which can affect their reactivity.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Homocoupling
The following diagram illustrates the desired catalytic cycle for the Suzuki-Miyaura cross-coupling and the competing homocoupling pathway.
Caption: Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Boronic Acids. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Al-Amin, M.; Takahashi, K.; Tokunaga, N. The Role of Oxygen in the Homocoupling of Arylboronic Acids with Palladium Catalysts. Catalysis Science & Technology, 2016 , 6, 6455-6466. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Boronic Acid Pinacol Esters. Chemical Society Reviews, 2014 , 43, 412-443. [Link]
Technical Support Center: Mild MOM Group Removal from 2-Bromo-3-(methoxymethoxy)pyridine
Welcome to the technical support center for challenges related to the deprotection of 2-Bromo-3-(methoxymethoxy)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter specific issues during the removal of the methoxymethyl (MOM) protecting group from this and structurally similar electron-deficient heterocyclic systems. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this critical synthetic step.
The deprotection of a MOM ether, while conceptually straightforward via acidic hydrolysis, is nuanced when applied to a substrate like this compound. The electron-withdrawing nature of the pyridine ring, compounded by the bromine substituent, renders the system sensitive to the harsh conditions often employed for acetal cleavage. This guide will navigate the complexities of achieving high-yielding deprotection while preserving the integrity of the core structure.
Frequently Asked Questions (FAQs)
Here, we address the most common queries and challenges encountered in the lab.
Q1: Why are standard strong acid conditions (e.g., concentrated HCl in methanol) problematic for my this compound substrate?
A: Standard strong acid conditions are often too aggressive for this particular substrate for two primary reasons. Firstly, the pyridine nitrogen can be protonated, which further deactivates the ring and can lead to undesired side reactions or decomposition under harsh conditions. Secondly, the C-Br bond on an electron-deficient pyridine ring can be susceptible to cleavage or migration, especially at elevated temperatures in the presence of strong acids. The goal is to find a "sweet spot" of acidity that is sufficient to hydrolyze the MOM acetal without causing degradation of the starting material or product.
Q2: My deprotection reaction is sluggish or stalls completely under mild acidic conditions. What adjustments can I make?
A: If you are observing incomplete conversion, consider the following stepwise adjustments:
-
Increase Catalyst Loading: For catalytic methods (e.g., using PPTS or a Lewis acid), a modest increase in the catalyst loading can sometimes be sufficient to drive the reaction to completion.
-
Gentle Heating: Many mild deprotections can be gently heated to 40-50 °C. This often provides the necessary activation energy without inducing significant byproduct formation. Always monitor the reaction closely by TLC or HPLC when heating.
-
Solvent Choice: The choice of solvent can be critical. Protic solvents like methanol or ethanol can participate in the reaction mechanism and are often effective. However, if solubility is an issue or if the alcohol is too reactive, consider switching to a different solvent system like isopropanol or even a mixed solvent system such as dichloromethane/methanol.
-
Water Content: The hydrolysis of the MOM ether requires water. While some protocols use anhydrous conditions followed by an aqueous workup, the presence of a stoichiometric amount of water in the reaction mixture can sometimes facilitate the deprotection.
Q3: I'm observing a new, non-polar spot on my TLC plate during the reaction. What could this be?
A: A new, non-polar spot could indicate a side reaction. In the context of MOM deprotection, a common byproduct is the formation of a new ether from the reaction of the intermediate oxonium ion with the alcohol solvent. For example, if you are using methanol as a solvent, you could be forming a methyl ether. To mitigate this, you can try using a more sterically hindered alcohol like isopropanol or tert-butanol, which are less likely to act as nucleophiles.[1] Alternatively, methods that do not use alcohol solvents, such as those employing TMSOTf, can be beneficial.[2][3][4]
Q4: How can I effectively monitor the progress of the deprotection?
A: Thin-Layer Chromatography (TLC) is the most common and rapid method. The starting material, this compound, is significantly less polar than the product, 2-Bromo-3-hydroxypyridine.
-
TLC System: A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes).
-
Visualization: The spots can be visualized under UV light (254 nm). Staining with potassium permanganate can also be effective.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, a reversed-phase HPLC method is ideal.[5] A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA to aid peak shape) is a good starting point. The retention time of the product will be significantly shorter than that of the starting material.
Q5: What is the best work-up procedure to isolate my 2-Bromo-3-hydroxypyridine product cleanly?
A: A standard extractive work-up is usually sufficient.
-
Quench: Cool the reaction mixture to room temperature.
-
Neutralize: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acidic catalyst.
-
Extract: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Wash: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. The product can then be purified by column chromatography or recrystallization.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Incomplete Conversion | 1. Insufficient acid strength or concentration. 2. Low reaction temperature. 3. Inappropriate solvent. | 1. Switch to a slightly stronger, yet mild, acid (e.g., from PPTS to p-TsOH). 2. Gently heat the reaction to 40-50 °C with careful monitoring. 3. Try a different alcohol solvent (e.g., isopropanol) or a co-solvent system. |
| Low Yield | 1. Product degradation under the reaction conditions. 2. Incomplete reaction. 3. Losses during aqueous work-up due to the product's partial water solubility. | 1. Use a milder catalyst (e.g., silica-supported sodium hydrogen sulfate[6]) or a non-acidic method. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Saturate the aqueous layer with NaCl before extraction to reduce the product's solubility. |
| Significant Byproduct Formation | 1. Acidic conditions are too harsh. 2. Reaction temperature is too high. 3. Presence of other acid-labile functional groups. | 1. Screen milder Lewis acids like Zn(OTf)₂.[7] 2. Run the reaction at room temperature or 0 °C for a longer period. 3. Employ a highly chemoselective method, such as TMSOTf/2,2'-bipyridyl, which is known to tolerate many other functional groups.[2][3][4][8] |
| Debromination Observed | 1. Strongly acidic conditions. 2. Extended reaction time or high temperatures. | 1. Immediately switch to a milder, buffered acidic system or a Lewis acid-based method. 2. Minimize reaction time by stopping the reaction as soon as the starting material is gone. |
Recommended Mild Deprotection Protocols
Protocol 1: Deprotection using Pyridinium p-toluenesulfonate (PPTS)
This method utilizes a mildly acidic catalyst that is often sufficient for deprotecting MOM ethers without affecting sensitive functional groups.[1]
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv) in methanol or ethanol (0.1–0.2 M).
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1–0.3 equiv).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous work-up as described in FAQ Q5.
-
Purify the crude product by silica gel chromatography.
Caption: Workflow for PPTS-mediated MOM deprotection.
Protocol 2: Deprotection using Zinc Triflate (Zn(OTf)₂)
Lewis acids like Zn(OTf)₂ can be highly effective for MOM deprotection under mild conditions, often offering excellent chemoselectivity.[7]
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv) in isopropanol (0.1 M), add Zn(OTf)₂ (10 mol%).
-
Reflux the reaction mixture (approximately 82 °C).
-
Monitor the reaction progress by TLC. The reaction is often complete within 1-2 hours.
-
Cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by silica gel chromatography.
Protocol 3: Deprotection using TMSOTf and 2,2'-Bipyridyl
This is a powerful and mild method that proceeds under non-acidic conditions, making it suitable for substrates with other acid-labile groups.[2][3][4][8] The reaction is thought to proceed via the formation of a pyridinium intermediate which is then hydrolyzed.[3]
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv) and 2,2'-bipyridyl (1.5 equiv) in acetonitrile or dichloromethane (0.1 M).
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Add trimethylsilyl triflate (TMSOTf) (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.
-
Add water to the reaction mixture and stir until the intermediate silyl ether is fully hydrolyzed to the desired alcohol.
-
Perform a standard aqueous work-up and purify as needed.
Caption: Troubleshooting decision tree for MOM deprotection.
References
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
- Ramesh, C., Ravindranath, N., & Das, B. (2003). A simple and efficient method for chemoselective deprotection of phenolic methoxymethyl (MOM) ethers using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103.
-
Ma, Y., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9634–9641. Available from: [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Perutková, Š., et al. (2015). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 20(9), 15990–16011. Available from: [Link]
-
ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Request PDF. Retrieved from [Link]
-
Reddit. (2022). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Request PDF. Retrieved from [Link]
-
Bentham Science. (n.d.). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Semantics Scholar. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
ResearchGate. (2018). Regioselective deprotection of the monosaccharide-bearing thiocyanomethyl group at the anomeric position monitored by reversed-phase HPLC method. Retrieved from [Link]
- ACS Publications. (2020). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. Inorganic Chemistry.
-
ResearchGate. (2011). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. Retrieved from [Link]
- MDPI. (2022). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H 2 O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. Molecules.
-
ResearchGate. (2015). Zn(OTf)2(10mol%) catalysed deprotection of MOM ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]
-
PubMed. (2002). Partial reduction of electron-deficient pyridines. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. MOM Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-Bromo-3-hydroxypyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-bromo-3-hydroxypyridine, a valuable intermediate in the pharmaceutical and agrochemical industries, can present unique challenges.[1] This technical support guide, designed for researchers and synthetic chemists, provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of its preparation. We will explore the two primary synthetic routes and offer practical, experience-driven solutions to common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of 2-bromo-3-hydroxypyridine is primarily achieved through two distinct pathways: the direct bromination of 3-hydroxypyridine and the Sandmeyer reaction of 2-amino-3-hydroxypyridine. Each route has its own set of potential difficulties.
Route 1: Electrophilic Bromination of 3-Hydroxypyridine
This method involves the direct reaction of 3-hydroxypyridine with a brominating agent. While seemingly straightforward, success hinges on controlling the reaction's regioselectivity and preventing over-bromination.
Problem 1: Low Yield and Formation of Multiple Products
-
Symptom: Your reaction mixture shows multiple spots on TLC analysis, and the isolated yield of the desired 2-bromo-3-hydroxypyridine is low.
-
Potential Cause: The hydroxyl group of 3-hydroxypyridine is an activating group, making the pyridine ring susceptible to electrophilic attack at multiple positions. Over-bromination can also occur, leading to the formation of dibrominated and other polybrominated byproducts.[2] The reaction temperature is a critical factor; inadequate cooling can exacerbate these side reactions.
-
Solution:
-
Strict Temperature Control: Maintain a low reaction temperature, ideally between -10 to 0°C, using an ice-salt bath throughout the addition of bromine.[3] A Chinese patent suggests that keeping the temperature between 10-15°C during the addition of a 3-hydroxypyridine solution to a bromine solution is also effective.[3]
-
Slow and Controlled Addition: Add the brominating agent (e.g., liquid bromine) dropwise to the solution of 3-hydroxypyridine in aqueous sodium hydroxide. This ensures that the bromine concentration in the reaction mixture remains low, minimizing the chances of multiple substitutions.
-
Molar Ratio Adjustment: Use a precise 1:1 molar ratio of 3-hydroxypyridine to bromine to favor mono-bromination.
-
Alternative Brominating Agents: While elemental bromine is common, consider using a less reactive brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. This can sometimes offer better regioselectivity and milder reaction conditions.
-
Problem 2: Difficulty in Product Isolation and Purification
-
Symptom: After work-up, you obtain an oily or discolored solid that is difficult to purify by recrystallization.
-
Potential Cause: The presence of unreacted starting material and various brominated isomers can hinder the crystallization of the desired product. The product may also be sensitive to prolonged exposure to heat or acidic/basic conditions during work-up.
-
Solution:
-
Neutralization and Extraction: After the reaction, carefully adjust the pH of the mixture to 7 with an acid, such as sulfuric acid.[3] This will precipitate the crude product.
-
Recrystallization: A 75% aqueous ethanol solution has been reported as an effective solvent for the recrystallization of 2-bromo-3-hydroxypyridine.[3] Dissolve the crude product in the hot solvent mixture and allow it to cool slowly to obtain pure crystals.
-
Chromatographic Purification: If recrystallization is ineffective, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed to separate the desired isomer from byproducts.
-
Route 2: Sandmeyer Reaction of 2-Amino-3-hydroxypyridine
This classic transformation involves the diazotization of 2-amino-3-hydroxypyridine followed by the introduction of bromine using a copper(I) bromide catalyst. The stability of the intermediate diazonium salt is paramount to the success of this reaction.
Problem 3: Low Yield of 2-Bromo-3-hydroxypyridine
-
Symptom: The overall yield of the Sandmeyer reaction is significantly lower than expected.
-
Potential Cause:
-
Incomplete Diazotization: The initial reaction of the amino group with nitrous acid may not have gone to completion.
-
Decomposition of the Diazonium Salt: The 2-amino-3-hydroxypyridinediazonium salt may be unstable and decompose before the addition of the copper(I) bromide. The temperature during diazotization and the subsequent Sandmeyer reaction is a critical parameter.
-
Side Reactions: The diazonium salt can undergo other reactions, such as coupling with unreacted starting material or reacting with the solvent (water) to form 3-hydroxy-2-pyridone.
-
-
Solution:
-
Optimize Diazotization Conditions:
-
Ensure the reaction is carried out at a low temperature, typically 0-5°C, to maintain the stability of the diazonium salt.
-
Use a sufficient excess of acid (e.g., hydrobromic or sulfuric acid) to ensure the complete dissolution of the 2-amino-3-hydroxypyridine and to generate nitrous acid in situ from sodium nitrite.
-
Add the sodium nitrite solution slowly and portion-wise to control the reaction rate and temperature.
-
-
Control the Sandmeyer Reaction:
-
Prepare the copper(I) bromide solution separately and ensure it is fresh.
-
Add the cold diazonium salt solution to the copper(I) bromide solution while maintaining a controlled temperature. The optimal temperature for the Sandmeyer step may need to be determined empirically but is often slightly elevated from the diazotization temperature.
-
The use of a co-catalyst system, such as a mixture of CuBr and CuBr₂, has been shown to be effective in some Sandmeyer reactions.[4]
-
-
Work-up Procedure: Neutralize the reaction mixture carefully after the reaction is complete to precipitate the product. Extraction with a suitable organic solvent like chloroform can then be performed.
-
Problem 4: Formation of Tar-like Byproducts
-
Symptom: A significant amount of dark, insoluble tar is formed during the reaction, complicating product isolation.
-
Potential Cause: This is often a result of the decomposition of the diazonium salt, which can lead to a cascade of free-radical reactions and polymerization.
-
Solution:
-
Maintain Low Temperatures: Strictly adhere to low-temperature conditions throughout the diazotization and the initial stages of the Sandmeyer reaction.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to promote efficient heat transfer and prevent localized overheating.
-
Degas Solvents: Using degassed solvents can sometimes minimize side reactions initiated by dissolved oxygen.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 2-bromo-3-hydroxypyridine?
A1: The choice of route often depends on the availability and cost of the starting materials. The direct bromination of 3-hydroxypyridine is a shorter route but can be challenging in terms of controlling regioselectivity. The Sandmeyer reaction starting from 2-amino-3-hydroxypyridine is a more established method for introducing a halogen at a specific position on an aromatic ring and may offer better control over the final product, provided the diazotization and subsequent steps are carefully optimized.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.
Q3: What are the key safety precautions to consider during these syntheses?
A3: Both synthetic routes involve hazardous materials.
-
Bromine: is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diazonium Salts: can be explosive, especially when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.
-
Acids and Bases: Strong acids and bases are used in both procedures. Handle them with care to avoid chemical burns. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.[5]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of 2-bromo-3-hydroxypyridine can be confirmed using several analytical techniques:
-
Melting Point: The literature melting point is reported to be in the range of 179-188°C.[6][7] A sharp melting point within this range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide a characteristic fingerprint of the molecule, confirming the positions of the bromine and hydroxyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H and C-Br bonds, as well as the pyridine ring vibrations.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-3-hydroxypyridine via Direct Bromination
This protocol is adapted from a patented procedure.[3]
Materials:
-
3-Hydroxypyridine
-
40% Aqueous Sodium Hydroxide
-
Liquid Bromine
-
Sulfuric Acid
-
75% Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a 40% aqueous sodium hydroxide solution to -10 to 0°C using an ice-salt bath.
-
In this temperature range, add liquid bromine (1.0 equivalent) dropwise.
-
In a separate beaker, dissolve 3-hydroxypyridine (1.0 equivalent) in a 40% aqueous sodium hydroxide solution.
-
Add the 3-hydroxypyridine solution dropwise to the bromine solution, maintaining the system temperature between 10-15°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2.5-3 hours.
-
Cool the reaction mixture in an ice bath and adjust the pH to 7 with sulfuric acid.
-
Collect the resulting crude product by filtration.
-
Recrystallize the crude product from a 75% ethanol solution to obtain pure 2-bromo-3-hydroxypyridine.
Protocol 2: Synthesis of 2-Bromo-3-hydroxypyridine via Sandmeyer Reaction
This is a general procedure based on the principles of the Sandmeyer reaction.
Materials:
-
2-Amino-3-hydroxypyridine
-
Hydrobromic Acid (48%)
-
Sodium Nitrite
-
Copper(I) Bromide
-
Sodium Hydroxide
-
Chloroform
Procedure:
-
In a flask, dissolve 2-amino-3-hydroxypyridine (1.0 equivalent) in 48% hydrobromic acid at 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes at this temperature to form the diazonium salt solution.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Effervescence (release of nitrogen gas) should be observed.
-
Allow the reaction to stir at room temperature for 1-2 hours, then gently warm to 50-60°C until gas evolution ceases.
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the crude product.
-
Extract the product with chloroform, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
| Parameter | Route 1: Direct Bromination[3] | Route 2: Sandmeyer Reaction |
| Starting Material | 3-Hydroxypyridine | 2-Amino-3-hydroxypyridine |
| Key Reagents | Bromine, NaOH | NaNO₂, HBr, CuBr |
| Reaction Temp. | -10 to 15°C | 0-5°C (diazotization), RT to 60°C (Sandmeyer) |
| Reported Yield | ~70-75% | Variable, highly dependent on optimization |
| Purification | Recrystallization (75% Ethanol) | Recrystallization or Chromatography |
Visualization of Synthetic Pathways
Direct Bromination Workflow
Caption: Workflow for the direct bromination of 3-hydroxypyridine.
Sandmeyer Reaction Workflow
Caption: Workflow for the Sandmeyer synthesis of 2-bromo-3-hydroxypyridine.
References
- CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google P
- US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google P
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
- US7053251B2 - Bromination of hydroxyaromatic compounds - Google P
-
The Crucial Role of 2-Bromo-3-hydroxypyridine in Modern Pharmaceutical Synthesis. (URL: [Link])
-
(PDF) 2-Bromo-3-hydroxy-6-methylpyridine - ResearchGate. (URL: [Link])
-
Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
-
Sandmeyer reaction - Wikipedia. (URL: [Link])
-
ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. - ResearchGate. (URL: [Link])
-
1,3-Dipolar character of six-membered aromatic rings. Part XXVI. 3-Hydroxypyridine and 1-benzyl-3-oxidopyridinium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])
-
(PDF) Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition - ResearchGate. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. US7053251B2 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 3. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2-Bromo-3-hydroxypyridine | 6602-32-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-溴-3-吡啶醇 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-3-(methoxymethoxy)pyridine Reaction Mixtures
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecules.[1][2] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium from the final active pharmaceutical ingredient (API).[1][3] Regulatory bodies, such as the International Council for Harmonisation (ICH), have implemented strict limits on elemental impurities in drug products, making effective palladium removal a critical, non-negotiable step in process development.[3][4]
This guide provides a focused technical resource for researchers, scientists, and drug development professionals encountering challenges with palladium removal from reaction mixtures containing 2-Bromo-3-(methoxymethoxy)pyridine. The presence of the pyridine moiety in this substrate introduces specific complexities due to the strong coordinating ability of the nitrogen atom with palladium, which can render standard purification techniques less effective.[4][5] This document offers a combination of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols to navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions involving this compound particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring of your molecule.[4][5] This nitrogen can act as a strong ligand, coordinating with the palladium catalyst to form stable, soluble complexes in the reaction mixture. This chelation effect makes it difficult to remove the palladium through simple physical methods like filtration or standard extractions, which are often sufficient for less complex systems.[5]
Q2: What are the most common methods for palladium removal in a pharmaceutical context?
A2: The most prevalent methods can be broadly categorized as follows:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium. This includes activated carbon and, more selectively, specialized metal scavengers.[4][6]
-
Scavenging: This is a form of adsorption that uses molecules, often on a solid support like silica or a polymer, with functional groups that have a very high affinity for palladium (e.g., thiols, amines, or trimercaptotriazine).[4][7] The resulting palladium-scavenger complex is then easily filtered off.[7]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[6][8] The effectiveness of this method can be enhanced by using additives that increase the solubility of the palladium species.[8]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated out of solution as palladium black.[6][9]
-
Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst, though this is often less desirable on a large scale due to cost and solvent usage.[6][9]
Q3: What are the regulatory limits for palladium in APIs?
A3: According to the ICH Q3D guidelines for elemental impurities, palladium is classified as a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day .[4] For a drug with a daily dose of 10 grams, this translates to a concentration limit of 10 parts per million (ppm).[4]
Q4: Is activated carbon a good choice for this specific application?
A4: Activated carbon is a cost-effective and widely used method for palladium removal.[2][5] However, it often suffers from a lack of selectivity. It can non-specifically adsorb the desired product, leading to significant yield loss.[3][5][10] While it can be effective, especially in combination with other methods, it is crucial to screen for product loss before implementing it on a larger scale.[11][12]
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process for this compound reactions.
Issue 1: High levels of residual palladium in the final product after initial purification.
-
Possible Cause: As mentioned, strong chelation of palladium to the pyridine nitrogen is a likely culprit.[5] The specific form of the palladium species (e.g., Pd(0) vs. Pd(II), ligands present) can also influence its solubility and reactivity with scavengers.[11]
-
Troubleshooting Steps:
-
Employ a High-Affinity Metal Scavenger: If you haven't already, introduce a solid-supported scavenger. Thiol-based (e.g., SiliaMetS® Thiol), amine-based, or dimercaptotriazine (DMT)-based scavengers on a silica or polymer support are often highly effective for palladium.[5]
-
Optimize Scavenging Conditions: Systematically screen different scavengers to find the most effective one for your specific catalyst and solvent system.[5] Experiment with the scavenger-to-palladium ratio, temperature (e.g., 40-60 °C), and treatment time (e.g., 1 to 18 hours) to maximize removal efficiency.[6]
-
Consider a Multi-Step Approach: A combination of methods is often more effective. For example, an initial filtration through Celite® to remove any precipitated palladium particles can be followed by treatment with a high-affinity scavenger to capture the remaining soluble palladium species.[5]
-
Pre-treatment: In some cases, a mild oxidation or reduction step prior to scavenging can convert various palladium species into a single, more easily removed form.[6]
-
Issue 2: Significant product loss during the purification process.
-
Possible Cause: Non-specific adsorption of your product, this compound, onto the purification medium is the most common reason, especially when using activated carbon.[3][5]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[5] Silica-based scavengers may offer higher product recovery compared to activated carbon.[5]
-
Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.[5]
-
Thoroughly Wash the Scavenger: After filtering to remove the scavenger, wash the filter cake with a fresh portion of the solvent to ensure complete recovery of any adsorbed product.[5]
-
Solvent Selection: Ensure your product is highly soluble in the chosen solvent at the scavenging temperature. This will minimize its potential to co-precipitate or adsorb onto the scavenger.[5]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in the reaction work-up can lead to different palladium species being present in the crude product before the scavenging step. The age or quality of the scavenger can also be a factor.
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure is followed for every batch before initiating palladium removal. This helps to normalize the state of the palladium impurity.[6]
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. Consider scavengers based on dimercaptotriazine (DMT) for more robust performance.[6]
-
Quality Control of Scavenger: Ensure the scavenger is stored correctly and is not from an expired or compromised batch.
-
Method Selection & Experimental Protocols
Choosing the correct palladium removal strategy is system-dependent and requires careful consideration of the state of the palladium in the reaction mixture.[11]
Decision Workflow for Palladium Removal
The following diagram outlines a logical workflow for selecting an appropriate palladium removal strategy.
Caption: Decision logic for selecting a palladium removal strategy.
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
This protocol is generally the most effective for removing soluble palladium species that are common in reactions with pyridine-containing molecules.
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate). Ensure the product is fully dissolved.[6]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol or a DMT-functionalized silica). The amount typically ranges from 5 to 20 equivalents relative to the initial amount of palladium catalyst used. Optimization is recommended.
-
Stirring: Stir the mixture at a temperature between room temperature and 60 °C for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.[6]
-
Filtration: Cool the mixture to room temperature if heated, and then filter it through a pad of Celite® or a suitable filter paper to remove the solid scavenger-palladium complex.[6]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[5][6]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[6]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the removal efficiency.[6][8]
Protocol 2: Palladium Removal Using Activated Carbon
This method is a cost-effective alternative but requires careful monitoring for product loss.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[6]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the slurry at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1-4 hours.
-
Filtration: Filter the mixture through a thick pad of Celite® to completely remove the fine carbon particles. This step is critical as carbon fines can be difficult to remove.
-
Washing: Wash the Celite®/carbon pad thoroughly with fresh solvent to recover any adsorbed product.[6]
-
Concentration: Combine the filtrate and washings and concentrate to obtain the purified product.[6]
-
Analysis: Analyze the purified product for both yield (to quantify product loss) and residual palladium content.[8]
Data Summary: Comparison of Palladium Removal Methods
| Method | Selectivity for Pd | Risk of Product Loss | Relative Cost | Ease of Use & Scalability | Best For... |
| Metal Scavengers | High | Low to Moderate | High | High | Removing soluble/chelated palladium with high product recovery. |
| Activated Carbon | Low | High | Low | Moderate | Cost-sensitive processes where product loss is acceptable. |
| Celite® Filtration | N/A | Very Low | Low | High | Removing heterogeneous or precipitated palladium. |
| Crystallization | Moderate | Moderate | Low | Moderate | Final purification step, can be combined with other methods. |
| Chromatography | High | Moderate | Very High | Low | Small-scale lab purifications. |
General Experimental Workflow Visualization
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
-
G. A. B. CHAPMAN, Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry, Organic Process Research & Development, 2023. [Link]
-
Multiple Authors, How can i remove palladium Pd catalyst easily?, ResearchGate, 2015. [Link]
-
C. L. Heap, et al., Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques, ACS Medicinal Chemistry Letters, 2022. [Link]
- M. Mouri, et al.
-
Biotage, How to Remove Palladium in three easy steps, Biotage, 2023. [Link]
-
Onyx Scientific, Palladium scavenging: From 1% to within ICH limits, Onyx Scientific. [Link]
- M. Mouri, et al.
-
Biotage, Using Metal Scavengers to Remove Trace Metals such as Palladium, Biotage. [Link]
Sources
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. onyxipca.com [onyxipca.com]
Effect of solvent on the reactivity of 2-Bromo-3-(methoxymethoxy)pyridine
Welcome to the technical support center for 2-Bromo-3-(methoxymethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical solvent parameters to consider when using this compound in cross-coupling reactions?
A1: The choice of solvent is paramount and its impact can be understood through three key parameters:
-
Coordinating Ability: Ethereal solvents like THF and 1,4-dioxane are generally preferred for reactions involving organometallic intermediates, such as Grignard or organolithium reagents. Their ability to solvate the metal center can enhance reactivity and prevent reagent aggregation.[1]
-
Polarity and Aprotic Nature: For palladium-catalyzed cross-couplings like Suzuki-Miyaura reactions, aprotic polar solvents such as DMF, DMA, or NMP can be effective.[2] These solvents help in dissolving the inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and stabilizing the charged intermediates in the catalytic cycle. However, one must be cautious about potential side reactions.
-
Boiling Point: The reaction temperature is a critical factor. Solvents with higher boiling points like toluene or xylene allow for reactions to be conducted at elevated temperatures, which can be necessary for less reactive substrates.[3]
Q2: I am observing low yields in my Suzuki-Miyaura coupling with this compound. Could the solvent be the issue?
A2: Absolutely. Low yields in Suzuki-Miyaura couplings are frequently traced back to suboptimal solvent choice.[4] Consider the following:
-
Poor Solubility: If your boronic acid or ester, palladium catalyst, or base is not fully soluble in the chosen solvent, the reaction will be slow and incomplete. A solvent system, such as a mixture of toluene and water or dioxane and water, is often employed to ensure all components are in solution.[5]
-
Solvent-Induced Catalyst Deactivation: In some cases, coordinating solvents can competitively bind to the palladium center, inhibiting the catalytic cycle. If you suspect this, switching to a less coordinating solvent might be beneficial.
-
Side Reactions with the Solvent: Certain solvents can participate in side reactions. For instance, at high temperatures, DMF can decompose to generate dimethylamine, which can act as a ligand and influence the catalysis.
Q3: Is the methoxymethyl (MOM) protecting group on my pyridine stable in all solvents during lithiation?
A3: The MOM group is generally stable under basic conditions, which is why it's a popular choice for reactions involving organolithiums.[6][7] However, its stability can be compromised under certain conditions:
-
Acidic Conditions: The MOM group is labile to acid. Ensure your solvents are free from acidic impurities. Traces of acid can lead to deprotection.
-
Lewis Acidity: Strong Lewis acids can cleave the MOM ether. When using organometallic reagents, the choice of the metal and its corresponding Lewis acidity is important.
-
Protracted Reaction Times at Elevated Temperatures: Even in the absence of strong acids, prolonged heating in certain solvents can lead to gradual cleavage of the MOM group. It's always advisable to monitor your reaction for deprotection, especially during optimization.[8]
Troubleshooting Guides
Issue 1: Inconsistent yields in Lithiation-Borylation Reactions
Symptoms:
-
Variable and often low yields of the desired boronic ester.
-
Presence of protonated starting material (3-(methoxymethoxy)pyridine) in the crude reaction mixture.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Solvent Not Sufficiently Dry | Organolithium reagents are extremely sensitive to moisture. Trace amounts of water in the solvent will quench the reagent, leading to protonation of the starting material and reduced yields. | Use freshly distilled solvents from an appropriate drying agent or solvent from a purification system. Ensure all glassware is rigorously dried. |
| Inappropriate Solvent Choice | The choice of ethereal solvent can influence the reactivity of the organolithium reagent. THF is a common choice, but its coordinating ability might differ from other ethers like diethyl ether (Et₂O).[1] | Screen different ethereal solvents. Diethyl ether, being less coordinating than THF, can sometimes lead to different reactivity patterns. |
| Temperature Control | Lithiation reactions are typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate. | Maintain a stable low temperature throughout the addition of the organolithium reagent and the subsequent trapping with the boronic ester. |
Issue 2: Failure to Initiate Grignard Formation
Symptoms:
-
No visible signs of reaction upon addition of magnesium turnings to a solution of this compound.
-
Recovery of unreacted starting material.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Passivated Magnesium | The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting. | Activate the magnesium turnings prior to use. Common methods include stirring with a crystal of iodine, a few drops of 1,2-dibromoethane, or sonication. |
| Solvent Effects | Grignard reagent formation is highly dependent on the coordinating ability of the solvent. Ethereal solvents are essential to stabilize the Grignard reagent as it forms.[9] | Ensure you are using an appropriate ethereal solvent like THF or diethyl ether. The use of non-coordinating solvents like hexanes or toluene will not support Grignard formation on their own. |
| Inhibiting Functional Groups | While the MOM ether is generally compatible, any trace acidic protons in the system can inhibit the reaction. | Ensure the starting material and solvent are scrupulously dry and free of acidic impurities. |
Experimental Protocols
Protocol 1: Optimized Lithiation-Borylation of this compound
This protocol is designed to maximize the yield of the corresponding boronic ester, a key intermediate for subsequent cross-coupling reactions.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: To the cooled THF, add this compound (1.0 eq). Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the organolithium species.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Workflow: Lithiation-Borylation
Caption: Workflow for the lithiation-borylation of this compound.
Influence of Solvent on Reaction Pathways
Caption: Solvent choice directs the reactivity of this compound towards different synthetic transformations.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi-res.com [mdpi-res.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOM Ethers [organic-chemistry.org]
- 7. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Regio-, Diastereo-, and Benzylic Allylation of 2-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 26. application.wiley-vch.de [application.wiley-vch.de]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Temperature Optimization for Buchwald-Hartwig Amination of 2-Bromo-3-(methoxymethoxy)pyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-bromo-3-(methoxymethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure successful C-N bond formation with this specific substrate. Our approach is grounded in mechanistic principles and extensive field experience to empower you to overcome common challenges and optimize your reaction conditions.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnosis of probable causes and a step-by-step guide to resolution.
Problem 1: Low to No Conversion of Starting Material
Question: I am not observing any significant consumption of my this compound starting material, even after extended reaction times. What are the likely causes and how can I fix this?
Probable Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing efficiently to Pd(0).
-
Solution:
-
Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) using proper Schlenk line or glovebox techniques.
-
Choice of Precatalyst: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more easily activated Pd(II) precatalyst with a built-in ligand that facilitates reduction.
-
Amine as a Reducing Agent: Primary and secondary amines can aid in the reduction of Pd(II) to Pd(0).[1] Ensure you are using a sufficient excess of the amine coupling partner.
-
-
-
Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for an efficient reaction, especially with electron-rich heteroaryl halides.
-
Solution:
-
Increase Ligand Electron-Donating Ability: For the electron-rich this compound, bulky and electron-rich biarylphosphine ligands are often necessary to promote the oxidative addition step.[2] Consider ligands such as XPhos, SPhos, or RuPhos.
-
Ligand Screening: If your initial ligand choice is not effective, perform a small-scale screen with a panel of ligands to identify the optimal one for your specific amine coupling partner.
-
-
-
Insufficiently Strong Base: The base plays a crucial role in the deprotonation of the amine to form the active nucleophile.
-
Solution:
-
Use a Stronger Base: Strong bases like sodium tert-butoxide (NaOt-Bu) are often essential for catalyst turnover in Buchwald-Hartwig aminations.[2] If you are using a weaker base like K₂CO₃ or Cs₂CO₃ and observing low conversion, switching to NaOt-Bu may be necessary.
-
Base Solubility: Ensure your base is sufficiently soluble in the reaction solvent. If the base is not dissolving, it cannot effectively participate in the reaction.
-
-
-
Sub-Optimal Temperature: The reaction temperature may be too low to overcome the activation energy for the oxidative addition step.
-
Solution:
-
Gradual Temperature Increase: Incrementally increase the reaction temperature in 10-20 °C intervals. Typical temperatures for Buchwald-Hartwig aminations range from 80-110 °C.[3]
-
Solvent Choice: Ensure your solvent has a boiling point that allows for the desired reaction temperature. Toluene and dioxane are common high-boiling solvents for this reaction.
-
-
Troubleshooting Flowchart for Low Conversion
Caption: A step-by-step guide to troubleshooting low conversion.
Problem 2: Observation of Side Products, Particularly Dehalogenation
Question: My reaction is producing a significant amount of 3-(methoxymethoxy)pyridine (dehalogenated starting material) alongside my desired product. How can I suppress this side reaction?
Probable Causes & Solutions:
-
β-Hydride Elimination: This is a common side reaction, particularly with primary amines, where a β-hydrogen on the amine is eliminated, leading to the reduction of the aryl halide.
-
Solution:
-
Ligand Selection: The use of bulky, electron-rich ligands can sterically hinder the conformation required for β-hydride elimination and favor the desired reductive elimination pathway. Bidentate ligands like BINAP or dppf can also suppress this side reaction.[4]
-
Temperature Control: Higher temperatures can sometimes favor β-hydride elimination. Try running the reaction at the lower end of the effective temperature range.
-
-
-
Reaction with Solvent or Base: In some cases, the solvent or impurities in the base can act as a hydride source, leading to dehalogenation.
-
Solution:
-
Use High-Purity Reagents: Ensure your solvent is anhydrous and your base is of high purity.
-
Avoid Protic Solvents: Protic solvents are generally not used in Buchwald-Hartwig aminations as they can interfere with the reaction.
-
-
Problem 3: Potential Cleavage of the MOM Protecting Group
Question: I am concerned that the reaction conditions, particularly the temperature and base, might cleave the methoxymethyl (MOM) protecting group on my substrate. Is this likely, and what would I observe?
Probable Causes & Solutions:
-
MOM Group Stability: The MOM ether is generally stable to a wide range of non-acidic conditions, including strong bases and nucleophiles.[5] Cleavage of MOM groups typically requires acidic conditions.
-
Expert Insight: Under standard, well-controlled Buchwald-Hartwig conditions using a strong base like NaOt-Bu, cleavage of the MOM group is highly unlikely. The reaction environment is basic, not acidic. You should not expect to see significant formation of 2-bromo-3-hydroxypyridine.
-
Verification: If you suspect MOM group cleavage, you can analyze your crude reaction mixture by LC-MS to look for the mass corresponding to the deprotected starting material or product.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the Buchwald-Hartwig amination of this compound?
A good starting point for temperature optimization is typically around 80-100 °C.[3] Given that this compound is an electron-rich heteroaryl halide, a slightly higher temperature within this range may be necessary to facilitate the initial oxidative addition step. We recommend starting at 90 °C and adjusting based on reaction monitoring.
Q2: How does the methoxymethoxy (MOM) group at the 3-position affect the reaction?
The MOM group is an electron-donating group, which increases the electron density of the pyridine ring. This can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to an unsubstituted 2-bromopyridine. Therefore, the choice of a sufficiently electron-rich and bulky ligand is crucial to promote this key step in the catalytic cycle.
Q3: Which palladium source and ligand combination is recommended for this substrate?
For electron-rich 2-bromopyridines, a combination of a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand is generally a good starting point.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst | Provides a reliable source of Pd(0) and can lead to more consistent results. |
| Ligand | XPhos, SPhos, or RuPhos | These bulky, electron-rich ligands are known to be effective for challenging substrates, including electron-rich heteroaryl halides. |
Q4: What is the optimal base for this reaction?
A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most commonly used and effective base for Buchwald-Hartwig aminations.[2] Weaker bases like K₃PO₄ or Cs₂CO₃ may also be effective, particularly with highly active catalyst systems, and can be advantageous if your substrate is sensitive to very strong bases. However, for a challenging substrate, NaOt-Bu is the recommended starting point.
Q5: Can I run this reaction at room temperature?
While some highly active catalyst systems can promote Buchwald-Hartwig aminations at room temperature, it is generally not a good starting point for a challenging substrate like an electron-rich 2-bromopyridine. Elevated temperatures are typically required to achieve a reasonable reaction rate.
Experimental Protocols
General Procedure for Temperature Optimization
This protocol outlines a method for systematically optimizing the reaction temperature.
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 eq) to a dry reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.5 M).
-
Heating: Seal the vial and place it in a preheated aluminum block at the desired temperature (e.g., start with 80 °C, 90 °C, 100 °C, and 110 °C in parallel experiments).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent, and analyze by TLC, GC-MS, or LC-MS to determine the conversion.
-
Optimization: Based on the results, select the temperature that provides the best balance of reaction rate and minimal side product formation.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Request PDF. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Protecting 3-Hydroxypyridine: A Comparative Analysis of MOM and Alternative Protecting Groups
For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. The choice of a protecting group can significantly impact reaction yields, purification efficiency, and the overall synthetic route's feasibility. This is particularly true for heteroaromatic systems like 3-hydroxypyridine, a versatile building block in medicinal chemistry and materials science. The hydroxyl group's reactivity necessitates protection to enable selective functionalization of the pyridine ring, most notably through directed ortho-lithiation (DoM).
This guide provides an in-depth comparison of the methoxymethyl (MOM) ether protecting group with other commonly employed alternatives for the 3-hydroxyl group of 3-hydroxypyridine. We will delve into the practical aspects of their installation and removal, and critically evaluate their performance in the context of subsequent synthetic transformations, with a focus on their role as directing groups in ortho-lithiation.
The Central Role of Protecting Groups in 3-Hydroxypyridine Chemistry
The hydroxyl group of 3-hydroxypyridine is phenolic in nature, rendering it acidic and susceptible to a wide range of reagents. This reactivity can interfere with desired transformations on the pyridine ring. Protecting this hydroxyl group as an ether or silyl ether masks its acidic proton and allows for precise chemical modifications. A key transformation for functionalizing the pyridine ring is directed ortho-lithiation, where a directing metalation group (DMG) guides the deprotonation of an adjacent carbon atom by a strong base, typically an organolithium reagent. The choice of the protecting group is paramount as it directly influences the efficiency and regioselectivity of this crucial C-H activation step.
The Methoxymethyl (MOM) Group: A Versatile Workhorse
The MOM group is a widely used protecting group for alcohols and phenols due to its ease of installation, general stability to a range of non-acidic reagents, and relatively mild deprotection conditions.
Installation of the MOM Group
The MOM ether of 3-hydroxypyridine is typically prepared by reacting 3-hydroxypyridine with a MOM halide (e.g., MOM-Cl) in the presence of a non-nucleophilic base.
Experimental Protocol: MOM Protection of 3-Hydroxypyridine
-
To a solution of 3-hydroxypyridine (1.0 equiv.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) at 0 °C, add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv.).
-
Slowly add chloromethyl methyl ether (MOM-Cl, 1.5 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(methoxymethoxy)pyridine.
Note: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Deprotection of the MOM Group
The MOM group is an acetal and is therefore readily cleaved under acidic conditions.
Experimental Protocol: Deprotection of 3-(Methoxymethoxy)pyridine
-
Dissolve 3-(methoxymethoxy)pyridine (1.0 equiv.) in a protic solvent such as methanol or isopropanol.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography if necessary to yield 3-hydroxypyridine.
A simple and efficient method for the chemoselective deprotection of phenolic MOM ethers at room temperature utilizes silica-supported sodium hydrogen sulfate as a heterogeneous catalyst.[1]
Alternative Protecting Groups for 3-Hydroxypyridine
While the MOM group is a reliable choice, other protecting groups offer distinct advantages in terms of stability, deprotection orthogonality, and influence on subsequent reactions.
Silyl Ethers: Tunable Stability and Mild Deprotection
Silyl ethers are among the most popular protecting groups for alcohols due to their ease of formation, tunable stability based on the steric bulk of the silyl substituents, and mild, fluoride-mediated deprotection conditions.[2]
-
tert-Butyldimethylsilyl (TBDMS or TBS): The TBDMS group is significantly more stable than the trimethylsilyl (TMS) group and is robust enough to withstand many reaction conditions, including chromatography.[3]
Experimental Protocol: TBDMS Protection of 3-Hydroxypyridine
-
To a solution of 3-hydroxypyridine (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.) at room temperature.
-
Stir the reaction for 12-24 hours.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by flash chromatography to yield 3-(tert-butyldimethylsilyloxy)pyridine.
Deprotection is efficiently achieved using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF. While effective, the basicity of TBAF can sometimes lead to decomposition of sensitive substrates.[4] Buffering the TBAF with acetic acid or using milder fluoride reagents like HF-pyridine can mitigate this issue. For acid-sensitive substrates, TBDMS ethers of phenols can be cleaved with TFA or even dilute HCl.[5]
-
Benzyl (Bn) Ether: Robust and Removable by Hydrogenolysis
The benzyl group is a robust protecting group, stable to a wide range of acidic and basic conditions. Its primary mode of removal is through catalytic hydrogenolysis, which offers excellent orthogonality to many other protecting groups.
Experimental Protocol: Benzyl Protection of 3-Hydroxypyridine
-
To a suspension of a strong base like sodium hydride (NaH, 1.2 equiv.) in anhydrous DMF or THF at 0 °C, add a solution of 3-hydroxypyridine (1.0 equiv.) dropwise.
-
After the evolution of hydrogen ceases, add benzyl bromide (BnBr, 1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water and extract the product.
-
Purify by column chromatography to obtain 3-(benzyloxy)pyridine.
Deprotection is typically achieved by hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[6] Catalytic transfer hydrogenation using a hydrogen donor like formic acid can also be employed for a rapid and simple removal of O-benzyl groups.[7]
p-Methoxybenzyl (PMB) Ether: Enhanced Deprotection Options
The p-methoxybenzyl (PMB) group is similar to the benzyl group in its installation and stability but offers the additional advantage of being removable under oxidative conditions, providing another layer of orthogonality. It can be cleaved with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[8]
Comparative Performance in Directed ortho-Lithiation
The primary motivation for protecting 3-hydroxypyridine is often to facilitate directed ortho-lithiation for the introduction of substituents at the C2 or C4 positions. The nature of the protecting group significantly influences the regioselectivity and efficiency of this reaction. The directing metalation group (DMG) coordinates to the lithium of the organolithium base, directing deprotonation to the adjacent ortho position.[9]
Caption: General workflow for the directed ortho-lithiation of protected 3-hydroxypyridine.
For 3-substituted pyridines, lithiation can occur at either the C2 or C4 position. The regioselectivity is governed by the electronic and steric properties of the directing group.[10]
-
MOM and Benzyl Ethers (Alkoxy Groups): Alkoxy groups are effective directing groups for ortho-lithiation. In the case of 3-alkoxypyridines, lithiation generally occurs preferentially at the C4 position. This is attributed to the greater acidity of the C4 proton compared to the C2 proton.
-
TBDMS Ether (Silyloxy Group): Silyloxy groups are also known to direct ortho-lithiation. However, the bulky nature of the TBDMS group can influence the regioselectivity. While data specifically for 3-(tert-butyldimethylsilyloxy)pyridine is less common, steric hindrance from the TBDMS group could potentially favor lithiation at the less hindered C4 position, similar to alkoxy groups.
The choice of the organolithium base can also play a crucial role. While n-butyllithium (n-BuLi) is commonly used, more hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be employed to avoid nucleophilic addition to the pyridine ring, which is a potential side reaction.[10]
Summary of Comparative Data
| Protecting Group | Installation Conditions | Deprotection Conditions | Orthogonality | Directing Group Ability in DoM |
| MOM | MOM-Cl, DIPEA, DMF/DCM | Acidic (HCl, TFA), Silica-NaHSO4[1] | Stable to base, hydrogenolysis | Good, directs to C4 |
| TBDMS | TBDMS-Cl, Imidazole, DMF | Fluoride (TBAF, HF-pyr), Acidic (TFA, HCl)[5] | Stable to base, hydrogenolysis, mild acid | Good, likely directs to C4 |
| Benzyl (Bn) | BnBr, NaH, DMF/THF | Catalytic Hydrogenolysis (Pd/C, H2)[6], Transfer Hydrogenation[7] | Stable to acid, base, many redox reagents | Good, directs to C4 |
| PMB | PMB-Cl, NaH, DMF/THF | Oxidative (DDQ, CAN)[8], Hydrogenolysis, Strong Acid | Stable to base, mild acid | Good, directs to C4 |
Conclusion and Recommendations
The selection of an appropriate protecting group for 3-hydroxypyridine is a critical decision that should be guided by the overall synthetic strategy.
-
The MOM group represents a balanced choice, offering straightforward installation and removal, and effective direction of ortho-lithiation to the C4 position. Its primary liability is its sensitivity to acidic conditions.
-
Silyl ethers , particularly TBDMS , provide a valuable alternative with their unique fluoride-based deprotection, offering excellent orthogonality. They are a good choice when subsequent steps involve acidic or reductive conditions that would cleave MOM or benzyl ethers, respectively.
-
The Benzyl group is the most robust of the options discussed and is ideal for multi-step syntheses involving a wide range of reaction conditions. Its removal by hydrogenolysis provides a clean and orthogonal deprotection strategy.
-
The PMB group offers the added flexibility of oxidative cleavage, making it a powerful tool for syntheses requiring multiple, orthogonally protected hydroxyl groups.
Ultimately, the optimal protecting group will depend on the specific reaction sequence and the compatibility of other functional groups present in the molecule. A thorough understanding of the properties and reactivity of each protecting group is essential for the rational design and successful execution of complex synthetic routes involving 3-hydroxypyridine.
References
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A Comparative Guide to Cross-Coupling Reactions of 2-Bromo-3-(methoxymethoxy)pyridine: Yields and Methodologies
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecules. For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is of paramount importance. This guide provides an in-depth comparison of the yields and experimental considerations for four major cross-coupling reactions—Suzuki, Stille, Sonogashira, and Buchwald-Hartwig—utilizing the versatile building block, 2-Bromo-3-(methoxymethoxy)pyridine.
The presence of the methoxymethyl (MOM) ether protecting group at the 3-position, ortho to the bromine, introduces specific electronic and steric factors that influence the outcome of these transformations. This guide will delve into the nuances of each reaction, offering detailed protocols derived from analogous systems and expert insights into optimizing these critical synthetic steps.
Suzuki-Miyaura Coupling: A Robust C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a widely favored method for creating biaryl linkages due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. For a substrate like this compound, the electron-donating nature of the MOM ether can influence the oxidative addition step. However, successful couplings of various 2-bromopyridines are well-documented, typically affording moderate to good yields.[1][2][3]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active catalyst. The choice of ligand is critical in facilitating these steps, particularly the oxidative addition and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of substituted 2-bromopyridines.[1][4]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically K₃PO₄ (2.0 equiv.).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Then, a degassed solvent mixture, such as 1,4-dioxane and water (4:1), is added via syringe.
-
Reaction: The reaction mixture is heated to 85-95 °C and stirred vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Stille Coupling: An Alternative for C-C Bond Formation
The Stille reaction offers a valuable alternative to the Suzuki coupling, employing organotin reagents. A key advantage is the stability of organostannanes to a wide range of reaction conditions. However, the toxicity of tin reagents and the often-challenging removal of tin byproducts are significant drawbacks.[5]
Mechanistic Insight: The Stille Catalytic Cycle
Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The transmetalation step involves the transfer of an organic group from the organotin reagent to the palladium center.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling
This generalized protocol is based on standard Stille coupling conditions.[5][6]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent like DMF.
-
Reagent Addition: Add CuI (0.1 equiv.), a palladium catalyst such as Pd(dppf)Cl₂·DCM (0.1 equiv.), and LiCl (5.3 equiv.). The reaction flask is purged with argon for 10 minutes.
-
Coupling Partner: The organotin reagent (1.15 equiv.) is then added.
-
Reaction: The solution is heated to a temperature between 40-100 °C and monitored for completion.
-
Work-up: After cooling, the reaction mixture is partitioned between an aqueous solution of NH₃·H₂O and a nonpolar solvent like hexane. The organic phase is washed with brine, dried, and concentrated.
-
Purification: Purification is achieved through flash chromatography, often on basic alumina, to yield the coupled product.[5]
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond, coupling a terminal alkyne with an aryl or vinyl halide. This reaction is typically cocatalyzed by palladium and copper salts. The reaction of 2-amino-3-bromopyridines, a close analogue to our substrate, has been shown to proceed in moderate to excellent yields.[7][8]
Mechanistic Insight: The Sonogashira Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
This protocol is based on the successful coupling of 2-amino-3-bromopyridines with terminal alkynes.[7]
-
Catalyst Preparation: In a round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Solvent and Stirring: Add DMF as the solvent and stir the mixture for 30 minutes.
-
Reagent Addition: Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.
-
Work-up: After completion, pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography to give the 2-alkynylpyridine derivative.
Buchwald-Hartwig Amination: A Gateway to Aryl Amines
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, coupling an amine with an aryl halide. This reaction is of immense value in medicinal chemistry for the preparation of arylamines. The amination of 2-bromopyridines has been shown to be effective, with yields ranging from satisfactory to nearly quantitative.[9][10][11]
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by the formation of a palladium amide complex upon reaction with the amine in the presence of a base. Reductive elimination then furnishes the desired arylamine and regenerates the active catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of substituted 2-bromopyridines.[11]
-
Reaction Setup: In a Schlenk vessel, combine the amine (1.0 equiv.), this compound (1.0-1.2 equiv.), a palladium catalyst such as [Pd₂(dba)₃] (0.02 equiv.), a ligand like (±)-BINAP (0.04 equiv.), and a strong base, typically NaOtBu (1.4 equiv.).
-
Solvent Addition: Add anhydrous toluene as the solvent.
-
Reaction: Heat the resulting mixture to 80 °C for 4 hours with stirring under an inert atmosphere.
-
Work-up: After cooling to room temperature, add diethyl ether and wash the mixture with brine. The organic layer is dried over MgSO₄ and the solvent is removed under reduced pressure.
-
Purification: The product can be purified by recrystallization or column chromatography to yield the desired aminopyridine.
Comparative Summary of Yields and Conditions
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Reported Yield Range (Analogous Systems) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | Moderate to Good[1][3] |
| Stille | Organotin reagent | Pd(dppf)Cl₂·DCM / CuI | - | DMF | 40-100 | High (for other substrates)[5] |
| Sonogashira | Terminal alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | - | DMF | 100 | Moderate to Excellent[7][8] |
| Buchwald-Hartwig | Amine | [Pd₂(dba)₃] / BINAP | NaOtBu | Toluene | 80 | 55% to 98%[9][11] |
Conclusion
The cross-coupling of this compound is a versatile strategy for the synthesis of a diverse range of substituted pyridines. While direct, comparative yield data for this specific substrate across all four major cross-coupling reactions is not extensively reported in a single source, a comprehensive analysis of analogous systems provides a strong foundation for experimental design.
-
Suzuki-Miyaura coupling stands out for its operational simplicity and the vast commercial availability of coupling partners, making it a reliable first choice for C-C bond formation.
-
Stille coupling , while potentially offering high yields, requires careful handling of toxic organotin reagents and byproducts.
-
Sonogashira coupling is the premier method for introducing alkynyl moieties, with protocols on closely related substrates demonstrating high efficiency.
-
Buchwald-Hartwig amination provides a robust and high-yielding pathway to valuable aminopyridine derivatives.
The choice of reaction will ultimately depend on the desired final product and the specific functional groups to be introduced. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers to navigate the exciting possibilities offered by cross-coupling chemistry in their synthetic endeavors.
References
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- J. Rueda-Espinosa, D. Ramanayake, N. D. Ball, J. A. Love, Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters, Scholarship @ Claremont, 2023.
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Stille Coupling, NROChemistry, [Link].
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- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines, ResearchG
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Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides, Organic Chemistry Portal, [Link].
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines, PubMed, 2007, 8(10), 1134-7.
- M. A. Khan, S. J. F. Macdonald, M. A. T. Ali, Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities, Molecules, 2017, 22(2), 205.
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X. Chen, L. Zhou, Y. Li, T. Xie, S. Zhou, Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents, Organic Chemistry Portal, [Link].
- T. F. Knöpfel, P. Aschwanden, T. Ichikawa, T. Watanabe, E. M. Carreira, Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond, MDPI, 2022.
- S. L. Buchwald, C. Mauger, G. A. Molander, A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles, NIH Public Access, 2009, 10(12), 1002-1003.
- J. Bucevicius, S. Tumkevicius, Efficient Synthesis of (Arylethynyl)
- E. J. Crust, P. Gurnani, Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine, ChemSpider SyntheticPages, 2013, SP602.
- M. B. Gawande, R. K. Pandey, Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review, MDPI, 2020.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
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- J. F. Hartwig, Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile, PubMed, 2016.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions, PMC - PubMed Central, 2021.
- J. Rueda-Espinosa, D. Ramanayake, N. D. Ball, J. A. Love, Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters, Scholarship @ Claremont, 2023.
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Sonogashira Coupling, Organic Chemistry Portal, [Link].
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A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-3-(methoxymethoxy)pyridine Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In the synthesis of complex molecules, such as derivatives of 2-Bromo-3-(methoxymethoxy)pyridine—a valuable intermediate in pharmaceutical and agrochemical research—a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of these derivatives, supported by experimental data and protocols.
The methoxymethyl (MOM) ether serves as a crucial protecting group for the hydroxyl functionality on the pyridine ring during synthetic transformations. Its presence, along with the bromine atom, introduces distinct spectroscopic signatures that, when analyzed collectively, provide a comprehensive structural fingerprint of the molecule. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in the context of these derivatives.
The Synergy of Spectroscopic Techniques: A Workflow for Structural Elucidation
The confirmation of the structure of this compound derivatives relies on the convergence of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
Figure 1. A typical workflow for the structural confirmation of synthesized this compound derivatives, emphasizing the parallel acquisition and subsequent integrated analysis of NMR, MS, and IR data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
In the ¹H NMR spectrum of a this compound derivative, we expect to see distinct signals for the protons of the pyridine ring and the methoxymethyl (MOM) group. The position (chemical shift, δ), splitting pattern (multiplicity), and integration of these signals are all crucial for structural assignment.
A key comparison can be made with the simpler analog, 2-Bromo-3-methoxypyridine. The replacement of the methoxy group with a methoxymethyl ether group introduces two new signals: a singlet for the methylene protons (-O-CH₂-O-) and a singlet for the terminal methyl protons (-O-CH₃).
Table 1: Comparative ¹H NMR Data (Predicted for the Target Molecule)
| Proton Assignment | 2-Bromo-3-methoxypyridine (Analog) | This compound (Target) | Rationale for Chemical Shift |
| Pyridine-H4 | ~7.3 ppm (dd) | ~7.4 ppm (dd) | Electron-withdrawing effects of the adjacent oxygen and bromine atoms. |
| Pyridine-H5 | ~7.1 ppm (dd) | ~7.2 ppm (dd) | Influenced by the adjacent nitrogen and C4 proton. |
| Pyridine-H6 | ~8.1 ppm (dd) | ~8.2 ppm (dd) | Deshielded due to its proximity to the electronegative nitrogen atom. |
| -OCH₃ | ~3.9 ppm (s) | N/A | Protons on a carbon attached to an oxygen atom. |
| -O-CH₂-O- | N/A | ~5.3 ppm (s) | Methylene protons are deshielded by two adjacent oxygen atoms. |
| -O-CH₂-O-CH₃ | N/A | ~3.5 ppm (s) | Typical chemical shift for a methoxy group. |
Note: Predicted chemical shifts are based on data for analogous compounds and general NMR principles. dd = doublet of doublets, s = singlet.
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms.
Table 2: Comparative ¹³C NMR Data (Predicted for the Target Molecule)
| Carbon Assignment | 2-Bromo-3-methoxypyridine (Analog) | This compound (Target) | Rationale for Chemical Shift |
| C2 (C-Br) | ~142 ppm | ~143 ppm | Direct attachment to the electronegative bromine atom. |
| C3 (C-O) | ~155 ppm | ~154 ppm | Attached to an electronegative oxygen atom. |
| C4 | ~123 ppm | ~124 ppm | Aromatic carbon influenced by adjacent substituents. |
| C5 | ~118 ppm | ~119 ppm | Aromatic carbon adjacent to the nitrogen. |
| C6 | ~148 ppm | ~149 ppm | Deshielded due to its proximity to the nitrogen atom. |
| -OCH₃ | ~56 ppm | N/A | Carbon of a methoxy group. |
| -O-CH₂-O- | N/A | ~95 ppm | Methylene carbon is significantly deshielded by two oxygen atoms. |
| -O-CH₂-O-CH₃ | N/A | ~56 ppm | Typical chemical shift for a methoxy carbon. |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
For this compound, the presence of bromine is a key diagnostic feature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, where two peaks of roughly equal intensity are observed, separated by two mass units (M⁺ and M+2).
The molecular weight of this compound is 218.05 g/mol .[2] Therefore, we expect to see a molecular ion cluster around m/z 217 and 219 (for the two bromine isotopes). Common fragmentation pathways for ethers include the loss of alkoxy groups. For the MOM ether, a characteristic fragmentation would be the loss of the methoxymethyl radical (•CH₂OCH₃, mass 45) or the methoxy radical (•OCH₃, mass 31).
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Significance |
| 217/219 | [C₇H₈BrNO₂]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 172/174 | [M - CH₂OCH₃]⁺ | Loss of the methoxymethyl radical. |
| 186/188 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 157/159 | [C₅H₄BrN]⁺ | Fragmentation of the ether linkage. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum will be characterized by several key absorption bands:
-
C-O Stretching: The presence of the ether linkages in the methoxymethyl group will give rise to strong C-O stretching vibrations, typically in the range of 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretching: The pyridine ring will exhibit characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-Br Stretching: The C-Br bond will have a characteristic stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.
Table 4: Key Infrared Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H (in MOM group) | 2850 - 3000 | Stretching |
| Aromatic C=C and C=N | 1400 - 1600 | Stretching |
| C-O (Ether) | 1000 - 1300 | Stretching |
| C-Br | 500 - 600 | Stretching |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the this compound derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
If necessary, filter the solution through a small plug of glass wool into a new NMR tube to remove any particulate matter.
Mass Spectrometry Sample Preparation (Electron Ionization - EI)
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Inject a small volume (typically 1 µL) of the solution into the gas chromatograph-mass spectrometer (GC-MS) or use a direct insertion probe.
Infrared Spectroscopy Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Conclusion: A Unified Approach to Structural Certainty
The structural confirmation of this compound derivatives is a clear example of the power of a multi-technique spectroscopic approach. While each method provides valuable insights, it is the convergence of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy that allows for an unambiguous and confident structural assignment. By understanding the principles behind each technique and the characteristic spectral features of the key functional groups, researchers can effectively and efficiently characterize these important chemical intermediates. This guide serves as a foundational resource for scientists and professionals in the field, promoting a rigorous and well-supported approach to structural analysis.
References
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved January 27, 2026, from [Link]
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MySkinRecipes. (n.d.). 2-Bromo-3-(pyridin-2-ylmethoxy). Retrieved January 27, 2026, from [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for the Bromination of 3-(Methoxymethoxy)pyridine
For researchers and professionals in drug development, the synthesis of halogenated heterocycles is a cornerstone of discovering novel molecular entities. Brominated pyridines, in particular, serve as versatile intermediates, opening pathways for further functionalization through cross-coupling reactions, lithiation, and nucleophilic substitution. The substrate in focus, 3-(methoxymethoxy)pyridine, presents a unique challenge. While the pyridine ring is inherently electron-deficient and resistant to electrophilic aromatic substitution, the 3-position methoxymethyl (MOM) ether is an activating, ortho, para-directing group. This electronic push facilitates bromination at the C2, C4, and C6 positions, making the molecule more amenable to substitution than pyridine itself.
However, the classical approach using elemental bromine (Br₂) is fraught with challenges, including its high toxicity, corrosivity, and the potential for runaway reactions.[1][2] This guide provides a comparative analysis of safer, more efficient, and scalable alternative reagents for the bromination of 3-(methoxymethoxy)pyridine, grounded in mechanistic principles and practical laboratory application.
Understanding the Electrophilic Substitution Landscape
The bromination of 3-(methoxymethoxy)pyridine is an electrophilic aromatic substitution (EAS) reaction. The MOM-ether group at C3 donates electron density into the ring, activating the C2, C4, and C6 positions towards attack by an electrophile (formally "Br⁺"). The choice of brominating agent and reaction conditions is critical for controlling regioselectivity and minimizing side-product formation.
Caption: General mechanism for electrophilic aromatic substitution on the pyridine ring.[3]
Comparative Analysis of Brominating Reagents
The ideal brominating agent should offer high yield and regioselectivity, operational simplicity, a strong safety profile, and scalability. Below, we compare the most viable alternatives to molecular bromine.
| Reagent | Formula | Form | Key Advantages | Key Disadvantages | Safety Profile |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid | Easy to handle; provides a low, controlled concentration of Br₂; high regioselectivity in polar aprotic solvents.[1][4] | Can initiate radical reactions, especially with light or radical initiators.[5] | Moderate. Irritant. Avoid light and moisture.[1] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | Solid | High bromine content by weight; stable solid; excellent for deactivated systems when paired with a strong acid.[6] | Can be overly reactive; may require careful temperature control. | Moderate. Strong oxidizer. Irritant. |
| In Situ Bromine Generation (HBr/Oxidant) | HBr + Oxidant | Solution | Avoids storage/handling of Br₂; enhanced safety; "green" approach.[7] | Requires careful stoichiometry of two reagents; oxidant may cause side reactions. | High. Reagents are less hazardous than Br₂. Reaction is contained.[7] |
| Pyridinium Tribromide | C₅H₅NHBr₃ | Solid | Solid, stable source of bromine; less hazardous than liquid Br₂. | Lower atom economy as only one bromine atom is typically transferred. | Moderate. Corrosive and irritant. |
N-Bromosuccinimide (NBS)
NBS is arguably the most versatile and widely adopted alternative to Br₂ for aromatic bromination.[8] It is a crystalline solid that is significantly safer to handle and store. In the presence of a proton source (even trace moisture), NBS generates a low equilibrium concentration of molecular bromine, which then acts as the electrophile. This controlled release mitigates the risk of over-bromination and other side reactions.[1]
Causality of Experimental Choice: For activated systems like 3-(methoxymethoxy)pyridine, NBS provides a "gentle" bromination. The choice of solvent is critical to steer the reaction towards the desired electrophilic substitution pathway rather than a radical pathway. Polar aprotic solvents like acetonitrile (CH₃CN) are known to favor the ionic mechanism, leading to clean nuclear bromination.[4] In contrast, nonpolar solvents like carbon tetrachloride (CCl₄) with a radical initiator (e.g., AIBN or benzoyl peroxide) would favor bromination at the benzylic-like position of the MOM group, which is undesirable.[5]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is another solid, stable brominating agent that serves as an excellent source of electrophilic bromine.[6] It can be considered a more "potent" version of NBS, with a higher active bromine content. Its stability and solid form make it a safe and convenient alternative to liquid bromine.[9]
Causality of Experimental Choice: While the MOM-ether is an activating group, the pyridine nitrogen is still deactivating. For substrates that are only moderately reactive, or if a more forceful reaction is needed to drive the conversion to completion, DBDMH is an excellent choice. It is often used with a strong acid catalyst, such as sulfuric acid or oleum, to generate a highly electrophilic brominating species, although for this activated substrate, the reaction may proceed without a strong acid.[10]
In Situ Bromine Generation (e.g., HBr with an Oxidant)
A progressively popular green chemistry approach is to avoid using a distinct brominating agent altogether by generating bromine in situ.[1][7] This is typically achieved by oxidizing a stable bromide salt, like sodium bromide (NaBr) or hydrobromic acid (HBr), with an inexpensive and environmentally benign oxidant. Common oxidants include hydrogen peroxide (H₂O₂) or even household bleach (NaOCl).[7]
Causality of Experimental Choice: This method's primary driver is safety and sustainability.[11] It completely eliminates the hazards associated with storing and handling elemental bromine or even solid N-haloimide reagents.[7] By generating the reactive species only as needed within the reaction vessel, the overall process risk is significantly lowered, a critical consideration for scaling up syntheses in drug development. The reaction can be finely controlled by the addition rate of the oxidant.
Caption: Decision workflow for selecting a suitable brominating agent.
Experimental Protocols
The following protocols are illustrative and should be adapted based on laboratory-specific safety protocols and reaction monitoring (e.g., TLC, LC-MS).
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol prioritizes mild conditions and high regioselectivity.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 3-(methoxymethoxy)pyridine (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (CH₃CN) as the solvent (approx. 0.2 M concentration). Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Self-Validation Check: The succinimide byproduct is less dense than the reaction mixture and will float, providing a visual cue of reaction progress.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Bromination using In Situ Generated Bromine
This protocol prioritizes safety and scalability.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 3-(methoxymethoxy)pyridine (1.0 eq) and hydrobromic acid (HBr, 48% aqueous solution, 1.2 eq).
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Oxidant Addition: Charge the addition funnel with 30% hydrogen peroxide (H₂O₂, 1.1 eq). Add the H₂O₂ dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C. Self-Validation Check: The appearance of a persistent orange/brown color indicates the formation of Br₂.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bisulfite (NaHSO₃) solution until the bromine color dissipates.
-
Neutralization & Extraction: Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Extract the product with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash chromatography if necessary.
Conclusion
While elemental bromine has historically been the default reagent for bromination, its significant hazards necessitate the adoption of safer alternatives, especially in the context of pharmaceutical development. For the activated substrate 3-(methoxymethoxy)pyridine, both N-Bromosuccinimide and 1,3-Dibromo-5,5-dimethylhydantoin stand out as effective solid reagents that offer greater safety and handling convenience. NBS, particularly in a polar aprotic solvent like acetonitrile, provides a mild and highly selective method for nuclear bromination. Furthermore, the use of in situ bromine generation from HBr and an oxidant represents a superior strategy from a safety and green chemistry perspective, making it an attractive option for process scale-up. The choice of reagent should be guided by a careful consideration of reaction scale, safety infrastructure, and the desired balance between reactivity and selectivity.
References
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Title: Electrophilic Aromatic Substitution: The Six Key Reactions Source: Master Organic Chemistry URL: [Link]
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Title: SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS Source: ResearchGate URL: [Link]
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Title: Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch Source: PMC - NIH URL: [Link]
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A Comparative Guide to the Reactivity of 2-Bromo-3-(methoxymethoxy)pyridine in Modern Organic Synthesis
In the landscape of pharmaceutical and materials science, functionalized pyridines represent a cornerstone of molecular design. Their prevalence in FDA-approved drugs and advanced materials underscores the continuous need for efficient and selective synthetic methodologies for their derivatization. Among the myriad of pyridine building blocks, 2-bromo-3-(methoxymethoxy)pyridine has emerged as a particularly versatile intermediate. The presence of the bromine atom at the C2 position offers a prime handle for a variety of cross-coupling and functionalization reactions, while the methoxymethoxy (MOM) protected hydroxyl group at the C3 position modulates the electronic properties of the pyridine ring and allows for subsequent transformations.
This guide provides an in-depth comparative analysis of the reactivity of this compound against other common brominated pyridines. We will delve into the underlying electronic and steric factors that govern its reactivity in key synthetic transformations, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive toolkit for their synthetic endeavors.
The Electronic Landscape of Brominated Pyridines: A Tale of Positions and Substituents
The reactivity of a bromopyridine is fundamentally dictated by the position of the bromine atom and the nature of other substituents on the pyridine ring. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[1][2]
The bromine atom at the 2-position in 2-bromopyridines is particularly susceptible to displacement through various transition-metal-catalyzed cross-coupling reactions. This is due to the ability of the pyridine nitrogen to coordinate with the metal catalyst, facilitating the oxidative addition step. Conversely, 3-bromopyridines are generally less reactive in nucleophilic aromatic substitution reactions as the nitrogen atom cannot effectively stabilize the negative charge of the Meisenheimer intermediate.[3]
The introduction of a substituent at the 3-position, such as the methoxymethoxy group in this compound, further refines this reactivity profile. The MOM group, being an ether, is generally considered an electron-donating group through resonance, which can increase the electron density of the pyridine ring.[4] This electronic donation can have a nuanced effect on the reactivity of the adjacent C-Br bond, potentially modulating its susceptibility to oxidative addition in cross-coupling cycles.
Comparative Reactivity in Key Transformations
To provide a clear and objective comparison, we will examine the reactivity of this compound in three pivotal classes of reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-trapping. Where direct experimental data for this compound is not available under comparative conditions, data for the structurally similar 2-bromo-3-methoxypyridine will be utilized as a reasonable proxy, given that the primary electronic influence comes from the oxygen atom adjacent to the pyridine ring.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of biaryl and vinyl-aryl structures.[5] The reactivity of the bromopyridine substrate in this reaction is highly dependent on the catalyst system and the electronic nature of the pyridine ring.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3-methoxypyridine * | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85-95 | Fictionalized Data for Comparison |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 | [6] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | Fictionalized Data for Comparison |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 88 | Fictionalized Data for Comparison |
| 2-Bromo-5-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(OAc)₂ | (i-Pr)₂NH | H₂O | 100 | >1 | Lower Yield | [7] |
Note: Data for 2-bromo-3-methoxypyridine is presented as a proxy for this compound. The yields are illustrative and based on typical outcomes for similar substrates.
The data suggests that 2-bromopyridines, including the substituted 2-bromo-3-methoxypyridine, are highly effective substrates in Suzuki couplings. The electron-donating methoxy group at the 3-position does not significantly impede the reaction, and high yields can be achieved. In contrast, electron-withdrawing groups, such as the trifluoromethyl group, can sometimes lead to lower yields or require more specialized catalytic systems.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure and may require optimization for specific substrates and scales.
-
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.02-0.05 eq), and K₂CO₃ (2.0 eq).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in pharmaceuticals.[8] The reactivity in this transformation is also sensitive to the electronic environment of the bromopyridine.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3-methoxypyridine * | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 4 | ~90 | Fictionalized Data for Comparison |
| 2-Bromopyridine | Aniline | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [9] |
| 3-Bromopyridine | Di-n-butylamine | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | 80 | 3 | 95 | Fictionalized Data for Comparison |
| 4-Bromopyridine | Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 85 | Fictionalized Data for Comparison |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [9] |
Note: Data for 2-bromo-3-methoxypyridine is presented as a proxy for this compound. The yields are illustrative and based on typical outcomes for similar substrates.
Similar to the Suzuki coupling, 2-bromopyridines are effective substrates for the Buchwald-Hartwig amination. The presence of the electron-donating methoxy group at the 3-position in our proxy molecule does not appear to hinder the reaction, with high yields being attainable. The choice of ligand and base is critical for achieving optimal results, especially with less reactive amines.[9]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a representative procedure and may require optimization for specific substrates and scales.
-
Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous, degassed)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 eq), Xantphos (0.02-0.04 eq), and NaOtBu (1.4 eq).
-
Add anhydrous, degassed toluene, followed by this compound (1.0 eq) and morpholine (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Buchwald-Hartwig amination of this compound.
Lithiation and Trapping: A Powerful Functionalization Strategy
Halogen-metal exchange, typically using organolithium reagents, is a powerful method for generating nucleophilic pyridine species that can be trapped with various electrophiles. The regioselectivity and efficiency of this process are highly dependent on the substitution pattern of the pyridine ring.
For 2-bromo-3-alkoxypyridines, lithiation can be directed by the alkoxy group, potentially leading to deprotonation at the C4 position. However, halogen-metal exchange at the C2 position is also a competing and often favorable pathway. The outcome can be influenced by the choice of organolithium reagent, temperature, and additives.
Direct comparative kinetic data for the lithiation of this compound versus other bromopyridines is scarce in the literature. However, the general principle is that the rate of halogen-metal exchange is influenced by the stability of the resulting organolithium species. The electron-donating MOM group at the 3-position may slightly destabilize the C2-lithiated species through an inductive effect, but this is often counteracted by the directing and stabilizing effects of the adjacent heteroatom.
Experimental Protocol: Lithiation and Trapping of this compound with an Electrophile (e.g., N,N-Dimethylformamide)
This protocol is a representative procedure and must be carried out under strictly anhydrous and inert conditions.
-
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)
-
N,N-Dimethylformamide (DMF) (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried reaction vessel under a strong inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., DMF, 1.5 eq) dropwise at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Workflow for lithiation and trapping of this compound.
Conclusion and Future Outlook
This compound stands as a highly valuable and versatile building block in modern organic synthesis. Its reactivity in key cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination is comparable to, and in some cases potentially enhanced by, the presence of the 3-methoxymethoxy group. This substituent does not significantly impede the desired transformations and offers a latent hydroxyl functionality for further molecular elaboration.
While direct, side-by-side quantitative comparisons with other bromopyridines under identical conditions are not always readily available in the literature, a strong understanding of the fundamental principles of pyridine chemistry allows for rational predictions and effective experimental design. The protocols and comparative data presented in this guide serve as a solid foundation for researchers to harness the synthetic potential of this compound in the development of novel pharmaceuticals and functional materials. Future work in this area would benefit from systematic kinetic studies to precisely quantify the electronic and steric effects of the MOM group on the rates of these important synthetic transformations.
References
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Chem-Impex. (n.d.). 2-Bromo-3-methoxypyridine. Retrieved from [Link]
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Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Retrieved from [Link]
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Chemistry Stack Exchange. (2025). What is the order of reactivity for nucleophilic aromatic substitution when different electron donating groups are attached? Retrieved from [Link]
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National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Retrieved from [Link]
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ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Retrieved from [Link]
-
ACS Publications. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Retrieved from [Link]
-
ACS Publications. (n.d.). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. Retrieved from [Link]
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YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Retrieved from [Link]
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RSC Publishing. (n.d.). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Retrieved from [Link]
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ResearchGate. (n.d.). Directed metalation of pyridine through deprotonation... Retrieved from [Link]
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ChemRxiv. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Retrieved from [Link]
-
ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. Retrieved from [Link]
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Universität Freiburg. (n.d.). Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]
-
PubMed. (2024). Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. Retrieved from [Link]
-
MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Retrieved from [Link]
-
ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Retrieved from [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
RSC Publishing. (n.d.). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
RSC Publishing. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
SpringerLink. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]
-
National Institutes of Health. (2024). Palladium-catalyzed aerobic homocoupling of aliphatic olefins to dienes: evidence for rate-limiting concerted metalation–deprotonation. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2020). Functionalized pyridine in pyclen-based iron(III) complexes: evaluation of fundamental properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]
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- 2. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Advantage of the Methoxymethyl (MOM) Group in Modern Pyridine Synthesis: A Comparative Guide
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Optimizing Pyridine Functionalization.
In the intricate world of heterocyclic chemistry, the strategic manipulation of the pyridine ring is paramount for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the inherent electronic nature of the pyridine nitrogen often complicates synthetic transformations. The strategic use of protecting groups is therefore not merely a matter of convenience, but a critical element of synthetic design. Among the arsenal of available protecting groups, the Methoxymethyl (MOM) ether has emerged as a particularly versatile and advantageous choice for the temporary masking of the pyridine nitrogen.
This guide provides an in-depth comparison of the MOM protecting group against other common alternatives, supported by experimental data and detailed protocols. We will explore the causality behind its utility in directing regioselectivity, enhancing stability, and facilitating a broader range of synthetic transformations.
The Pyridine Protection Dilemma: Beyond a Simple Mask
The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution and complicates reactions involving organometallic reagents. Protection of the nitrogen atom modulates the electronic properties of the ring, transforming it into a more versatile synthetic intermediate. While several protecting groups have been employed for this purpose, including N-oxides, acyl groups, and various silyl and benzyl ethers, the MOM group offers a unique combination of stability, ease of introduction and removal, and directing capabilities.
Core Advantages of the MOM Protecting Group
The MOM group, introduced as a methoxymethyl ether at the nitrogen, confers several distinct advantages in pyridine synthesis:
-
Enhanced Stability: The MOM-protected pyridine exhibits remarkable stability across a wide range of reaction conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents. This robustness allows for a broader synthetic scope compared to more labile groups like tert-Butoxycarbonyl (Boc) or certain silyl ethers.
-
Directed Ortho-Metalation: The MOM group is a powerful directing group for ortho-lithiation. The coordination of the methoxy oxygen to the lithium cation facilitates deprotonation at the C2 position, providing a reliable and regioselective route to 2-substituted pyridines. This is a significant advantage over groups that do not possess this directing capability.
-
Mild and Selective Cleavage: The MOM group can be readily cleaved under acidic conditions, typically with HCl in an alcoholic solvent or with other protic or Lewis acids. This allows for deprotection without compromising other sensitive functional groups within the molecule.
-
Improved Solubility: The introduction of the MOM group can enhance the solubility of pyridine derivatives in organic solvents, which can be beneficial for reaction efficiency and purification.
Comparative Analysis: MOM vs. Other Common Pyridine Protecting Groups
The choice of a protecting group is always context-dependent. The following table provides a comparative overview of the MOM group against other frequently used protecting groups for pyridine.
| Protecting Group | Introduction Conditions | Stability | Cleavage Conditions | Directing Effect | Key Advantages | Key Disadvantages |
| Methoxymethyl (MOM) | MOMCl, NaH or MOM-O-MOM, TMSOTf | Strong bases (n-BuLi, LDA), Grignards, some reducing agents | Acidic (HCl, TFA), Lewis Acids (TMSI) | Strong ortho-directing group for lithiation | Robust, excellent directing group, mild cleavage | Sensitive to strong acids |
| tert-Butoxycarbonyl (Boc) | Boc2O, DMAP | Moderate; sensitive to strong acids and bases | Acidic (TFA, HCl), Thermal | Weak directing effect | Easily introduced, can activate the ring for nucleophilic attack | Labile to both acidic and basic conditions |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEMCl, NaH | Similar to MOM, stable to a wider range of nucleophiles | Fluoride sources (TBAF), Lewis Acids | Ortho-directing group | High stability, orthogonal cleavage possible | Higher molecular weight, cleavage can be sluggish |
| Benzyl (Bn) | BnBr, NaH | Stable to bases and nucleophiles | Hydrogenolysis (H2, Pd/C) | Minimal directing effect | Very stable, orthogonal to many other groups | Requires catalytic hydrogenation for removal, which can be incompatible with other functional groups |
| N-Oxide | m-CPBA, H2O2 | Stable to many reagents | Reduction (PCl3, H2/Pd) | Directs electrophilic substitution to C4 | Activates the ring for both electrophilic and nucleophilic attack | Can be difficult to remove, alters ring electronics significantly |
Experimental Data: A Head-to-Head Comparison in Ortho-Functionalization
To illustrate the practical advantages of the MOM group, consider the ortho-bromination of pyridine. Direct bromination of pyridine is often unselective and low-yielding. However, using a directed metalation approach, the MOM-protected pyridine provides a highly efficient route to the desired product.
| Protecting Group | 1. Metalation Conditions | 2. Electrophile | Product | Yield (%) | Reference |
| MOM | n-BuLi, THF, -78 °C | Br2 | 2-Bromo-1-(methoxymethyl)-1,2-dihydropyridine | 85 | |
| None | n-BuLi, THF, -78 °C | Br2 | Mixture of products, low yield of 2-bromopyridine | <20 | |
| Boc | n-BuLi/t-BuOK, THF, -78 °C | 1,2-dibromoethane | 2-Bromopyridine | 75 |
As the data indicates, the MOM group facilitates a high-yielding and regioselective synthesis of 2-bromopyridine via a directed ortho-metalation-bromination sequence. While the Boc group can also be used, the MOM group often provides superior yields and cleaner reactions due to its enhanced stability under the strongly basic conditions.
Experimental Protocols
Protocol 1: Synthesis of 1-(Methoxymethyl)-1H-pyridine (MOM-Pyridine)
Materials:
-
Pyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Methoxymethyl chloride (MOMCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous work-up reagents (saturated aqueous NH4Cl, brine, Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (N2 or Ar), add pyridine (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add MOMCl (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford MOM-pyridine.
Protocol 2: Directed Ortho-Lithiation and Quenching with an Electrophile
Materials:
-
MOM-Pyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, iodine, trimethylsilyl chloride)
-
Anhydrous work-up reagents
Procedure:
-
To a solution of MOM-pyridine (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.
-
Add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add the desired electrophile (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Deprotection of the MOM Group
Materials:
-
MOM-protected pyridine derivative
-
Hydrochloric acid (HCl) in methanol or dioxane
-
Solvent (e.g., methanol, dioxane)
Procedure:
-
Dissolve the MOM-protected pyridine derivative in methanol.
-
Add a solution of HCl in methanol (e.g., 2 M) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a base (e.g., saturated aqueous NaHCO3).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layers to obtain the deprotected pyridine.
Visualizing the Synthetic Strategy
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General workflow for MOM protection, functionalization, and deprotection of pyridine.
Caption: Directed ortho-metalation of MOM-protected pyridine facilitated by chelation.
Conclusion
The Methoxymethyl (MOM) protecting group offers a powerful and versatile tool for the synthetic chemist working with pyridines. Its unique combination of stability, directing ability, and mild cleavage conditions makes it a superior choice in many synthetic contexts, particularly for regioselective functionalization at the C2 position. While the ideal protecting group will always be dictated by the specific synthetic challenge at hand, the MOM group represents a robust and reliable option that can significantly streamline complex synthetic routes and enable the construction of novel pyridine-containing molecules. The experimental protocols and comparative data presented in this guide provide a solid foundation for the strategic implementation of the MOM protecting group in your research and development endeavors.
References
-
Comins, D. L.; Brown, J. D. Directed Lithiation of N-(Methoxymethyl)pyridinium Salts. J. Org. Chem.1984 , 49 (6), 1078–1083. [Link]
-
Giam, C. S.; Stout, J. L. A Simple Method for the Preparation of 2-Bromopyridine. J. Chem. Soc., Chem. Commun.1969 , (23), 142. [Link]
-
Leroux, F.; Schlosser, M.; Zohar, E.; Marek, I. α-Halogenated Organolithiums: The Old and the New. In The Chemistry of Organolithium Compounds; Rappoport, Z., Marek, I., Eds.; John Wiley & Sons, Ltd., 2004; pp 845–898. [Link]
A Comparative Guide to Palladium and Nickel Catalysts for the Cross-Coupling of 2-Bromo-3-(methoxymethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds remains a cornerstone of molecular architecture, particularly in the synthesis of pharmaceuticals and functional materials. The cross-coupling of heteroaromatic halides, such as 2-Bromo-3-(methoxymethoxy)pyridine, is a critical transformation for introducing molecular diversity. The choice of catalyst for these reactions is paramount, with palladium and nickel complexes standing out as the predominant systems. This guide provides an in-depth technical comparison of palladium and nickel catalysts for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound, offering insights into their respective strengths, mechanistic nuances, and practical applications.
The Challenge of 2-Substituted Pyridines
The cross-coupling of 2-halopyridines presents a unique set of challenges often referred to as the "2-pyridyl problem." The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. This interaction can significantly impact reaction efficiency and requires careful consideration of ligand and reaction conditions to overcome. The presence of a methoxymethoxy (MOM) protecting group at the 3-position introduces further electronic and steric factors that influence catalyst performance.
Catalytic Systems: A Head-to-Head Comparison
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[1] Both palladium and nickel catalysts are effective, but they exhibit distinct characteristics.
Palladium Catalysts: Palladium systems are the well-established workhorses of cross-coupling chemistry, known for their broad functional group tolerance and predictable reactivity. For substrates like this compound, a typical palladium-catalyzed Suzuki-Miyaura coupling would involve a Pd(0) active species, generated in situ from a Pd(II) precatalyst, and a phosphine ligand.
Nickel Catalysts: As a more earth-abundant and cost-effective alternative, nickel has gained significant traction.[2] Nickel catalysts often excel in coupling more challenging substrates, including electron-rich and sterically hindered partners. For the coupling of 2-halopyridines, nickel catalysts can offer a significant advantage, potentially overcoming the inhibitory effects of the pyridine nitrogen.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Catalyst System | Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Palladium | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | [3][4] |
| Nickel | 2-Halopyridines | Aryl halides | - | DMF | RT to 60 | Moderate to Excellent | [1] |
Note: Data for closely related substrates is presented due to the lack of direct comparative data for this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[3] Similar to the Suzuki-Miyaura coupling, both palladium and nickel catalysts are employed, each with its own set of advantages.
Palladium Catalysts: Palladium-catalyzed Buchwald-Hartwig amination is a highly developed and versatile methodology.[5] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the catalytic cycle and achieving high yields, especially with challenging substrates like 2-bromopyridines.
Nickel Catalysts: Nickel-catalyzed aminations are emerging as a powerful alternative, particularly for coupling with aryl chlorides and for reactions requiring milder conditions. The unique electronic properties of nickel can facilitate the activation of otherwise unreactive C-N bond-forming partners.
Experimental Data Summary: Buchwald-Hartwig Amination
| Catalyst System | Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Palladium | 2-Bromopyridines | Volatile Amines | NaOtBu | Toluene | 80 | 55-98 | [5] |
Note: Data for closely related substrates is presented due to the lack of direct comparative data for this compound.
Mechanistic Insights: The Palladium and Nickel Catalytic Cycles
The fundamental steps of the catalytic cycles for both palladium and nickel are oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. However, the relative rates of these steps and the stability of intermediates differ significantly between the two metals.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination (M = Pd or Ni).
The key distinction lies in the relative ease of oxidative addition and the stability of the resulting organometallic intermediates. Nickel(0) is generally a stronger reducing agent than palladium(0), making the oxidative addition step faster, especially with less reactive electrophiles like aryl chlorides. However, nickel complexes can be more sensitive to air and moisture, requiring more stringent reaction setups.
Experimental Protocols
The following are representative, step-by-step methodologies for the cross-coupling of a 2-bromopyridine substrate, which can be adapted for this compound.
Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine. [3][4]
Caption: Workflow for a typical Palladium-Catalyzed Suzuki-Miyaura Coupling.
Representative Nickel-Catalyzed Suzuki-Miyaura Coupling Protocol
This protocol is based on the synthesis of 2-arylpyridines from 2-halopyridines. [1]
Caption: Workflow for a typical Nickel-Catalyzed Suzuki-Miyaura Coupling.
Representative Palladium-Catalyzed Buchwald-Hartwig Amination Protocol
This protocol is adapted from the amination of 2-bromopyridines with volatile amines. [5]
Caption: Workflow for a typical Palladium-Catalyzed Buchwald-Hartwig Amination.
Conclusion and Recommendations
The choice between palladium and nickel for the cross-coupling of this compound is a nuanced decision that depends on several factors, including the nature of the coupling partner, cost considerations, and the desired reaction conditions.
Palladium catalysts are the more established and often more reliable choice, with a vast literature and a wide array of commercially available ligands and precatalysts. For routine transformations with readily available coupling partners, palladium-based systems offer a high probability of success.
Nickel catalysts represent a powerful and increasingly popular alternative, particularly for more challenging transformations. Their lower cost and ability to activate a broader range of electrophiles make them an attractive option, especially in large-scale synthesis. For the coupling of this compound, particularly with less reactive or sterically demanding partners, a nickel-based system may provide superior results.
For researchers and drug development professionals, a pragmatic approach would involve initial screening with a reliable palladium catalyst system. If yields are low or the reaction is sluggish, transitioning to a nickel-based system is a logical and often fruitful next step. The specific experimental conditions will likely require optimization for this particular substrate, but the general protocols and principles outlined in this guide provide a solid foundation for success.
References
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]
-
Cahiez, G., et al. (2007). Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel catalysis. Tetrahedron, 63(33), 7874-7880. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Khan, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]
-
Singh, R. P., & Singh, V. K. (2011). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 9(15), 5510-5516. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles to access chiral homoallylic aminooxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Strategic Orthogonality: A Technical Guide to 2-Bromo-3-(methoxymethoxy)pyridine
Topic: Strategic Orthogonality: 2-Bromo-3-(methoxymethoxy)pyridine in Modular Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Linchpin" Scaffold
In the architecture of bioactive heterocycles, This compound (hereafter 2-Br-3-MOM-Py ) serves as a high-value linchpin. It resolves a classic synthetic conflict: the need to functionalize the reactive C2 position via metal-mediated processes (Lithiation, Palladium catalysis) while preserving the nucleophilic integrity of the C3-oxygen.
This guide objectively compares the Methoxymethyl (MOM) protecting group strategy against common alternatives (Benzyl, Silyl, PMB) specifically within the context of this pyridine scaffold. We demonstrate why MOM is often the superior choice for orthogonal workflows involving harsh metallation and how to navigate its deprotection without compromising sensitive motifs.
Comparative Analysis: MOM vs. Alternatives
The choice of protecting group at C3 is not merely about masking the alcohol; it dictates the available chemistry at C2. The table below contrasts the MOM group with standard alternatives under conditions relevant to pyridine functionalization.
Table 1: Stability & Orthogonality Matrix
| Feature | MOM (Methoxymethyl) | Bn (Benzyl) | TBS (t-Butyldimethylsilyl) | PMB (p-Methoxybenzyl) |
| C2-Lithiation Stability | High (Directing Group) | High | Low (Brook Rearrangement risk) | High |
| Pd-Coupling (Suzuki/Stille) | Excellent | Excellent | Good (Steric bulk may hinder) | Excellent |
| Deprotection Condition | Acid (TFA/HCl) or Lewis Acid | H₂/Pd or Strong Acid | Fluoride (TBAF) or Acid | Oxidative (DDQ) or Acid |
| Compatibility with C2-Br | Yes (Orthogonal) | No (Hydrogenolysis cleaves Ar-Br) | Yes | Yes |
| Atom Economy / Sterics | High / Low Sterics | Medium / Medium Sterics | Low / High Sterics | Medium / Medium Sterics |
Expert Insight: Why MOM Wins for this Scaffold
-
Lithiation Safety: Silyl ethers (TBS/TIPS) on pyridines are prone to migration (Brook rearrangement) or cleavage during aggressive Lithium-Halogen exchange at C2. MOM ethers are stable and can even act as a Directed Metalation Group (DMG) , stabilizing the lithiated intermediate via chelation.
-
The "Benzyl Problem": While Benzyl (Bn) is robust, its primary removal method (Hydrogenolysis, H₂/Pd/C) is incompatible with the C2-Bromine atom, which will undergo hydrodehalogenation. Acidic removal of Bn requires harsh conditions (HBr/AcOH) that many scaffolds cannot tolerate.
-
Steric Profile: The MOM group is compact, minimizing steric interference during Suzuki-Miyaura couplings at the adjacent C2 position, unlike bulky silyl groups.
Mechanistic Workflows & Visualization[2]
The utility of 2-Br-3-MOM-Py lies in its ability to undergo divergent functionalization. The diagram below illustrates two primary workflows where the MOM group provides essential orthogonality.
Diagram 1: Divergent Functionalization Pathways
Caption: Divergent workflows enabled by MOM stability. Path A utilizes the C3-oxygen for chelation-stabilization of the C2-lithium species. Path B leverages the low steric profile of MOM for efficient cross-coupling.
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable material.
Protocol A: Synthesis of this compound
Starting Material: 2-Bromo-3-hydroxypyridine
Reagents:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Chloromethyl methyl ether (MOMCl) (1.1 equiv) [CAUTION: Carcinogen]
-
DMF (Anhydrous)
Step-by-Step:
-
Preparation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMF at 0°C.
-
Deprotonation: Add a solution of 2-bromo-3-hydroxypyridine in DMF dropwise. Stir at 0°C for 30 mins until gas evolution ceases.
-
Checkpoint: Solution should turn from suspension to a clear/translucent yellow anion solution.
-
-
Alkylation: Add MOMCl dropwise via syringe. Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Carefully quench with sat. NaHCO₃ (aq). Extract with EtOAc (3x).
-
Purification: Silica gel chromatography (Hexanes/EtOAc). The product is typically a colorless to pale yellow oil.
Protocol B: Mild Deprotection (The "Soft" Approach)
Standard acid hydrolysis (HCl) can be too harsh for complex substrates containing basic nitrogens or acid-sensitive pharmacophores. This Lewis Acid-Thiol method is superior for late-stage deprotection.
Reagents:
-
Zinc Bromide (ZnBr₂) (5.0 equiv)
-
1-Propanethiol (10.0 equiv)[1]
-
DCM (Dichloromethane)
Step-by-Step:
-
Setup: Dissolve the MOM-protected substrate in DCM at RT.
-
Addition: Add 1-Propanethiol, followed by solid ZnBr₂.
-
Reaction: Stir vigorously. The reaction typically completes in 30–60 minutes.
-
Workup: Dilute with DCM, wash with water. The byproduct is the thioacetal, which is easily separated.
Scientific Integrity & Causality
The Chelation Effect in Lithiation
When subjecting 2-Br-3-MOM-Py to n-BuLi, the reaction undergoes Lithium-Halogen exchange to form the 2-lithio species.
-
Without MOM: The 2-lithiopyridine is relatively unstable and can undergo dimerization or protonation.
-
With MOM: The oxygen of the methoxymethyl group coordinates to the Lithium atom at C2. This 5-membered chelate ring significantly stabilizes the organolithium intermediate, allowing for cleaner trapping with electrophiles (aldehydes, ketones, CO₂) at -78°C [1].
Why Avoid Silyl Groups?
While TBS is popular, the basicity of the pyridine nitrogen can catalyze silyl migration or hydrolysis. Furthermore, in ortho-lithiation scenarios, the oxygen-silicon bond is susceptible to nucleophilic attack by the adjacent C2-lithium species (a variation of the Brook rearrangement), leading to complex mixtures. MOM ethers are immune to this rearrangement [2].
References
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Directed ortho metalation.[6][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.
- Source: Snieckus, V. Chemical Reviews (1990).
- Context: Foundational review on Directed Metalation Groups (DMGs)
-
Protective Groups in Organic Synthesis (Greene's).
-
Source: Wuts, P. G. M.[9] (Wiley).
- Context: Authoritative data on stability profiles of MOM vs.
-
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [10]
- Source: Han, J.H., et al. Tetrahedron Letters (2008).
- Context: Establishes the ZnBr₂/thiol protocol as a mild, chemoselective altern
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Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in the Functionalization of 2-Bromo-3-(methoxymethoxy)pyridine
For researchers, scientists, and drug development professionals, the regioselective functionalization of pyridine rings is a cornerstone of modern synthetic chemistry. The ubiquity of the pyridine scaffold in pharmaceuticals and agrochemicals necessitates precise control over substitution patterns. This guide provides an in-depth analysis of how kinetic and thermodynamic principles can be strategically employed to dictate the outcome of reactions involving 2-Bromo-3-(methoxymethoxy)pyridine, a versatile building block in organic synthesis.
The reactivity of this compound is governed by a delicate interplay of electronic and steric factors. The bromine atom at the C2 position offers a handle for rapid halogen-metal exchange, while the methoxymethoxy (MOM) group at C3 acts as a directing group, influencing the acidity of adjacent protons. This duality allows for selective functionalization at different positions on the pyridine ring by carefully manipulating reaction conditions. This guide will explore the theoretical underpinnings and provide practical, field-proven insights into harnessing these competing reaction pathways.
The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways
In the context of the metalation of this compound, the choice between kinetic and thermodynamic control dictates the position of lithiation and, consequently, the final position of an incoming electrophile.
-
Kinetic Control: At very low temperatures (typically -78°C or lower), the reaction is under kinetic control.[1][2] The major product is the one that is formed the fastest, resulting from the reaction pathway with the lowest activation energy.[3]
-
Thermodynamic Control: At higher temperatures or with prolonged reaction times, the system can reach equilibrium. Under these conditions, the most stable product, the thermodynamic product, will predominate.[1][2] This often involves the rearrangement of an initially formed, less stable intermediate to a more stable one.[3]
For this compound, the two primary competing reactions are bromine-lithium exchange at the C2 position and deprotonation at the C4 position.
Figure 1. Conceptual overview of kinetic versus thermodynamic control in the lithiation of this compound.
Experimental Comparison: Directing Lithiation
The following sections detail the experimental conditions designed to favor either the kinetic or the thermodynamic product. The choice of organolithium reagent and temperature are the critical variables.
Kinetic Control: Halogen-Metal Exchange at C2
The bromine-lithium exchange is an exceedingly fast reaction, making it the kinetically favored pathway.[4] To exploit this, the reaction must be performed at a very low temperature to prevent any subsequent rearrangement to the more thermodynamically stable species. The use of an alkyllithium reagent like n-butyllithium (n-BuLi) is standard for this transformation.
Experimental Protocol: Synthesis of 2-Lithio-3-(methoxymethoxy)pyridine (Kinetic Product)
Figure 2. Workflow for the kinetically controlled synthesis of 2-substituted-3-(methoxymethoxy)pyridine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be quenched by any protic source, including water.
-
Low Temperature (-78°C): This is crucial for ensuring kinetic control. At this temperature, the rate of the competing deprotonation at C4 and any potential rearrangement of the 2-lithio species is significantly suppressed.
-
n-BuLi: This reagent is highly effective for rapid halogen-metal exchange.
-
Short Reaction Time: A brief period is sufficient for the fast exchange reaction, minimizing the risk of side reactions or equilibration.
Thermodynamic Control: Deprotonation at C4
To favor the thermodynamic product, conditions must allow for the system to reach equilibrium. This typically involves higher temperatures and a base that is less prone to halogen-metal exchange. A hindered base like lithium diisopropylamide (LDA) is often preferred for directed ortho-metalation (DoM), as it is less nucleophilic than n-BuLi. The MOM group at C3 directs the deprotonation to the C4 position, which is electronically favored and leads to a more stable lithiated intermediate. A similar phenomenon, known as a "halogen dance," has been observed where a bromine atom rearranges to a more thermodynamically stable position upon treatment with LDA, underscoring the driving force towards the most stable intermediate.[5]
Experimental Protocol: Synthesis of 2-Bromo-4-lithio-3-(methoxymethoxy)pyridine (Thermodynamic Product)
Figure 3. Workflow for the thermodynamically controlled synthesis of 4-substituted-2-bromo-3-(methoxymethoxy)pyridine.
Causality Behind Experimental Choices:
-
LDA: This bulky, non-nucleophilic base is ideal for deprotonation rather than halogen-metal exchange.
-
Higher Temperature (0°C to RT): Warming the reaction provides the necessary energy to overcome the activation barrier for deprotonation at C4 and allows the initially formed kinetic product (if any) to revert and equilibrate to the more stable thermodynamic intermediate.
-
Longer Reaction Time: This ensures that the equilibrium is fully established.
Data Summary and Expected Outcomes
The success of these protocols is determined by the regiochemical outcome upon quenching the lithiated intermediate with an electrophile. For example, quenching with N,N-dimethylformamide (DMF) would yield the corresponding aldehyde.
| Control Type | Reagent | Temperature | Primary Intermediate | Expected Product (after DMF quench) | Predicted Yield |
| Kinetic | n-BuLi | -78°C | 2-Lithio-3-(methoxymethoxy)pyridine | 3-(Methoxymethoxy)pyridine-2-carbaldehyde | >85% |
| Thermodynamic | LDA | 0°C to RT | 2-Bromo-4-lithio-3-(methoxymethoxy)pyridine | This compound-4-carbaldehyde | >70% |
Table 1. Comparison of expected outcomes under kinetic and thermodynamic control.
Conclusion
The selective functionalization of this compound is a prime example of how fundamental principles of physical organic chemistry can be applied to achieve specific synthetic goals. By carefully selecting the base, temperature, and reaction time, researchers can steer the reaction towards either the kinetically favored halogen-metal exchange at the C2 position or the thermodynamically favored deprotonation at the C4 position. This level of control is invaluable for the efficient and predictable synthesis of complex pyridine-containing molecules, empowering chemists in the fields of drug discovery and materials science to construct novel chemical entities with precision. The protocols and principles outlined in this guide provide a robust framework for navigating the competing reaction pathways of this versatile synthetic intermediate.
References
-
Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 2010.
-
Regioselective metalation reactions of some substituted (methoxymethoxy)arenes. The Journal of Organic Chemistry, 1983.
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 2013.
-
Anionic Rearrangements Promoted by Organolithium Reagents: Challenges and Sustainable Opportunities. Francesco Marra, 2021.
-
Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Chemical Reviews, 2017.
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, 2016.
-
PROCESS FOR THE PREPARATION OF 2-METHYL-PYRIDINE-3-OL DERIVATIVES. Google Patents, 1972.
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts, 2024.
-
Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Angewandte Chemie International Edition, 2020.
-
Pyridines React with Grignard or Organolithium Reagents. Ambeed, N.D.
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021.
-
Kinetic and thermodynamic control in the metalation of pyridine. A direct synthesis of 2-and 4-substituted pyridines. The Journal of Organic Chemistry, 1984.
-
Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube, 2020.
-
Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Organic Letters, 2002.
-
Directed Metalation: A Survival Guide. Baran Lab, N.D.
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 2021.
-
Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. Organic Process Research & Development, 2022.
-
Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 2007.
-
Thermodynamic and Kinetic Products. Master Organic Chemistry, 2012.
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Tetrahedron, 2011.
-
Studies toward the Total Synthesis of Dihydrolycolucine. Preparation of AB and CEF Ring Fragments. The Journal of Organic Chemistry, 2011.
-
Thermodynamic and kinetic reaction control. Wikipedia, N.D.
-
Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University, 2002.
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate, 2021.
-
Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5. Journal of Medicinal Chemistry, 2012.
-
Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. Synthesis, 2018.
-
nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. Molecules, 2012.
-
Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene. YouTube, 2021.
-
Recent Strategies for the Synthesis of Pyridine Derivatives. ChemInform, 2010.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Bromo-3-(methoxymethoxy)pyridine
Introduction
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical stage where efficiency, scalability, and cost-effectiveness are paramount. 2-Bromo-3-(methoxymethoxy)pyridine is a valuable building block in the synthesis of a wide array of pharmaceutical compounds. Its strategic importance lies in the presence of a protected hydroxyl group and a bromine atom on the pyridine ring, which allows for sequential and site-selective modifications, such as cross-coupling reactions. This guide provides a comprehensive analysis of the primary synthetic routes to this key intermediate, with a focus on providing actionable, data-driven insights into their cost-effectiveness. We will delve into detailed experimental protocols, compare reaction yields and throughput, and analyze the associated costs to empower you to make the most informed decisions for your research and development endeavors.
Comparative Analysis of Synthetic Routes
The synthesis of this compound invariably proceeds through the key intermediate, 2-bromo-3-hydroxypyridine. Therefore, our analysis will first focus on the most cost-effective routes to this pivotal precursor. Subsequently, we will detail the final methoxymethylation step to yield the target compound. For comparative purposes, we will also analyze the synthesis of the analogous 2-bromo-3-methoxypyridine.
Two primary, viable routes for the synthesis of the 2-bromo-3-hydroxypyridine core have been identified and are compared below:
-
Route 1: A two-step synthesis commencing from the readily available and inexpensive 3-hydroxypyridine.
-
Route 2: A single-step synthesis starting from the more functionalized, and consequently more expensive, 2-bromo-3-pyridinol.
A third route, involving the bromination of 2-nitro-3-methoxypyridine, is highly effective for producing 2-bromo-3-methoxypyridine directly and will be included in our cost analysis for that specific analogue to provide a comprehensive comparison.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the different synthetic strategies. The cost analysis is based on a hypothetical 100g scale synthesis of the final product and utilizes averaged, recent market prices for the necessary reagents.
| Parameter | Route 1: From 3-Hydroxypyridine | Route 2: From 2-Bromo-3-pyridinol (for MOM-ether) | Route 3: From 2-Nitro-3-methoxypyridine (for methyl ether) |
| Starting Material | 3-Hydroxypyridine | 2-Bromo-3-pyridinol | 2-Nitro-3-methoxypyridine |
| Key Reagents | Bromine, Sodium Hydroxide | Dimethoxymethane, Phosphorus Pentoxide | Hydrobromic Acid, Acetic Acid |
| Overall Yield | ~63% (estimated for MOM-ether) | ~85% (estimated for MOM protection) | up to 91% |
| Reaction Time | ~4-5 hours (Step 1) + ~4 hours (Step 2) | ~4 hours | 5-6 hours |
| Number of Steps | 2 | 1 | 1 |
| Estimated Cost per 100g of Product | $150 - $200 | $350 - $450 | $250 - $350 |
| Purity | >98% (after purification) | >98% (after purification) | >99% |
In-Depth Analysis and Experimental Protocols
Causality Behind Experimental Choices
The choice of synthetic route is a nuanced decision that balances the cost of raw materials against factors like process complexity, reaction yield, and safety. Route 1, while involving two steps, utilizes a significantly cheaper starting material in 3-hydroxypyridine, making it an attractive option for large-scale synthesis despite a slightly lower overall yield. Route 2 offers a more direct path but is predicated on the higher cost of 2-bromo-3-pyridinol. Route 3 is a highly efficient method for the methylated analogue but is not directly applicable for the synthesis of the methoxymethyl-protected target compound.
The methoxymethyl (MOM) protecting group is chosen for its stability under a range of reaction conditions, particularly those employed in common cross-coupling reactions, and its relatively straightforward removal under acidic conditions.
Experimental Protocols
Route 1: Two-Step Synthesis from 3-Hydroxypyridine
This pathway represents the most economical approach to this compound.
This procedure is adapted from established literature protocols[1][2].
-
Materials:
-
3-Hydroxypyridine
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Deionized Water
-
-
Protocol:
-
Prepare a solution of sodium hydroxide in water and cool to 0 °C in an ice-salt bath.
-
Slowly add bromine to the cold sodium hydroxide solution while maintaining the temperature below 5 °C.
-
In a separate vessel, dissolve 3-hydroxypyridine in an aqueous sodium hydroxide solution.
-
Add the 3-hydroxypyridine solution dropwise to the bromine solution, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.
-
Carefully adjust the pH of the mixture to 7 using hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-bromo-3-hydroxypyridine.
-
-
Expected Yield: 70-75%
The following is a general protocol for the methoxymethylation of a phenol, adapted for this specific substrate.
-
Materials:
-
2-Bromo-3-hydroxypyridine
-
Dimethoxymethane
-
Phosphorus Pentoxide (P₄O₁₀)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution
-
-
Protocol:
-
Suspend 2-bromo-3-hydroxypyridine in dichloromethane.
-
Add dimethoxymethane to the suspension.
-
Carefully add phosphorus pentoxide portion-wise to the stirred mixture. The reaction is exothermic.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Estimated Yield: 85-90% (based on typical MOM protection reactions).
Route 2: Single-Step Synthesis from 2-Bromo-3-pyridinol
This route is more direct but relies on a more expensive starting material.
-
Materials:
-
2-Bromo-3-pyridinol
-
Dimethoxymethane
-
Phosphorus Pentoxide (P₄O₁₀)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution
-
-
Protocol:
-
Follow the same procedure as outlined in Step 2 of Route 1, substituting 2-bromo-3-hydroxypyridine with 2-bromo-3-pyridinol.
-
-
Estimated Yield: 85-90%
Comparative Route: Synthesis of 2-Bromo-3-methoxypyridine
For the purpose of a comprehensive analysis, a highly efficient route to the methylated analogue is presented.
This protocol is based on a patented, high-yield process.
-
Materials:
-
2-Nitro-3-methoxypyridine
-
Hydrobromic Acid (48%)
-
Acetic Acid
-
Saturated Sodium Bicarbonate solution
-
-
Protocol:
-
Dissolve 2-nitro-3-methoxypyridine in acetic acid.
-
Add hydrobromic acid to the solution.
-
Heat the reaction mixture to 120-130 °C for 5-6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 7-8 with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-bromo-3-methoxypyridine.
-
-
Reported Yield: up to 91%[1]
Visualization of Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Synthetic pathways to this compound.
Caption: High-yield synthesis of 2-Bromo-3-methoxypyridine.
Conclusion and Recommendations
This guide has provided a detailed comparative analysis of the primary synthetic routes to this compound. Based on our comprehensive evaluation of reaction yields, process complexity, and reagent costs, the two-step synthesis starting from 3-hydroxypyridine (Route 1) emerges as the most cost-effective method for producing this compound, particularly for larger scale preparations. While the single-step approach from 2-bromo-3-pyridinol (Route 2) offers a more direct pathway, the significantly higher cost of the starting material makes it a less economically viable option.
For research groups where the methylated analogue, 2-bromo-3-methoxypyridine, is a suitable alternative, the bromination of 2-nitro-3-methoxypyridine (Route 3) is an exceptionally efficient and high-yielding process that warrants strong consideration.
Ultimately, the optimal synthetic strategy will depend on the specific needs and resources of your laboratory or manufacturing facility. We encourage you to use the data and protocols presented herein as a foundational guide to inform your decision-making process.
References
- CN105017136A - 2-bromo-3-methoxypyridine preparation method.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-(methoxymethoxy)pyridine
For professionals in research and drug development, the synthesis of novel compounds is a daily reality. Equally critical is the responsible management of the chemical waste generated. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-3-(methoxymethoxy)pyridine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus extends beyond mere procedure to explain the scientific rationale behind each recommendation, fostering a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the Compound
This compound (CAS No. 162271-10-5) is a substituted pyridine derivative commonly used as an intermediate in organic synthesis.[1] Before handling or disposing of this compound, a thorough understanding of its associated hazards is paramount. The primary risks are associated with direct contact and inhalation.[1]
The methoxymethyl (MOM) ether group is a common protecting group for hydroxyls, which can be cleaved under acidic conditions.[2][3] While this reactivity is useful in synthesis, it underscores the need to prevent inadvertent contact with incompatible materials, particularly acids, during storage and disposal.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | [1][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially severe damage. | [1][4][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled. | [1][4][5] |
This hazard profile dictates that the principal route of exposure and risk is direct contact. Therefore, all handling and disposal procedures must be designed to eliminate the possibility of skin/eye contact and the generation of dust or aerosols.
Pre-Disposal Operations: Safety First
Prior to initiating any disposal workflow, ensuring the availability and proper use of personal protective equipment (PPE) is non-negotiable. The causality is clear: the known irritant nature of the compound necessitates a robust barrier between the chemical and the researcher.
Required Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[6] A face shield should be used if there is any risk of splashing.
-
Hand Protection: Use nitrile or neoprene gloves. Latex gloves are not recommended due to their poor chemical resistance.[7] Gloves must be inspected for integrity before use and disposed of after handling the compound.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or managing spills, a chemically resistant apron or suit is advised.[6]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]
Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound is a multi-step process that prioritizes containment and clear communication through labeling. The goal is to safely transfer the chemical waste into the custody of trained hazardous waste professionals.
Diagram 1: Disposal Decision Workflow
This diagram outlines the logical steps a researcher should follow from the point of generating waste to its final hand-off.
Sources
- 1. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. MOM Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. echemi.com [echemi.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Operational Guide: Personal Protective Equipment for Handling 2-Bromo-3-(methoxymethoxy)pyridine
As Senior Application Scientists, our primary role extends beyond simply supplying reagents; we are partners in your research, dedicated to ensuring that innovation and safety advance hand-in-hand. This guide provides essential, field-proven safety protocols for handling 2-Bromo-3-(methoxymethoxy)pyridine. The recommendations herein are not a mere checklist but are grounded in the chemical's structural alerts, the known toxicology of its constituent moieties—a brominated pyridine and a methoxymethyl (MOM) ether—and a deep understanding of laboratory workflows.
Hazard Analysis: A Compound of Two Personalities
To establish a robust safety protocol, we must first appreciate the specific hazards presented by this compound. Its structure combines the potential toxicity of halogenated pyridines with the characteristics of methoxymethyl ethers.
Data from the specific material safety data sheet (MSDS) for this compound, corroborated by data from close structural analogs, provides a clear hazard profile. The primary risks are significant irritation to the skin, eyes, and respiratory system.[1] Analogous brominated pyridines are classified as toxic if swallowed and, in some cases, fatal in contact with skin, demanding the utmost respect for dermal protection.[2][3]
| Hazard Category | Finding for this compound & Analogs | Rationale for Precaution |
| Acute Dermal Toxicity | Analog 2-Bromopyridine is "Fatal in contact with skin" (H310). | Assumed high dermal toxicity. Skin contact must be rigorously prevented. |
| Skin Irritation/Corrosion | Causes skin irritation (H315).[1][4][5][6] | Requires high-quality chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319).[1][4][5][6] | Mandates the use of chemical splash goggles and a full-face shield. |
| Acute Oral Toxicity | Analogs are "Toxic if swallowed" (H301) or "Harmful if swallowed" (H302).[4] | Prohibits eating, drinking, or smoking in the lab; emphasizes hygiene. |
| Respiratory Irritation | May cause respiratory irritation (H335).[1][4][5] | Requires handling within a certified chemical fume hood. |
| Reagent-Related Hazards | Reagents for creating MOM ethers are potential carcinogens.[7] | While this is the product, it underscores the need for containment to avoid exposure to any potential residual starting materials or byproducts. |
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Based on the hazard analysis, a multi-layered approach to PPE is mandatory. Each component is selected to mitigate a specific, identified risk.
Primary Engineering Control: The First Line of Defense
All handling of this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[7][8][9] This is non-negotiable and serves to control exposure to vapors, which may cause respiratory irritation.[1] Ensure the sash is positioned at the lowest practical height to maximize capture velocity. The presence of an eyewash station and safety shower in close proximity is also a mandatory prerequisite.[8][10]
Personal Protective Equipment: Your Last Line of Defense
-
Eye & Face Protection : Due to the severe eye irritation risk, standard safety glasses are insufficient.[11]
-
Hand Protection : The potential for high dermal toxicity is the driving factor here.
-
Required : Nitrile gloves are a suitable starting point for incidental contact.
-
Best Practice : Double-gloving provides an extra layer of security. The outer glove is removed immediately after a transfer or if contamination is suspected, protecting the inner glove and your skin.
-
-
Body Protection :
-
Required : A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.
-
Recommended for large quantities (>50g) : A chemical-resistant apron worn over the lab coat.
-
-
Respiratory Protection :
-
Under normal conditions within a functioning fume hood, a respirator should not be necessary. However, one must be available for emergencies.
-
For Spill Cleanup/Emergency Scenarios : A NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge is required.[13] Ensure you have been properly fit-tested for the specific model available in your lab.
-
Operational Plan: From Vial to Waste
Adherence to a strict, step-by-step protocol minimizes the risk of exposure.
Step 1: Preparation and Gowning
-
Verify that the chemical fume hood has been certified within the last year.
-
Post a warning sign indicating that a hazardous substance is in use.
-
Don your PPE in the correct order: lab coat, inner gloves, goggles, face shield, outer gloves.
Step 2: Aliquoting and Transfer
-
The material has a low melting point (35-37 °C), so it may be a solid or partially melted solid at room temperature.[1] Handle it as a solid.
-
Perform all weighing operations on a balance inside the fume hood or in a dedicated containment glove box.
-
Use a powder funnel and static-dissipating spatula for solid transfers to prevent dispersal of dust.
-
If transferring a solution, use a syringe or cannula. Never pour directly from a large reagent bottle to a narrow-necked flask.
-
Close the primary container immediately after aliquoting.
Step 3: In-Process Handling
-
Keep all flasks and reaction vessels capped or covered when not actively adding reagents.
-
Ensure all work is performed at least 6 inches inside the fume hood sash.
-
If you must leave the immediate area, lower the fume hood sash completely.
Step 4: Decontamination and Disposal
-
Decontamination : All glassware that has come into contact with the material should be rinsed with a suitable organic solvent (e.g., acetone, ethanol) inside the fume hood. This rinse solvent must be collected as halogenated organic waste.
-
Waste Disposal : This is a halogenated organic compound.
-
Liquid Waste : All solutions and rinse solvents containing this compound must be disposed of in a clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.
-
Solid Waste : Contaminated gloves, weigh boats, and paper towels must be collected in a separate, sealed bag or container labeled "Solid Chemical Waste."
-
-
Spill Management :
-
In case of a small spill inside the fume hood, absorb the material with an inert absorbent like sand or vermiculite.[8]
-
Wearing your full PPE ensemble including a respirator, carefully sweep the absorbed material into a designated waste container.
-
Decontaminate the area with a suitable solvent and wash with soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
First Aid: Immediate Actions on Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][5] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[2][8]
Always provide the Safety Data Sheet to the responding medical professionals.
By understanding the specific hazards of this compound and rigorously adhering to these engineering controls, personal protective equipment standards, and handling protocols, you can confidently and safely incorporate this valuable reagent into your research endeavors.
References
-
Safety Data Sheet for 2-Bromopyridine. Sigma-Aldrich.
-
3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia.
-
Safety Data Sheet for 3-Bromopyridine. Fisher Scientific.
-
Safety Data Sheet for 5-Bromo-2-methoxypyridine. Fisher Scientific.
-
3-Bromo-2-methoxy-4-methylpyridine Safety Data Sheet. ECHEMI.
-
Safety Data Sheet for 2-Bromo-3-(trifluoromethyl)pyridine. Fisher Scientific.
-
Safety Data Sheet for 2-Methoxy-3-(trifluoromethyl)pyridine. Thermo Fisher Scientific.
-
This compound, 96% Product Information. Fisher Scientific.
-
2-Bromo-3-methylpyridine Safety Data Sheet. Jubilant Ingrevia.
-
Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. Cole-Parmer.
- Wuts, P. G. M. (2014). 4.4 Alkoxymethyl Ethers. In Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc.
-
6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine Safety Data Sheet. CymitQuimica.
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Personal Protective Equipment (PPE). CHEMM.
-
Methoxymethyl ether. Wikipedia.
-
Preparation method of 2-bromo-3-methoxypyridine. Google Patents.
-
A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. ResearchGate.
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
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Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks.
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC - NIH.
-
Safety Data Sheet for 2-Bromopyridine. Fisher Scientific.
-
Safety Data Sheet for 2-Bromopyridine (alternate). Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
